molecular formula C19H40O9S B1453029 m-PEG9-SH CAS No. 651042-84-1

m-PEG9-SH

Cat. No.: B1453029
CAS No.: 651042-84-1
M. Wt: 444.6 g/mol
InChI Key: CDNIDSBAWGKXHY-UHFFFAOYSA-N
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Description

M-PEG9-SH is a useful research compound. Its molecular formula is C19H40O9S and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O9S/c1-20-2-3-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29/h29H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNIDSBAWGKXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694733
Record name 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651042-84-1
Record name 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of m-PEG9-SH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical structure, properties, and visual representation of methoxy-polyethylene glycol (9)-thiol (m-PEG9-SH), a heterobifunctional polymer commonly utilized in bioconjugation, drug delivery, and nanotechnology.

Core Chemical Structure

The chemical structure of this compound is linear and composed of three distinct functional regions: a terminal methoxy (B1213986) group, a polyethylene (B3416737) glycol chain of nine repeating ethylene (B1197577) oxide units, and a terminal thiol group.[1] This specific arrangement makes it a monofunctional PEG derivative, where the thiol group provides a reactive site for conjugation.[2]

  • Methoxy Group (m-) : The "m" in this compound stands for a methoxy group (CH₃O-), which caps (B75204) one end of the polymer chain.[3][4] This group is chemically inert, preventing the PEG chain from reacting at this terminus and ensuring its monofunctional nature.

  • Polyethylene Glycol (PEG) Linker : The central part of the molecule consists of a polyethylene glycol chain. The "(PEG)9" designation indicates that there are nine repeating units of ethylene glycol (-CH₂CH₂O-).[5] This PEG linker is hydrophilic, imparting water solubility to the entire molecule and to any conjugate it is attached to. PEGylation, the process of attaching PEG chains to molecules, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

  • Thiol Group (-SH) : The other end of the PEG chain is terminated with a thiol (or sulfhydryl) group (-SH).[1][6] This functional group is highly reactive and serves as the primary site for conjugation. The thiol group can form covalent bonds with other molecules, such as proteins, peptides, or nanoparticles, through various chemical reactions.[4] It has a particularly high affinity for gold surfaces, making m-PEG-SH derivatives valuable for the functionalization of gold nanoparticles.[1]

The full chemical name for this compound is 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol.[5]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Full Chemical Name 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol[5]
Synonyms mPEG9-Thiol, mPEG-SH[2][5]
CAS Number 651042-84-1[5]
Molecular Formula C₁₉H₄₀O₉S[5]
Molecular Weight 444.58 g/mol [5]

Visual Representation of the Chemical Structure

The following diagram illustrates the chemical structure of this compound, detailing the arrangement of its constituent atoms and functional groups.

Figure 1: Chemical structure of this compound.

Experimental Protocols

While this guide focuses on the chemical structure, the utility of this compound is demonstrated through its application in various experimental protocols. A common application is the functionalization of gold nanoparticles.

Protocol: Gold Nanoparticle Functionalization with this compound

  • Synthesis of Gold Nanoparticles (AuNPs): Gold nanoparticles are typically synthesized by the reduction of a gold salt, such as chloroauric acid (HAuCl₄), in the presence of a reducing agent like sodium citrate. This results in a colloidal suspension of AuNPs.

  • Preparation of this compound Solution: A solution of this compound is prepared in an appropriate solvent, typically deionized water or an alcohol, at a desired concentration.

  • Functionalization Reaction: The this compound solution is added to the AuNP suspension. The thiol group of the this compound has a high affinity for the gold surface and will spontaneously form a self-assembled monolayer on the nanoparticle.

  • Purification: After the reaction, the functionalized AuNPs are purified to remove any unbound this compound and other reactants. This is often achieved through centrifugation and resuspension in a clean solvent.

  • Characterization: The resulting PEGylated AuNPs are then characterized using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm successful functionalization and assess their size, stability, and dispersity.

The workflow for this experimental protocol can be visualized as follows.

experimental_workflow cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_purification Purification cluster_characterization Characterization HAuCl4 HAuCl₄ Solution AuNP Gold Nanoparticles HAuCl4->AuNP Reduction Citrate Sodium Citrate Citrate->AuNP Reaction Mixing & Incubation AuNP->Reaction mPEG9SH This compound Solution mPEG9SH->Reaction PEG_AuNP PEGylated AuNPs Reaction->PEG_AuNP Centrifugation Centrifugation PEG_AuNP->Centrifugation Resuspension Resuspension Centrifugation->Resuspension Purified_PEG_AuNP Purified PEG-AuNPs Resuspension->Purified_PEG_AuNP UVVis UV-Vis Purified_PEG_AuNP->UVVis DLS DLS Purified_PEG_AuNP->DLS TEM TEM Purified_PEG_AuNP->TEM

Figure 2: Workflow for gold nanoparticle functionalization.

References

An In-depth Technical Guide to m-PEG9-SH: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of methoxy-poly(ethylene glycol)-thiol with nine repeating ethylene (B1197577) glycol units (m-PEG9-SH). It is intended for researchers, scientists, and drug development professionals who are utilizing this versatile molecule in their work. This document details the molecule's characteristics, provides experimental protocols for its common applications, and illustrates relevant workflows.

Core Physical and Chemical Properties

This compound is a heterobifunctional molecule characterized by a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a terminal thiol group. The PEG portion imparts hydrophilicity and biocompatibility, while the thiol group allows for specific conjugation to various substrates.

Structural and General Properties
PropertyValueSource
Chemical Name 2,5,8,11,14,17,20,23,26-nonaoxaoctacosane-28-thiol[1]
Synonyms This compound, mPEG9-SH[1]
CAS Number 651042-84-1[1]
Molecular Formula C19H40O9S[1]
Molecular Weight 444.58 g/mol [1]
Exact Mass 444.2400[1]
Appearance White to off-white solid or viscous liquid (depending on purity and conditions)[2][3]
Purity Typically >95%[1][4]
Solubility and Stability
PropertyDetailsSource
Solubility Soluble in water and most organic solvents such as ethanol, chloroform, and DMSO.[2][3][4]
Storage Conditions For long-term storage, it is recommended to store at -20°C in a dry, dark environment.[1][2][4] For short-term storage, 0-4°C is suitable.[1] It is advised to avoid frequent freeze-thaw cycles.[4] For optimal stability, materials may be handled under an inert gas like argon.[2][3]
Shipping Conditions Typically shipped at ambient temperature as a non-hazardous chemical, stable for several weeks during ordinary shipping.[1]
Shelf Life It is recommended to re-test the material after 6 months.[3]

Reactivity and Applications

The terminal thiol (-SH) group is the primary site of reactivity for this compound, enabling its use in various bioconjugation and surface modification applications.

Thiol Reactivity

The sulfhydryl group of this compound exhibits high reactivity towards specific functional groups, making it a valuable tool for covalent modification of biomolecules and materials. Key reactions include:

  • Thiol-Maleimide Coupling: The thiol group reacts specifically with maleimide (B117702) groups at a pH range of 6.5-7.5 to form a stable, non-reversible thioether linkage.[5] This is a widely used method for labeling proteins, peptides, and other biomolecules.[6][7]

  • Gold Surface Functionalization: The thiol group has a strong affinity for gold surfaces, facilitating the formation of self-assembled monolayers.[3][4] This is commonly used to PEGylate gold nanoparticles (AuNPs) and gold films, which increases their stability, reduces non-specific binding, and enhances biocompatibility.[4][8]

  • Reaction with Other Thiol-Reactive Groups: The thiol group can also react with other functional groups such as iodoacetamides, pyridyl disulfides, and vinyl sulfones.[3][5]

Common Applications
  • PEGylation: The process of attaching PEG chains to molecules or surfaces. PEGylation with this compound can enhance the solubility and stability of proteins and peptides, and reduce their immunogenicity.[4]

  • Drug Delivery: Used in the development of drug delivery systems, where the PEG linker can improve the pharmacokinetic properties of a drug.

  • PROTAC Linkers: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][10]

  • Surface Modification: Modification of surfaces to prevent non-specific protein adsorption in biomedical devices and diagnostic assays.[4]

  • Bioconjugation: Linking therapeutic agents, targeting ligands, or imaging agents to biomolecules.[4]

Experimental Protocols

The following are detailed methodologies for common experimental procedures involving m-PEG-SH compounds, which are applicable to this compound.

Protocol for Thiol-Maleimide Coupling to a Protein

This protocol outlines the steps for conjugating a maleimide-containing molecule to a protein with available sulfhydryl groups.

Materials:

  • Protein with free thiol groups

  • This compound (or other thiol-containing molecule if the protein is maleimide-activated)

  • Maleimide-functionalized molecule (e.g., a fluorescent dye)

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5; avoid thiol-containing buffers)[6][7]

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[6][7]

    • If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution.[11] Incubate for 20-30 minutes at room temperature.[11] If using DTT, it must be removed before adding the maleimide reagent, as it also contains a thiol group.

  • Maleimide Reagent Preparation:

    • Prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.[6][7]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide reagent solution to the protein solution.[11][12]

    • Gently mix and incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[11][12]

  • Purification:

    • Remove the excess, unreacted maleimide reagent and byproducts by purifying the protein conjugate using size-exclusion chromatography, dialysis, or another suitable purification method.[6][7][12]

Thiol_Maleimide_Coupling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Protein Protein Solution (1-10 mg/mL in degassed buffer) TCEP Add TCEP (optional) (10-100x molar excess) Protein->TCEP If disulfides present Mix Mix Protein and Maleimide (10-20x molar excess of maleimide) TCEP->Mix Maleimide Maleimide Reagent (dissolved in DMSO/DMF) Maleimide->Mix Incubate Incubate (2h @ RT or overnight @ 4°C) Mix->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Conjugate Purified Protein-Maleimide Conjugate Purify->Conjugate

Caption: Workflow for Thiol-Maleimide Protein Conjugation.

Protocol for Gold Nanoparticle (AuNP) Functionalization

This protocol describes a general method for functionalizing gold nanoparticles with this compound.

Materials:

  • Gold nanoparticle solution

  • This compound

  • Buffer solution (e.g., water, PBS at pH 7-8)[13]

  • Centrifuge

Procedure:

  • This compound Solution Preparation:

    • Dissolve this compound in the buffer solution. The concentration will depend on the desired surface coverage of the AuNPs.

  • Functionalization Reaction:

    • Add the this compound solution to the AuNP solution. A generous excess of the thiol compound is often used to ensure efficient binding.[13]

    • Incubate the mixture for 2-4 hours at room temperature with gentle mixing (e.g., end-over-end rotation).[13]

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant containing excess, unbound this compound.

    • Resuspend the AuNP pellet in fresh buffer.

    • Repeat the centrifugation and resuspension steps multiple times to ensure the removal of all unbound this compound.[14]

AuNP_Functionalization_Workflow cluster_reaction Functionalization cluster_purification Purification AuNP Gold Nanoparticle Solution Mix Mix AuNPs and this compound AuNP->Mix mPEG9SH This compound Solution mPEG9SH->Mix Incubate Incubate (2-4h @ RT with mixing) Mix->Incubate Centrifuge1 Centrifuge to Pellet AuNPs Incubate->Centrifuge1 RemoveSupernatant Remove Supernatant Centrifuge1->RemoveSupernatant Resuspend Resuspend in Fresh Buffer RemoveSupernatant->Resuspend RepeatWash Repeat Centrifugation/ Resuspension Resuspend->RepeatWash FinalProduct Functionalized AuNPs RepeatWash->FinalProduct

References

The Functional Core of m-PEG9-SH: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functionality of linker molecules is paramount in the design of sophisticated bioconjugates. This guide provides a comprehensive overview of the methoxy-poly(ethylene glycol)9-thiol (m-PEG9-SH) linker, a versatile tool in the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), as well as in the functionalization of nanoparticles.

The this compound linker is a heterobifunctional molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of nine ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility, and a terminal thiol (-SH) group that serves as a reactive handle for covalent conjugation.[1][2] Its discrete chain length allows for precise control over the spatial separation of conjugated moieties, a critical factor in optimizing the biological activity of complex therapeutic constructs.[3]

Core Properties and Comparative Analysis of m-PEG-SH Linkers

The selection of a linker is a critical design element in bioconjugation, influencing solubility, stability, and the ultimate efficacy of the conjugate. The this compound linker offers a balance of hydrophilicity and spacer length suitable for a variety of applications. To provide a clear comparison, the following table summarizes the key quantitative data for this compound and related m-PEG-SH linkers of varying PEG chain lengths.

Propertym-PEG3-SHm-PEG6-SHThis compoundm-PEG12-SH
CAS Number 31521-83-2441771-60-4651042-84-1174569-25-6 (Amine version)
Molecular Formula C7H16O3SC13H28O6SC19H40O9SC25H52O12 (Amine version)
Molecular Weight ( g/mol ) 180.27312.42444.58550.7 (Amine version)
Spacer Arm Length (Å) ~14.7~25.8~36.9~48.0
Purity ≥98%≥90%>96%Not Specified
Solubility Water, DMSO, DMFWater, DMSO, DMFWater, DMSO, DMFWater, DMSO, DMF
Storage Conditions -20°C, dry, dark-20°C, dry, dark-20°C, dry, dark-20°C, dry, dark

Note: The spacer arm length is an estimation based on the extended conformation of the PEG chain. The exact length in solution will vary depending on the conformation.

Signaling Pathways and Mechanisms of Action

The this compound linker is a key component in the construction of PROTACs, which are designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate disease-causing proteins.[1] The following diagram illustrates the mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation Recycle PROTAC & Ubiquitin Recycled Proteasome->Recycle

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The utility of the this compound linker is realized through its versatile thiol group, which readily reacts with various functional groups to form stable covalent bonds. The most common reaction is with a maleimide (B117702) group to form a stable thioether linkage.

Thiol-Maleimide Conjugation Protocol

This protocol outlines a general procedure for conjugating this compound to a maleimide-functionalized molecule, such as a protein or a payload for an ADC.

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: Free cysteine or N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized molecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

    • Dissolve this compound in the conjugation buffer immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the maleimide-functionalized molecule solution.[4]

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.[4]

  • Quenching the Reaction:

    • Add a 2-fold molar excess of a quenching reagent (relative to the starting amount of maleimide) to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate from excess this compound and quenching reagent using size-exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the purified conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and purity of the conjugate.[5][6]

Thiol_Maleimide_Conjugation Start Start PrepMaleimide Prepare Maleimide-Molecule in Buffer (pH 7.0-7.5) Start->PrepMaleimide PrepThiol Dissolve this compound in Buffer Start->PrepThiol Mix Mix Maleimide-Molecule and this compound PrepMaleimide->Mix PrepThiol->Mix Incubate Incubate (2-4h RT or O/N 4°C) Mix->Incubate Quench Quench with Free Cysteine Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, MS, NMR) Purify->Characterize End End Characterize->End

Experimental workflow for thiol-maleimide conjugation.
Functionalization of Gold Nanoparticles

The thiol group of this compound has a strong affinity for gold surfaces, making it an excellent choice for the functionalization of gold nanoparticles (AuNPs). This process, often referred to as PEGylation, enhances the stability of the nanoparticles in biological media and provides a hydrophilic shield to reduce non-specific protein adsorption.[7][8]

Materials:

  • Colloidal gold nanoparticle solution

  • This compound

  • Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in deionized water or phosphate buffer.

  • Functionalization Reaction:

    • Add the this compound solution to the colloidal gold nanoparticle solution with gentle stirring. The final concentration of this compound will depend on the size and concentration of the nanoparticles and the desired grafting density.

    • Allow the reaction to proceed for several hours to overnight at room temperature to ensure the formation of a stable self-assembled monolayer.[9]

  • Purification of Functionalized Nanoparticles:

    • Remove excess, unbound this compound by centrifugation. The functionalized nanoparticles will form a soft pellet.

    • Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh buffer. Repeat the centrifugation and resuspension steps 2-3 times.

  • Characterization:

    • Characterize the PEGylated nanoparticles to confirm successful functionalization. Techniques such as dynamic light scattering (DLS) can be used to measure the increase in hydrodynamic diameter, and UV-Vis spectroscopy can be used to assess the stability of the nanoparticles in high salt solutions.[10]

AuNP_Functionalization Start Start PrepAuNP Colloidal Gold Nanoparticle Solution Start->PrepAuNP PrepPEG Prepare this compound Solution Start->PrepPEG Mix Add this compound to AuNPs with Stirring PrepAuNP->Mix PrepPEG->Mix Incubate Incubate (several hours to O/N) Mix->Incubate Centrifuge Centrifuge to Pellet Functionalized AuNPs Incubate->Centrifuge Resuspend Resuspend in Fresh Buffer Centrifuge->Resuspend RepeatWash Repeat Centrifugation and Resuspension (2-3x) Resuspend->RepeatWash Characterize Characterize AuNPs (DLS, UV-Vis) RepeatWash->Characterize End End Characterize->End

Workflow for gold nanoparticle functionalization.

Assessing the Efficacy of this compound Containing PROTACs

Once a PROTAC has been synthesized using the this compound linker, a series of in vitro assays are necessary to evaluate its efficacy in degrading the target protein. The following workflow outlines the key steps in this assessment.

PROTAC_Efficacy_Workflow Start Start: Synthesized PROTAC CellTreatment Treat Target Cells with Varying PROTAC Concentrations Start->CellTreatment WesternBlot Assess Target Protein Levels (Western Blot) CellTreatment->WesternBlot DoseResponse Determine DC50 and Dmax (Dose-Response Curve) WesternBlot->DoseResponse TimeCourse Perform Time-Course Experiment to Determine Degradation Rate DoseResponse->TimeCourse ProteasomeInhibitor Co-treat with Proteasome Inhibitor (e.g., MG132) TimeCourse->ProteasomeInhibitor Rescue Confirm Rescue of Target Protein Degradation ProteasomeInhibitor->Rescue Selectivity Assess Off-Target Effects (Proteomics) Rescue->Selectivity FunctionalAssay Perform Functional Assay (e.g., Cell Viability, Apoptosis) Selectivity->FunctionalAssay End End: Efficacious PROTAC Identified FunctionalAssay->End

References

The Pivotal Role of the Thiol Group in the Reactivity of m-PEG9-SH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methoxy-poly(ethylene glycol)-thiol linker, m-PEG9-SH, has emerged as a critical tool in bioconjugation, drug delivery, and materials science. Its utility is fundamentally anchored in the versatile reactivity of its terminal thiol (-SH) group. This guide provides a comprehensive technical overview of the core principles governing the reactivity of the thiol moiety in this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their applications.

The Nucleophilic Heart of Reactivity: The Thiolate Anion

The reactivity of the thiol group in this compound is predominantly dictated by its deprotonated form, the thiolate anion (-S⁻). The equilibrium between the thiol and the thiolate is governed by the pKa of the thiol group, which for alkanethiols like this compound is typically in the range of 8-10. At physiological pH (around 7.4), a significant portion of the thiol groups exists as the highly nucleophilic thiolate anion, ready to react with a variety of electrophilic partners. This inherent nucleophilicity is the cornerstone of the most common conjugation strategies involving this compound.

Key Reactions Harnessing the Thiol Group's Reactivity

The thiol group of this compound participates in several highly efficient and specific conjugation reactions. The most prominent among these are thiol-maleimide addition, thiol-ene "click" chemistry, and thiol-disulfide exchange.

Thiol-Maleimide Addition: A Workhorse in Bioconjugation

The reaction between a thiol and a maleimide (B117702) is one of the most widely used methods for site-specific modification of biomolecules.[1] The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion of this compound attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[1] This reaction is highly chemoselective for thiols at a pH range of 6.5-7.5, being approximately 1,000 times faster than the reaction with amines at neutral pH.[1]

Factors Influencing Thiol-Maleimide Reaction Kinetics:

FactorEffect on Reaction RateNotes
pH Increases with pH up to ~7.5Higher pH favors the formation of the more reactive thiolate anion. Above pH 7.5, competing hydrolysis of the maleimide and reaction with amines can occur.[1][2]
Buffer Concentration Can influence reaction speedThe type and concentration of the buffer can affect the local pH and the availability of the thiolate.[2]
Temperature Increases with temperatureAs with most chemical reactions, higher temperatures increase the reaction rate.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) can accelerate the reactionThese solvents can help to stabilize the transition state.

Experimental Protocol: Conjugation of this compound to a Maleimide-Activated Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing a maleimide group.

Materials:

  • Maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines and thiols).

  • This compound (MedKoo Biosciences, CAS# 651042-84-1)[3]

  • Degassed reaction buffer (e.g., PBS, pH 7.2).

  • Quenching solution (e.g., 1 M β-mercaptoethanol or L-cysteine in reaction buffer).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer to a concentration that will result in a 10- to 20-fold molar excess over the protein.[4]

  • Conjugation Reaction: Add the this compound solution to the protein solution. Mix gently and incubate at room temperature for 2-4 hours or at 4°C overnight.[4]

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess this compound and quenching reagent by SEC or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Logical Workflow for Thiol-Maleimide Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Maleimide- Activated Protein Conjugation Incubate Protein and This compound Protein_Prep->Conjugation PEG_Prep Prepare this compound Solution PEG_Prep->Conjugation Quenching Quench with Excess Thiol Conjugation->Quenching Purification Purify Conjugate (SEC/Dialysis) Quenching->Purification Analysis Characterize Conjugate (SDS-PAGE, MS) Purification->Analysis

Caption: A generalized workflow for the conjugation of this compound to a maleimide-activated protein.

Thiol-Ene "Click" Chemistry: A Versatile and Efficient Ligation

The thiol-ene reaction is a "click" chemistry reaction that involves the addition of a thiol across a carbon-carbon double bond (an "ene"). This reaction can be initiated by radicals (e.g., through photoinitiation) or by nucleophilic catalysis. The radical-mediated thiol-ene reaction is particularly noteworthy for its high efficiency, rapid reaction rates, and insensitivity to oxygen and water, making it suitable for a wide range of applications, including surface modification and hydrogel formation.[5][6] The reaction proceeds via a free-radical chain mechanism, leading to the formation of a stable thioether linkage.[7]

Quantitative Aspects of Thiol-Ene Reactions:

ParameterTypical Values/ObservationsReference
Reaction Time Can be very fast, often complete within minutes to an hour with photoinitiation.[6]
Yield Generally high to quantitative yields.[5]
Quantum Yield For photocatalyzed reactions, the quantum yield can be influenced by the choice of photoinitiator and reaction conditions.[8]

Experimental Protocol: Photoinitiated Thiol-Ene Modification of an Alkene-Functionalized Surface

This protocol describes the general steps for attaching this compound to a surface functionalized with alkene groups.

Materials:

  • Alkene-functionalized substrate (e.g., glass slide, silicon wafer).

  • This compound.

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).

  • Anhydrous, degassed solvent (e.g., toluene, THF).

  • UV light source (e.g., 365 nm).

Procedure:

  • Substrate Preparation: Ensure the alkene-functionalized substrate is clean and dry.

  • Reaction Solution Preparation: In a glovebox or under an inert atmosphere, prepare a solution of this compound (e.g., 10-50 mM) and the photoinitiator (e.g., 1-5 mol% relative to the alkene groups on the surface) in the anhydrous solvent.

  • Surface Modification: Immerse the substrate in the reaction solution in a suitable reaction vessel.

  • Photoinitiation: Expose the reaction vessel to UV light for a predetermined time (e.g., 15-60 minutes). The optimal time should be determined empirically.

  • Washing: After irradiation, remove the substrate and wash it thoroughly with the solvent to remove any unreacted reagents.

  • Characterization: Analyze the modified surface using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM) to confirm the successful attachment of the PEG linker.[5]

Workflow for Surface Modification via Thiol-Ene Chemistry

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Post-Reaction Substrate_Prep Prepare Alkene- Functionalized Surface Immersion Immerse Substrate in Solution Substrate_Prep->Immersion Solution_Prep Prepare this compound and Photoinitiator Solution Solution_Prep->Immersion UV_Irradiation Expose to UV Light Immersion->UV_Irradiation Washing Wash Substrate UV_Irradiation->Washing Characterization Analyze Surface (XPS, AFM) Washing->Characterization

Caption: A schematic workflow for the modification of a surface with this compound using a photoinitiated thiol-ene reaction.

Thiol-Disulfide Exchange: A Reversible Conjugation Strategy

Thiol-disulfide exchange is a reversible reaction where a thiol reacts with a disulfide bond to form a new disulfide bond and a new thiol.[9] This reaction is crucial in many biological processes, such as protein folding. In the context of this compound, it allows for the reversible attachment of the PEG linker to molecules containing disulfide bonds or for the formation of disulfide-linked dimers. The reaction is typically favored at neutral to slightly alkaline pH.[9]

Quantitative Data on Thiol-Disulfide Exchange:

ParameterTypical Values/ObservationsReference
Second-Order Rate Constant For the reaction of a thiol with a disulfide, rate constants are typically in the range of 1-10 M⁻¹s⁻¹.[9]
Equilibrium Constant (Keq) The Keq depends on the redox potentials of the participating thiols and can be determined by measuring the concentrations of all species at equilibrium.[10][11][12]

Experimental Protocol: Reversible Immobilization of a Thiol-Containing Peptide to a Disulfide-Functionalized Surface

This protocol outlines a general procedure for the reversible immobilization of a peptide via thiol-disulfide exchange.

Materials:

Procedure:

  • Surface Preparation: Ensure the disulfide-functionalized surface is clean and equilibrated with the reaction buffer.

  • Immobilization: Prepare a solution of the thiol-containing peptide in the reaction buffer and apply it to the surface. Incubate for a sufficient time to reach equilibrium (this may range from minutes to hours).

  • Washing: Wash the surface with the reaction buffer to remove any non-covalently bound peptide.

  • Confirmation of Immobilization: Analyze the surface to confirm peptide attachment (e.g., using surface plasmon resonance (SPR) or quartz crystal microbalance (QCM)).

  • Cleavage and Release: To release the immobilized peptide, incubate the surface with a solution of a reducing agent (e.g., 10-50 mM DTT) in the reaction buffer.

  • Confirmation of Release: Analyze the surface again to confirm the removal of the peptide.

Signaling Pathway Application: A Conceptual Workflow for Studying Receptor-Ligand Interactions

G cluster_prep Probe Preparation cluster_exp SMFS Experiment cluster_analysis Data Analysis AFM_Tip_Func Functionalize AFM Tip with Maleimide Conjugation Conjugate Ligand-PEG-SH to AFM Tip AFM_Tip_Func->Conjugation Ligand_Func Attach this compound to Ligand Ligand_Func->Conjugation Probing Probe Cell Surface with Ligand-Functionalized Tip Conjugation->Probing Cell_Culture Culture Cells Expressing Target GPCR Cell_Culture->Probing Measurement Measure Unbinding Forces Probing->Measurement Force_Curves Analyze Force-Distance Curves Measurement->Force_Curves Kinetics Determine Kinetic Parameters (kon, koff) Force_Curves->Kinetics Signaling_Cor Correlate Binding with Downstream Signaling Kinetics->Signaling_Cor

Caption: A conceptual workflow for using this compound in a single-molecule force spectroscopy experiment to study ligand-GPCR interactions.

Applications in Drug Development and Beyond

The reactivity of the thiol group in this compound is leveraged in numerous applications within drug development and research:

  • Antibody-Drug Conjugates (ADCs): The thiol group can be used to attach potent cytotoxic drugs to antibodies, creating targeted cancer therapies. The PEG linker enhances the solubility and stability of the ADC.[][14][15][16]

  • Surface Modification: this compound is used to create protein-resistant surfaces on medical devices and biosensors by forming self-assembled monolayers on gold surfaces.[17][18][19][20]

  • Hydrogel Formation: The thiol group can participate in cross-linking reactions to form biocompatible hydrogels for cell encapsulation and tissue engineering.[2]

  • Drug Delivery: The PEG chain in this compound can improve the pharmacokinetic properties of drugs by increasing their half-life and reducing immunogenicity.[21]

Conclusion

The terminal thiol group is the central driver of this compound's utility as a versatile molecular linker. Its nucleophilic character, particularly in its thiolate form, enables a range of specific and efficient conjugation reactions, including thiol-maleimide addition, thiol-ene click chemistry, and thiol-disulfide exchange. By understanding the principles that govern the reactivity of this functional group and by leveraging detailed experimental protocols, researchers can effectively employ this compound to advance their work in drug development, diagnostics, and materials science. This guide provides a foundational framework for harnessing the power of the thiol group in this compound for innovative scientific applications.

References

m-PEG9-SH solubility and solvent compatibility

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Solvent Compatibility of m-PEG9-SH

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of methoxy(polyethylene glycol)-thiol, specifically focusing on this compound. This information is critical for researchers, scientists, and professionals in drug development who utilize PEGylation technologies.

Introduction to this compound

Methoxy(polyethylene glycol)-thiol (m-PEG-SH) is a monofunctionalized polyethylene (B3416737) glycol (PEG) derivative with a terminal thiol (-SH) group. The "9" in this compound indicates the presence of nine repeating ethylene (B1197577) glycol units. The hydrophilic nature of the PEG chain generally imparts good aqueous solubility, while the reactive thiol group allows for covalent attachment to various substrates, including proteins, peptides, and nanoparticles. The thiol group exhibits a high affinity for gold surfaces and can react with maleimide, iodoacetyl, and pyridyldithio groups.[1][2]

Solubility of m-PEG-SH

The solubility of m-PEG-SH compounds is influenced by their molecular weight and the nature of the solvent. Generally, m-PEG-SH derivatives are readily soluble in aqueous solutions and many common organic solvents.[1] The hydrophilic PEG spacer enhances solubility in aqueous media.[3]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for m-PEG-SH compounds in various solvents. It is important to note that this data is for general m-PEG-SH and may vary slightly for the specific this compound oligomer.

SolventConcentrationObservationSource(s)
Water10 mg/mLClear solution[1][2]
Ethanol10 mg/mLClear solution[1]
Chloroform10 mg/mLClear solution[1][2]
Dimethyl Sulfoxide (DMSO)10 mg/mLClear solution[1][2]
Dimethyl Sulfoxide (DMSO)100 mg/mLRequires ultrasonic treatment for dissolution[4]

Solvent Compatibility

The compatibility of this compound with different solvents and buffer systems is a critical consideration for its application in bioconjugation and surface modification.

Aqueous Buffers

m-PEG-SH is generally compatible with a wide range of aqueous buffers commonly used in biological applications (e.g., phosphate-buffered saline (PBS), TRIS, HEPES). However, the stability of the thiol group is pH-dependent. At alkaline pH, the thiol group is more susceptible to oxidation, leading to the formation of disulfide bonds. Therefore, for applications requiring a free thiol group, it is recommended to work at neutral or slightly acidic pH and to use freshly prepared solutions.[2] Degassing buffers to remove dissolved oxygen can also help minimize oxidation.

Organic Solvents

As indicated in the solubility table, m-PEG-SH is soluble in several common organic solvents. This property is advantageous for purification and for reactions where the substrate is not water-soluble. When working with organic solvents, it is crucial to ensure they are anhydrous, as residual water can affect the reactivity of certain functional groups.

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not detailed in the provided search results, a general procedure can be outlined based on standard laboratory practices.

General Protocol for Solubility Determination:

  • Material Preparation: Weigh a precise amount of this compound powder.

  • Solvent Addition: Add a measured volume of the desired solvent to the this compound powder to achieve the target concentration.

  • Dissolution: Vortex or stir the mixture at room temperature. For solvents like DMSO where higher concentrations are desired, sonication may be applied.[4]

  • Observation: Visually inspect the solution for clarity. A clear solution with no visible particulates indicates complete dissolution.

  • Filtration (Optional): For critical applications, the solution can be filtered through a 0.22 µm filter to remove any potential microparticulates.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the solubilization and handling of this compound for a conjugation reaction.

G cluster_prep Preparation cluster_reaction Conjugation cluster_storage Handling & Storage weigh Weigh this compound prepare_solution Prepare Solution (Vortex/Sonicate) weigh->prepare_solution inert_gas Store under Inert Gas weigh->inert_gas low_temp Store at -20°C weigh->low_temp solvent Select Solvent/Buffer solvent->prepare_solution add_substrate Add to Substrate prepare_solution->add_substrate Fresh Solution fresh_prep Use Freshly Prepared prepare_solution->fresh_prep reaction Incubate Reaction add_substrate->reaction purify Purify Conjugate reaction->purify

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Features of Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers that have become indispensable tools in drug development and bioconjugation. Composed of repeating ethylene (B1197577) oxide units, these linkers are covalently attached to therapeutic molecules—a process known as PEGylation—to enhance their physicochemical and pharmacokinetic properties. This guide provides a detailed examination of the core features of PEG linkers, their impact on therapeutic agents, and the experimental methodologies for their application.

Core Physicochemical Features of PEG Linkers

The unique properties of PEG linkers are central to their utility in pharmaceutical sciences. These features directly contribute to the improved performance of the molecules they modify.

  • Structure and Flexibility : The fundamental structure of a PEG linker is a chain of repeating ethylene oxide units (–CH₂–CH₂–O–).[1] This simple, repeating structure imparts significant flexibility due to the free rotation around the C-O bonds, allowing the polymer to adopt various conformations in solution.[1] PEG linkers can be synthesized as linear or branched chains, with branched structures offering superior shielding effects and a higher hydrodynamic volume.[2][3][4] They are available in two main forms: monodisperse, which have a single, defined molecular weight, and polydisperse, which are a mixture with an average molecular weight.[5][6]

  • Water Solubility : The ethylene oxide units readily form hydrogen bonds with water molecules, making PEG highly soluble in aqueous environments.[1] This feature is particularly advantageous for improving the solubility of hydrophobic drugs, which can make them more suitable for intravenous administration and prevent aggregation.[2][6][]

  • Biocompatibility and Low Immunogenicity : PEG is widely recognized for its minimal toxicity and is approved by regulatory agencies for numerous biomedical applications.[1] When attached to a therapeutic molecule, the PEG chain forms a hydrophilic cloud or "shield" around it.[8] This shield masks the molecule from the host's immune system, reducing immunogenicity and antigenicity.[1][9][10] This "stealth" property minimizes the risk of an adverse immune response and can lead to better patient compliance.[9] While generally eliciting a minimal immune response, the potential for the formation of anti-PEG antibodies is a consideration in clinical settings.[1][11]

  • Tunable Properties : The length and molecular weight of the PEG chain can be precisely controlled during synthesis.[1] This tunability allows for the fine-tuning of a conjugate's properties. Longer chains generally provide greater shielding and a larger hydrodynamic radius, leading to more significant changes in pharmacokinetics.[3]

Impact on Pharmacokinetics and Drug Delivery

The process of PEGylation leverages the core features of PEG linkers to dramatically alter the pharmacokinetic profile of a therapeutic agent.

  • Prolonged Circulation Half-Life : The primary and most celebrated benefit of PEGylation is the extension of a drug's circulation half-life.[12] The increased hydrodynamic size of the PEGylated molecule significantly reduces its rate of renal clearance.[][10] The elimination pathway is dependent on molecular weight; PEGs with a molecular weight below 20-30 kDa are typically cleared by the kidneys, whereas larger PEGs are cleared more slowly through the liver and excreted in feces.[6][11][13]

  • Increased Stability : The protective hydration layer formed by the PEG chain offers steric hindrance, which shields the attached drug from enzymatic degradation by proteases.[2][4][14] This enhances the molecule's stability in the bloodstream, allowing it to remain active for a longer period.

  • Improved Drug Targeting : For nanoparticle-based drug delivery systems, PEGylation is crucial for preventing recognition and clearance by the immune system (specifically the reticuloendothelial system), allowing nanoparticles to circulate longer and accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[][9]

The logical relationship between the features of PEG linkers and their therapeutic benefits is illustrated below.

G cluster_props Core Physicochemical Features cluster_benefits Pharmacokinetic Benefits prop prop benefit benefit outcome outcome High_Solubility High Water Solubility Reduced_Clearance Reduced Renal Clearance High_Solubility->Reduced_Clearance Prevents Aggregation Hydro_Radius Increased Hydrodynamic Radius Hydro_Radius->Reduced_Clearance Exceeds Glomerular Filtration Threshold Steric_Hindrance Steric Hindrance ('Stealth' Effect) Reduced_Degradation Reduced Enzymatic Degradation Steric_Hindrance->Reduced_Degradation Masks Proteolytic Sites Reduced_Immuno Reduced Immunogenicity Steric_Hindrance->Reduced_Immuno Shields Epitopes Outcome_Node Improved Therapeutic Profile: - Increased Half-Life - Enhanced Stability - Reduced Dosing Frequency Reduced_Clearance->Outcome_Node Reduced_Degradation->Outcome_Node Reduced_Immuno->Outcome_Node

Figure 1: How PEG features improve drug pharmacokinetics.

Quantitative Impact of PEGylation

The effects of PEGylation can be quantified by comparing the pharmacokinetic parameters of native and PEGylated molecules. The molecular weight of the attached PEG linker is a critical determinant of these effects.

ParameterNative MoleculePEGylated MoleculeFold ChangeReference
Terminal Half-Life rhTIMP-1: 1.1 hoursPEG₂₀ₖ-TIMP-1: 28 hours25.5x[15][16]
Terminal Half-Life F(ab')₂ fragment: 38.32 hoursFab-PEG-Fab: 71.41 hours1.86x[17]
Circulation Half-Life PEG (6 kDa): 18 minutesPEG (50 kDa): 16.5 hours55x[6][]

Table 1: Comparison of half-life for native vs. PEGylated molecules.

PEG Molecular WeightPrimary Clearance PathwayReference
< 20 kDaRenal (Kidney)[6][][11]
> 20 kDaHepatic (Liver) / Fecal[6][][11][13]

Table 2: Effect of PEG molecular weight on the dominant drug clearance pathway.

Applications in Drug Development

PEG linkers are integral to various advanced therapeutic platforms.

  • Protein and Peptide Drugs : This is the most traditional application, where PEGylation extends the duration of action for therapeutic proteins like interferons and growth factors, reducing the required dosing frequency.[6][18]

  • Small Molecule Drugs : PEGylation can solve solubility issues for small, hydrophobic molecules and extend their half-life.[6][]

  • Antibody-Drug Conjugates (ADCs) : In ADCs, PEG linkers are used to connect the antibody to the cytotoxic payload.[5] They can improve the solubility and stability of the ADC, contributing to a better therapeutic index.[6]

  • Nanoparticle and Gene Delivery : PEG linkers are used to coat the surface of nanoparticles, such as lipid nanoparticles (LNPs) for mRNA delivery.[5][] This "stealth" coating prevents rapid clearance, enabling effective delivery to target cells.[]

  • PROTACs : PEG linkers are employed in Proteolysis Targeting Chimeras to connect the target-binding and E3 ligase-binding moieties, providing solubility and optimal spatial orientation.[5]

The structure of a PEGylated protein is conceptually simple but profoundly effective.

G protein protein linker linker pegylated pegylated plus plus Native_Protein Native Therapeutic Protein Plus1 + PEG_Linker Activated PEG Linker (e.g., PEG-NHS Ester) Plus2 PEGylated_Protein PEGylated Protein (Increased Size & Shielding)

Figure 2: Conceptual diagram of the PEGylation process.

Experimental Protocols

The following sections provide a generalized methodology for the PEGylation of a protein using a common amine-reactive chemistry, followed by purification and characterization.

Protocol for Protein PEGylation via NHS Ester Chemistry

This protocol describes the conjugation of a PEG-N-Hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG reagent (e.g., mPEG-NHS)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous organic solvent (e.g., DMSO or DMF) to dissolve the PEG reagent

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine)

  • Purification system (e.g., SEC or IEX chromatography columns)

Procedure:

  • Preparation of Protein Solution : Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[9][14] If the protein is stored in a buffer containing primary amines (like Tris), it must first be exchanged into the reaction buffer via dialysis or desalting.[1][14]

  • Preparation of PEG Reagent : The PEG-NHS ester is moisture-sensitive and should be warmed to room temperature before opening.[1][14] Immediately before use, dissolve the required amount of PEG-NHS in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9][14] Do not store the reconstituted reagent, as the NHS ester readily hydrolyzes.[14]

  • PEGylation Reaction : Add a calculated molar excess of the PEG-NHS solution to the stirred protein solution. A starting point is often a 5- to 20-fold molar excess of PEG reagent over the protein.[1][9] The final volume of organic solvent should not exceed 10% of the total reaction volume.[14]

  • Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[9][14] Incubation time and temperature are key parameters to optimize for the desired degree of PEGylation.

  • Quenching : Stop the reaction by adding the quenching buffer. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester.

  • Purification : Remove unreacted PEG and other byproducts from the PEGylated protein mixture. Common methods include:

    • Size Exclusion Chromatography (SEC) : Separates molecules based on their hydrodynamic radius. This is effective for removing smaller, unreacted PEG molecules from the larger PEGylated protein.[]

    • Ion Exchange Chromatography (IEX) : Separates based on surface charge. PEGylation shields the protein's surface charges, altering its elution profile compared to the un-PEGylated form.[] This can also separate species with different degrees of PEGylation.

  • Storage : Store the purified PEGylated protein under conditions appropriate for the native protein.[9]

Characterization of the PEGylated Product

It is critical to characterize the final product to confirm successful conjugation and determine the degree of modification.

  • SDS-PAGE : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the increase in molecular weight. The PEGylated protein will migrate more slowly than the native protein, resulting in a band shift to a higher apparent molecular weight.[2]

  • HPLC-MS : High-Performance Liquid Chromatography coupled with Mass Spectrometry can be used to determine the precise molecular weight of the conjugate and identify the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).[3] Techniques like reversed-phase HPLC can also help separate positional isomers.[3][]

The overall experimental process follows a clear workflow.

G step step process process analysis analysis start Prepare Protein in Amine-Free Buffer (pH 7-8) react Combine Protein and PEG Reagent (Incubate 1-2 hours) start->react prep_peg Dissolve PEG-NHS Reagent in Anhydrous Solvent (DMSO) prep_peg->react quench Quench Reaction (e.g., with Tris or Glycine) react->quench purify Purify Conjugate (SEC or IEX Chromatography) quench->purify char Characterize Product (SDS-PAGE, HPLC-MS) purify->char final Final PEGylated Product char->final

Figure 3: A typical experimental workflow for protein PEGylation.

References

The Critical Nexus: A Technical Guide to PROTAC Linkers and the Emergence of m-PEG9-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the targeted degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). A PROTAC molecule is elegantly composed of three key moieties: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two components.[1][2] While significant research has focused on the warhead and E3 ligase ligand, the linker is increasingly recognized as a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2][3]

This technical guide provides an in-depth exploration of PROTAC linkers, with a special focus on the versatile polyethylene (B3416737) glycol (PEG) class and a detailed examination of the thiol-terminated m-PEG9-SH linker.

The Central Role of the PROTAC Linker

The linker in a PROTAC is far from a passive spacer. Its chemical composition, length, and attachment points are pivotal in dictating the molecule's biological activity.[4] The linker must be meticulously designed to allow the PROTAC to effectively bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] This ternary complex formation is the crucial event that initiates the ubiquitination of the POI, marking it for degradation by the proteasome.[5]

The physicochemical properties of the linker also play a significant role in the overall drug-like characteristics of the PROTAC. Linkers can influence a PROTAC's solubility, cell permeability, and metabolic stability.[4][6] For instance, the incorporation of hydrophilic linkers, such as PEG chains, can enhance the aqueous solubility of often large and hydrophobic PROTAC molecules, a common challenge in their development.[6][7]

Common PROTAC Linker Chemotypes

A variety of chemical motifs have been employed as PROTAC linkers, with alkyl chains and polyethylene glycol (PEG) being the most prevalent.[1] Approximately 55% of reported PROTACs utilize PEG linkers, while around 30% employ alkyl chains.[1] Other notable linker types include those incorporating alkynes, triazoles, and saturated heterocycles like piperazine (B1678402) and piperidine.[1]

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Composed of saturated or unsaturated hydrocarbon chains.Synthetically straightforward, chemically stable.Can be hydrophobic, potentially limiting aqueous solubility and cell uptake.
Polyethylene Glycol (PEG) Consist of repeating ethylene (B1197577) glycol units.Hydrophilic, enhances solubility, biocompatible, allows for tunable length.[7][8]May have reduced metabolic stability compared to alkyl linkers and can be more complex to synthesize.[7]
Triazole-containing Formed via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").Metabolically stable, can confer rigidity.Synthesis requires specific reaction conditions.
Cycloalkane-based Incorporate cyclic structures like piperazine or piperidine.Introduce rigidity, can improve water solubility and metabolic stability.[7]May be more synthetically challenging than linear linkers.

The Rise of PEG Linkers in PROTAC Design

PEG linkers have emerged as a cornerstone in the design of effective PROTACs due to their unique and advantageous properties.[6] The inherent hydrophilicity of the PEG chain can significantly improve the solubility of the entire PROTAC molecule, which is often a major hurdle in drug development.[8] This enhanced solubility can, in turn, positively impact cell permeability and oral bioavailability.[8]

Furthermore, the length of the PEG linker is a readily tunable parameter, allowing for the optimization of the distance and orientation between the POI and the E3 ligase within the ternary complex.[4][8] This optimization is crucial for achieving efficient ubiquitination and subsequent degradation of the target protein. Studies have shown that both excessively short and overly long linkers can be detrimental to PROTAC activity, highlighting the importance of a well-defined linker length for productive ternary complex formation.[4]

A Closer Look at this compound

This compound is a specific, monodisperse PEG linker that has garnered interest in the field of PROTAC development. It consists of nine repeating ethylene glycol units, capped with a methoxy (B1213986) group at one end and a thiol (-SH) group at the other.

PropertyValue
Chemical Formula C19H40O9S
Molecular Weight 444.58 g/mol
CAS Number 651042-84-1

Data sourced from MedKoo Biosciences[9]

The terminal thiol group of this compound provides a versatile handle for conjugation to either the warhead or the E3 ligase ligand through various chemical reactions, most notably thiol-maleimide Michael addition or disulfide bond formation. This allows for the precise and directional assembly of the PROTAC molecule.

Experimental Protocols

The development of a successful PROTAC involves a series of key experiments to characterize its synthesis, binding, and cellular activity.

PROTAC Synthesis via Thiol-Maleimide Ligation

This protocol describes the synthesis of a PROTAC using a thiol-containing linker like this compound and a maleimide-functionalized component (either the warhead or the E3 ligase ligand).

Materials:

  • This compound

  • Maleimide-functionalized warhead or E3 ligase ligand

  • Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Inert atmosphere (e.g., nitrogen or argon)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the maleimide-functionalized component in the anhydrous solvent under an inert atmosphere.

  • Add a solution of this compound (typically 1.0-1.2 equivalents) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by analytical techniques such as LC-MS.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by preparative HPLC to yield the final PROTAC.

Ternary Complex Formation Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a widely used biophysical technique to study the formation of the ternary complex.[10] This assay measures the change in the polarization of fluorescent light emitted from a labeled protein upon binding to other molecules.

Materials:

  • Fluorescently labeled protein of interest (POI*)

  • E3 ligase

  • PROTAC of interest

  • Assay buffer

Procedure:

  • A solution of the fluorescently labeled POI* is prepared in the assay buffer.

  • The PROTAC is serially diluted to create a range of concentrations.

  • The PROTAC dilutions are added to the POI* solution and incubated to allow for binary complex formation.

  • The E3 ligase is then added to the mixture.

  • The fluorescence polarization is measured at each concentration of the PROTAC.

  • An increase in fluorescence polarization upon the addition of the E3 ligase indicates the formation of the ternary complex.

Cellular Protein Degradation Assay (Western Blot)

This assay is a standard method to quantify the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC of interest

  • Cell lysis buffer

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are then treated with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • After treatment, the cells are washed and lysed to extract the total protein.

  • The protein concentration of each lysate is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked and then incubated with the primary antibodies for the POI and the loading control.

  • After washing, the membrane is incubated with the appropriate secondary antibody.

  • The membrane is then treated with a chemiluminescent substrate, and the protein bands are visualized using an imaging system.

  • The intensity of the POI band is normalized to the loading control to determine the extent of protein degradation.

Visualizing PROTAC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (e.g., FP for Ternary Complex) Synthesis->Biophysical Cellular Cellular Assays (e.g., Western Blot for Degradation) Biophysical->Cellular Optimization Lead Optimization Cellular->Optimization Optimization->Design Iterative Improvement In_Vivo In Vivo Studies Optimization->In_Vivo

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The linker is a critical and highly tunable component of a PROTAC molecule, with a profound impact on its biological activity and therapeutic potential. The strategic selection of the linker, including its chemical nature and length, is paramount for the successful design of potent and drug-like protein degraders. PEG linkers, exemplified by molecules like this compound, offer a powerful tool to address common challenges in PROTAC development, such as poor solubility and suboptimal ternary complex formation. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the rational design of linkers will undoubtedly play an even more central role in unlocking the full therapeutic promise of targeted protein degradation.

References

An In-Depth Technical Guide to m-PEG9-SH for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on protein modification, understanding the tools and techniques at their disposal is paramount. This guide provides a comprehensive overview of m-PEG9-SH, a methoxy-terminated polyethylene (B3416737) glycol with nine ethylene (B1197577) glycol units and a terminal thiol group, for beginners in the field of protein modification. We will delve into its chemical properties, applications, and provide detailed experimental protocols and characterization methods.

Introduction to PEGylation and this compound

Poly(ethylene glycol), or PEG, is a biocompatible, non-toxic, and non-immunogenic polymer widely used in the pharmaceutical and biotechnology industries. The process of covalently attaching PEG chains to a protein, known as PEGylation, can significantly enhance the therapeutic properties of the protein.[1] Key benefits of PEGylation include:

  • Increased half-life: The increased hydrodynamic volume of the PEGylated protein reduces its rate of clearance by the kidneys.[1]

  • Reduced immunogenicity: The PEG chains can shield antigenic sites on the protein, making it less likely to elicit an immune response.

  • Improved stability: PEGylation can protect proteins from proteolytic degradation.

  • Enhanced solubility: PEG can increase the solubility of proteins that are otherwise difficult to work with in aqueous solutions.

This compound is a specific type of PEG reagent that is monodisperse, meaning it has a defined molecular weight and structure. It consists of a methoxy (B1213986) group at one end, which prevents cross-linking, a nine-unit polyethylene glycol spacer, and a reactive thiol (-SH) group at the other end. The thiol group is particularly useful for site-specific modification of proteins, primarily by forming a disulfide bond with a cysteine residue.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in protein modification.

PropertyValue
Chemical Formula C19H40O9S
Molecular Weight 444.58 g/mol
Appearance White solid or viscous oil
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF)
Reactive Group Thiol (-SH)
Storage Conditions Store at -20°C, desiccated and protected from light.

Mechanism of Protein Modification with this compound

The primary mechanism for conjugating this compound to a protein is through the formation of a disulfide bond. This reaction occurs between the thiol group of this compound and a free cysteine residue on the surface of the target protein. Disulfide bonds are covalent bonds formed from the oxidation of two thiol groups.[2][3][4] This approach offers a degree of site-specificity, as cysteine residues are often less abundant on a protein's surface compared to other reactive residues like lysines.

The reaction is typically carried out under mild conditions, at a pH between 6.5 and 8.0, to ensure the thiol groups are sufficiently reactive while maintaining the protein's structural integrity. The resulting disulfide linkage is stable under normal physiological conditions but can be cleaved by reducing agents, offering a potential mechanism for controlled release of the unmodified protein if desired.

Experimental Protocol: Protein Modification with this compound

This section provides a general, step-by-step protocol for the modification of a protein with this compound. It is important to note that optimization of reaction conditions, such as the molar ratio of PEG to protein and incubation time, is often necessary for each specific protein.

Materials and Reagents
  • This compound

  • Target protein with at least one accessible cysteine residue

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another non-amine, non-thiol containing buffer.

  • Quenching Solution: A solution of a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (if stopping the reaction by reducing the disulfide is desired), or a cysteine solution to consume unreacted PEG.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for preparing the this compound stock solution.

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) reaction Incubate Protein and this compound (e.g., 2 hours at RT or overnight at 4°C) prep_protein->reaction prep_peg Prepare this compound Stock (Dissolve in DMSO or DMF) prep_peg->reaction purification Purify PEGylated Protein (e.g., Size-Exclusion Chromatography) reaction->purification analysis Analyze Conjugate (SDS-PAGE, Mass Spectrometry) purification->analysis disulfide_bond_formation Protein Protein-SH Conjugate Protein-S-S-PEG9-m Protein->Conjugate + [O] PEG HS-PEG9-m PEG->Conjugate

References

Methodological & Application

Application Notes and Protocols for m-PEG9-SH in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of methoxy-polyethylene glycol (9 units) thiol (m-PEG9-SH) in protein labeling. This reagent is a valuable tool for site-specific modification of proteins, particularly in the fields of drug development, diagnostics, and fundamental research.

Introduction

This compound is a hydrophilic polymer containing a terminal thiol (-SH) group, which allows for covalent attachment to proteins. The most common application involves the reaction of the thiol group with a maleimide-functionalized protein, forming a stable thioether bond. This process, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity and proteolytic degradation. The relatively short PEG chain of this compound offers a subtle modification that can be advantageous when minimal alteration of the protein's native structure and function is desired.

Key Applications

  • Improving Pharmacokinetics: Increasing the in vivo half-life of therapeutic proteins and peptides.[1]

  • Reducing Immunogenicity: Masking potential epitopes on the protein surface to minimize immune responses.

  • Enhancing Solubility and Stability: Improving the solubility of hydrophobic proteins and protecting them from degradation.

  • Drug Delivery and Targeting: Modifying proteins for use in targeted drug delivery systems and nanoparticle formulations.[2][3][4]

  • Bioconjugation: Serving as a linker for attaching other molecules, such as fluorescent dyes or small molecule drugs, to a protein of interest.

Experimental Protocols

Thiol-Maleimide Conjugation of this compound to a Protein

This protocol describes the site-specific labeling of a protein containing an accessible cysteine residue (or an engineered cysteine) with a maleimide-activated PEG reagent. For the purpose of this protocol, we will assume the protein has been pre-functionalized with a maleimide (B117702) group. The reverse is also common, where a thiol-containing PEG (like this compound) reacts with a maleimide-activated protein. The principles remain the same.

Materials:

  • Protein with an accessible maleimide group

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Reducing agent (optional, for pre-reaction reduction of protein disulfides): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) columns

Procedure:

  • Protein Preparation:

    • Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose a free cysteine for maleimide activation (a preceding step), treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature and subsequently remove the TCEP using a desalting column.

  • This compound Preparation:

    • Dissolve this compound in the conjugation buffer immediately before use to minimize oxidation of the thiol group.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) in a 2-fold molar excess relative to the this compound to cap any unreacted maleimide groups on the protein. Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC). The PEGylated protein will have a larger hydrodynamic radius and elute earlier than the unlabeled protein.[5]

    • Alternatively, ion-exchange chromatography (IEX) can be used to separate the PEGylated protein from the un-PEGylated form based on changes in surface charge.[5]

  • Characterization:

    • Confirm successful PEGylation and determine the degree of labeling using SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (for precise mass determination), and HPLC analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Maleimide-Activated Protein Solution conjugation Conjugation Reaction (Protein + this compound) protein_prep->conjugation peg_prep Prepare this compound Solution peg_prep->conjugation quenching Quench Reaction (Add L-cysteine) conjugation->quenching purification Purification (SEC or IEX) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization

Caption: Workflow for this compound protein labeling.

Quantitative Data

Due to the proprietary nature of specific applications, quantitative data for this compound is not widely published. The following tables present representative data from studies using similar short-chain PEG-thiol or PEG-maleimide reagents to illustrate typical outcomes.

Table 1: Representative Labeling Efficiency and Protein Recovery

Protein ExamplePEG ReagentMolar Ratio (PEG:Protein)Labeling Efficiency (%)Protein Recovery (%)Analytical Method
Antibody Fragment (Fab)HS-PEG-NH2 (2 kDa)20:1>95Not ReportedSize-Exclusion Chromatography
YopO ProteinMaleimide-functionalized Trityl10:190Not ReportedUV/Vis Spectroscopy
Sulphate Binding ProteinOregon Green MaleimideNot Reported~80Not ReportedUV/Vis and MALDI-TOF MS

Disclaimer: The data presented are from studies using PEG reagents of similar reactivity but are not specific to this compound. Actual results will vary depending on the protein and reaction conditions.

Table 2: Representative Stability Data of PEGylated Proteins

ProteinPEG ReagentStability MetricResult
WW domain of human Pin1Gln-PEGFolding Free Energy (ΔGf)-0.37 kcal/mol change vs. Asn-PEG
Generic ProteinPEG-mono-sulfoneDeconjugationMore stable than PEG-maleimide conjugate

Disclaimer: These data illustrate the potential impact of PEGylation on protein stability and are not specific to this compound.

Application in Drug Development: A Hypothetical Signaling Pathway

PEGylated proteins are often developed to have a longer systemic circulation time, making them more effective therapeutics. For instance, a PEGylated growth factor antagonist could be used to block a signaling pathway involved in cancer progression.

The diagram below illustrates a hypothetical scenario where a PEGylated antibody fragment (Fab), modified with this compound, is used to block the interaction between a receptor tyrosine kinase (RTK) and its ligand, thereby inhibiting downstream signaling pathways like the MAPK/ERK pathway that promotes cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates PEG_Fab This compound Labeled Antibody Fragment (Fab) PEG_Fab->RTK Blocks Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Inhibition of a signaling pathway by a PEGylated antibody.

References

Application Notes and Protocols for Nanoparticle Functionalization with m-PEG9-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticles. Among the various PEG derivatives, methoxy-PEG-thiol with nine ethylene (B1197577) glycol units (m-PEG9-SH) is a valuable tool for modifying nanoparticle surfaces. The terminal thiol (-SH) group exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag), forming a stable covalent bond. The methoxy (B1213986) (-OCH3) terminus is chemically inert, preventing unwanted reactions.

This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles using this compound. It is intended to guide researchers, scientists, and drug development professionals in the effective surface modification of nanoparticles for various biomedical applications, including drug delivery, in vivo imaging, and diagnostics. The inclusion of this compound on the nanoparticle surface offers several advantages:

  • Increased Hydrophilicity and Colloidal Stability: The hydrophilic PEG chains create a hydration layer around the nanoparticle, preventing aggregation in biological media.[1]

  • Reduced Opsonization and Prolonged Circulation: The "stealth" properties conferred by the PEG layer reduce the recognition and uptake by the mononuclear phagocyte system (MPS), leading to longer circulation times in vivo.[1][2]

  • Improved Biocompatibility: PEG is a biocompatible and non-immunogenic polymer, minimizing adverse immune responses.

  • Controlled Drug Release: The PEG layer can influence the release kinetics of encapsulated or conjugated drugs.[3]

Key Applications

Functionalization with this compound is particularly relevant for, but not limited to, the following applications:

  • Drug Delivery: Encapsulating or conjugating therapeutic agents to PEGylated nanoparticles can improve their pharmacokinetic profile and enable targeted delivery.

  • Medical Imaging: PEGylated nanoparticles can be used as contrast agents for various imaging modalities, with enhanced circulation times allowing for better tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.

  • Diagnostics: The stability and biocompatibility of this compound functionalized nanoparticles make them suitable for use in diagnostic assays.

Quantitative Data Summary

The following tables summarize the typical quantitative effects of functionalizing nanoparticles with m-PEG-SH. The exact values will depend on the specific nanoparticle core, size, and the reaction conditions.

Table 1: Impact of this compound Functionalization on Nanoparticle Physicochemical Properties

ParameterBefore Functionalization (Typical)After Functionalization with this compound (Typical)Characterization Technique
Hydrodynamic Diameter Varies (e.g., 20-100 nm)Increase of 5-20 nmDynamic Light Scattering (DLS)
Zeta Potential Highly negative (e.g., -30 to -50 mV for citrate-capped AuNPs)Less negative (e.g., -5 to -15 mV)[3]Zeta Potential Measurement
Surface Plasmon Resonance (for AuNPs) Peak at ~520 nm (for ~20 nm spheres)Red-shift of 2-5 nmUV-Vis Spectroscopy

Table 2: Influence of this compound Functionalization on Drug Loading and Release (Example with Doxorubicin)

ParameterBare NanoparticlesThis compound Functionalized NanoparticlesNotes
Drug Loading Capacity (% w/w) Varies depending on NP material and drugMay slightly decrease due to steric hindrance at the surfaceThe effect is highly dependent on the drug's properties and the loading method (encapsulation vs. surface conjugation).
Encapsulation Efficiency (%) VariesCan be influenced by the presence of the PEG layerFor hydrophobic drugs encapsulated within a polymer core, PEGylation of the surface may have a minimal effect on initial encapsulation.
Drug Release Profile Biphasic (initial burst followed by sustained release)Often results in a more sustained release profile with a reduced initial burst[3]The PEG layer acts as an additional diffusion barrier.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the surface modification of pre-synthesized citrate-capped gold nanoparticles with this compound.

Materials:

  • Citrate-capped gold nanoparticle suspension (e.g., 20 nm, in water)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in nuclease-free water at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add a calculated volume of the gold nanoparticle suspension.

    • Add the this compound solution to the gold nanoparticle suspension. A molar excess of this compound is typically used. A starting point is a 10,000-fold molar excess of this compound relative to the gold nanoparticles.

  • Incubation: Incubate the mixture at room temperature for at least 4 hours with gentle stirring or shaking. Overnight incubation is also common to ensure complete surface coverage. The thiol group will spontaneously react with the gold surface, displacing the citrate (B86180) capping agent.

  • Purification - Removal of Excess this compound:

    • Centrifugation: Centrifuge the solution to pellet the PEGylated gold nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Carefully remove the supernatant containing the unbound this compound.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of excess PEG.

    • Alternative - Dialysis: For larger volumes, dialysis can be used. Place the reaction mixture in a dialysis bag with an appropriate molecular weight cutoff (e.g., 10 kDa) and dialyze against PBS overnight with several buffer changes.

  • Final Resuspension and Storage: After the final wash, resuspend the pellet of PEGylated gold nanoparticles in the desired buffer (e.g., PBS) to the desired concentration. Store the functionalized nanoparticles at 4°C.

Protocol 2: Characterization of this compound Functionalized Nanoparticles

1. UV-Vis Spectroscopy (for AuNPs):

  • Acquire the UV-Vis spectrum of the nanoparticles before and after functionalization.

  • A slight red-shift in the surface plasmon resonance peak is indicative of successful PEGylation due to the change in the local refractive index at the nanoparticle surface.

2. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after PEGylation.

  • An increase in the hydrodynamic diameter confirms the presence of the PEG layer.

  • A shift in the zeta potential towards a more neutral value indicates the shielding of the original surface charge by the PEG chains.

3. Transmission Electron Microscopy (TEM):

  • TEM can be used to visualize the nanoparticles and confirm that they have not aggregated after functionalization.

  • While the PEG layer itself is not typically visible by standard TEM, the lack of aggregation in the dried state can be an indirect indicator of successful surface coating.

Visualizations

G cluster_0 Nanoparticle Synthesis cluster_1 Functionalization cluster_2 Purification cluster_3 Characterization NP_core Nanoparticle Core (e.g., Gold) Reaction Incubation (Thiol-Gold Binding) NP_core->Reaction mPEG_SH This compound mPEG_SH->Reaction Centrifugation Centrifugation / Dialysis Reaction->Centrifugation Washing Resuspension Centrifugation->Washing DLS DLS / Zeta Potential Washing->DLS UVVis UV-Vis Spectroscopy Washing->UVVis TEM TEM Washing->TEM

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Trafficking NP This compound Functionalized Nanoparticle CME Clathrin-mediated Endocytosis NP->CME Primary Pathway for many PEGylated Nanoparticles Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macropino Macropinocytosis NP->Macropino Endosome Early Endosome CME->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Late Endosome / Lysosome Endosome->Lysosome Degradation Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape

Caption: Cellular uptake pathways of PEGylated nanoparticles.[4][5][6][7]

References

Application Notes and Protocols for m-PEG9-SH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules.[1][2][3] The attachment of PEG chains can enhance solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity.[1][2][3] m-PEG9-SH is a specific PEGylation reagent containing a methoxy-capped polyethylene (B3416737) glycol chain with nine repeating ethylene (B1197577) glycol units and a terminal thiol (-SH) group. This thiol group provides a reactive handle for conjugation to various molecules.

One of the most common and efficient methods for conjugating thiol-containing molecules is through a reaction with a maleimide (B117702) group.[4][5] This application note provides a detailed, step-by-step guide for the conjugation of this compound to a maleimide-activated molecule, a process frequently employed in drug development and bioconjugation.[6][7][8][9][10] The protocol will cover the reaction, purification, and characterization of the resulting conjugate.

I. Principle of this compound Conjugation

The conjugation of this compound to a maleimide-activated molecule proceeds via a Michael addition reaction. The nucleophilic thiol group of the this compound attacks the electron-deficient carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable, covalent thioether bond.[4][5] This reaction is highly specific for thiols under mild pH conditions, making it an ideal choice for bioconjugation.[4][11]

II. Materials and Reagents

  • This compound

  • Maleimide-activated molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 6.5-7.5, degassed.[12][13]

  • Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).[12][13]

  • Quenching Reagent: Small molecule thiol such as L-cysteine or β-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.[][15][16][17][18]

  • Characterization Reagents and Instruments:

    • Ellman's Reagent (DTNB) for quantifying free thiols.[4]

    • SDS-PAGE apparatus and reagents.

    • Mass spectrometer (e.g., MALDI-TOF or ESI-MS).[4]

III. Experimental Protocols

  • Dissolving this compound: Prepare a stock solution of this compound in the degassed reaction buffer. The concentration will depend on the desired molar ratio for the conjugation reaction. It is recommended to prepare this solution fresh before use to minimize oxidation of the thiol group.

  • Dissolving the Maleimide-Activated Molecule: Dissolve the maleimide-activated protein or molecule in the degassed reaction buffer (pH 6.5-7.5) to a known concentration (e.g., 1-10 mg/mL for proteins).[12][13]

  • (Optional) Reduction of Disulfide Bonds: If the target molecule is a protein with internal disulfide bonds that need to be reduced to generate free thiols for other purposes (not for the maleimide reaction itself, as the maleimide is on the target), treat the protein with a reducing agent like TCEP. A 10-fold molar excess of TCEP can be incubated with the protein for approximately 30 minutes at room temperature.[13] TCEP is compatible with maleimide chemistry as it does not contain a thiol group.[19] If other reducing agents like DTT or BME are used, they must be removed before the addition of the maleimide-activated PEG, for instance by using a desalting column.[19]

  • Initiate Conjugation: Add the this compound stock solution to the solution of the maleimide-activated molecule. A molar excess of the this compound is generally recommended to drive the reaction to completion. A starting point is a 10-20 fold molar excess of the thiol-containing reagent.[4]

  • Incubation: Gently mix the reaction and incubate. The reaction time and temperature can be optimized. Typical conditions are incubating for 2 hours at room temperature (20-25°C) or overnight at 4°C.[4][20]

  • Quenching the Reaction: After the incubation period, quench any unreacted maleimide groups by adding a small molecule thiol like L-cysteine.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_peg Prepare this compound Solution conjugation Mix and Incubate prep_peg->conjugation prep_mol Prepare Maleimide-Activated Molecule prep_mol->conjugation quench Quench Reaction conjugation->quench purification Purify Conjugate (SEC/IEX) quench->purification characterization Characterize Conjugate purification->characterization

Caption: Chemical reaction of this compound with a maleimide.

VI. Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Oxidation of thiol groupsPrepare this compound solution fresh and use degassed buffers.
Incorrect pH of reaction bufferEnsure the pH is within the optimal range of 6.5-7.5. [4][11]
Hydrolysis of maleimide groupPrepare maleimide-activated molecule solution fresh; avoid pH > 7.5. [4][19]
Presence of Aggregates High protein concentrationOptimize protein concentration and consider adding stabilizing excipients.
Non-specific cross-linkingEnsure reaction conditions (especially pH) are optimal for specific thiol-maleimide reaction.
Difficulty in Purification Similar properties of conjugate and starting materialsOptimize the chromatography method (e.g., gradient, column type). Consider using a combination of purification techniques (e.g., IEX followed by SEC). [15][17]

This application note provides a comprehensive guide for the successful conjugation of this compound to maleimide-activated molecules. By following the detailed protocols and considering the key parameters outlined, researchers can effectively synthesize, purify, and characterize PEGylated conjugates for a wide range of applications in research and drug development. The provided tables and diagrams serve as quick references for critical experimental details and workflows.

References

Application Notes and Protocols: Surface Modification of Biomaterials using m-PEG9-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-thiol, specifically with nine PEG units (m-PEG9-SH), is a widely utilized reagent for the surface modification of various biomaterials. Its application is critical in fields ranging from drug delivery and tissue engineering to biosensor development. The primary advantage of PEGylation, the process of attaching PEG chains to a surface, is the creation of a hydrophilic and biocompatible interface that can significantly reduce non-specific protein adsorption and cellular adhesion.[1][2][3] This "stealth" property is crucial for enhancing the in vivo circulation time of nanoparticles and minimizing the foreign body response to implanted devices.[1][4] The terminal thiol (-SH) group of this compound allows for its covalent attachment to noble metal surfaces, such as gold, through the formation of a stable gold-thiol bond, making it an ideal choice for modifying gold nanoparticles and surfaces.[5][6]

These application notes provide an overview of the uses of this compound and detailed protocols for the surface modification of gold nanoparticles and planar gold surfaces.

Applications of this compound in Biomaterial Surface Modification

The versatility of this compound allows for its use in a variety of applications:

  • Reduction of Non-Specific Protein Adsorption: The hydrophilic PEG chains form a hydration layer on the biomaterial surface, which acts as a physical and energetic barrier to prevent the adsorption of proteins.[7] This is essential for improving the signal-to-noise ratio in biosensors and preventing the opsonization of nanoparticles in biological fluids.[8][9]

  • "Stealth" Nanoparticles for Drug Delivery: By coating nanoparticles with this compound, their circulation half-life in the bloodstream can be significantly prolonged.[1] This is because the PEG layer helps the nanoparticles evade uptake by the reticuloendothelial system (RES), allowing for more efficient delivery of therapeutic agents to target tissues.[10] PEG linkers are integral in creating PEGylated protein and peptide drugs, as well as in the development of antibody-drug conjugates (ADCs).[11][12]

  • Passivation of Biosensor Surfaces: In the context of biosensors, modifying the sensor surface with this compound helps to minimize non-specific binding of interfering molecules from complex biological samples, thereby enhancing the specificity and sensitivity of the sensor.[8]

  • Improved Biocompatibility of Implants: Surface modification of implantable medical devices with PEG can reduce the foreign body response and improve their overall biocompatibility.[13]

Quantitative Data Summary

The effectiveness of surface modification with this compound can be quantified using various surface analysis techniques. The following table summarizes typical quantitative data obtained from such analyses.

ParameterTechniqueTypical ValuesSignificanceReference
PEG Grafting Density X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM), Fluorescence Measurement0.02 - 0.4 mg/cm²Higher density generally leads to better protein repulsion and "stealth" properties.[4][14][15]
Reduction in Protein Adsorption Surface Plasmon Resonance (SPR), Ellipsometry, Fluorescence Assay>95% reduction compared to unmodified surfacesDemonstrates the effectiveness of the PEG layer in preventing biofouling.[16][17]
Water Contact Angle Goniometry20° - 40°A lower contact angle indicates a more hydrophilic surface, which is characteristic of successful PEGylation.[14][17]
Increase in Hydrodynamic Diameter Dynamic Light Scattering (DLS)5 - 20 nm increase for nanoparticlesConfirms the presence of the PEG layer on the nanoparticle surface.[10]

Experimental Protocols

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the modification of pre-synthesized gold nanoparticles with this compound.

Materials:

  • Gold nanoparticle solution (e.g., 10-20 nm diameter)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (B145695)

  • Centrifuge and centrifuge tubes

Procedure:

  • Prepare this compound Solution: Dissolve this compound in ethanol to a final concentration of 1 mg/mL.

  • Incubation: Add the this compound solution to the gold nanoparticle solution at a molar ratio of approximately 1000:1 (PEG:AuNP). The exact ratio may need to be optimized depending on the nanoparticle size and concentration.

  • Reaction: Gently mix the solution and allow it to react for at least 2 hours at room temperature with gentle stirring. For a more stable monolayer, the reaction can be left overnight at 4°C.

  • Purification:

    • Centrifuge the solution to pellet the PEGylated AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., 14,000 rpm for 30 minutes for ~20 nm AuNPs).[18]

    • Carefully remove the supernatant containing unbound this compound.

    • Resuspend the pellet in fresh PBS.

  • Washing: Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound PEG.

  • Final Suspension: After the final wash, resuspend the PEGylated AuNPs in the desired buffer (e.g., PBS) for storage or further use.

Protocol 2: Surface Modification of Planar Gold Surfaces with this compound

This protocol is suitable for modifying gold-coated sensor chips, microscope slides, or other planar substrates.

Materials:

  • Gold-coated substrate

  • This compound

  • Ethanol, absolute

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate by sonicating in ethanol for 10 minutes, followed by rinsing with DI water.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • For more rigorous cleaning, a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) can be used by experienced personnel with appropriate safety precautions.

  • Prepare this compound Solution: Prepare a 1 mM solution of this compound in absolute ethanol.

  • Immersion: Immerse the cleaned and dried gold substrate into the this compound solution.

  • Self-Assembled Monolayer (SAM) Formation: Allow the self-assembly process to occur for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing:

    • Remove the substrate from the PEG solution.

    • Rinse thoroughly with absolute ethanol to remove any non-covalently bound this compound.

    • Rinse with DI water.

  • Drying: Dry the modified substrate under a gentle stream of nitrogen gas. The surface is now ready for characterization or use in subsequent experiments.

Visualizations

Experimental_Workflow_AuNP_Modification cluster_Preparation Preparation cluster_Reaction Reaction cluster_Purification Purification cluster_FinalProduct Final Product AuNP Gold Nanoparticles Incubation Incubation & Mixing AuNP->Incubation PEG_Sol This compound Solution PEG_Sol->Incubation Centrifugation Centrifugation Incubation->Centrifugation Washing Washing Steps (3x) Centrifugation->Washing Final_AuNP PEGylated AuNPs Washing->Final_AuNP

Caption: Workflow for the surface modification of gold nanoparticles with this compound.

Logical_Relationship_PEGylation_Effect Start Biomaterial Surface Modification Surface Modification with this compound Start->Modification Properties Altered Surface Properties Modification->Properties Outcome1 Reduced Protein Adsorption Properties->Outcome1 Outcome2 Increased Biocompatibility Properties->Outcome2 Outcome3 Enhanced Drug Delivery Properties->Outcome3

Caption: Logical flow of how this compound modification impacts biomaterial properties.

References

Application Notes and Protocols: m-PEG9-SH Reaction with Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to the reaction conditions for conjugating methoxy-poly(ethylene glycol)-thiol (m-PEG9-SH) to maleimide-functionalized molecules. This process, known as PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules.

Chemical Background: The Thiol-Maleimide Reaction

The conjugation of a thiol (sulfhydryl group, -SH) with a maleimide (B117702) is a specific and efficient method for forming a stable covalent bond. The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond.[1] This process is highly chemoselective for thiols when conducted under optimized pH conditions.[2]

The primary advantages of the thiol-maleimide reaction include:

  • High Specificity: Highly selective for thiol groups at a neutral pH range (6.5-7.5).[1][3]

  • Rapid Kinetics: The reaction is fast, often reaching completion within a few hours at room temperature.[4][5]

  • Mild Conditions: It proceeds efficiently under physiological conditions, which helps maintain the integrity of sensitive biomolecules.[2]

The resulting conjugate contains a stable thioether bond.[6] However, the stability of the linkage can be compromised by side reactions, which must be considered during process development.[7]

Critical Reaction Parameters

Successful conjugation of this compound to a maleimide depends on several key parameters. Optimizing these conditions is crucial for achieving high yield, purity, and stability of the final PEGylated product.

ParameterRecommended ConditionRationale & Considerations
pH 6.5 - 7.5This range ensures high chemoselectivity for the thiol group.[1] At pH > 7.5, competitive reaction with primary amines (e.g., lysine (B10760008) residues) can occur.[8] Below pH 6.5, the reaction rate significantly decreases.[8]
Temperature 4°C to Room Temperature (20-25°C)The reaction can proceed at room temperature for 2-4 hours or overnight at 4°C.[9] Lower temperatures can be used to minimize degradation of sensitive molecules.
Buffer System Phosphate (PBS), HEPES, TrisUse non-thiol containing buffers.[10] Degassing the buffer by vacuum or bubbling with an inert gas (e.g., argon, nitrogen) is recommended to prevent oxidation of the thiol on this compound.[10]
Molar Ratio (this compound : Maleimide) 10-20 fold molar excess of this compoundA molar excess of the PEG-thiol is generally used to drive the reaction to completion on the maleimide-functionalized molecule.[9] The optimal ratio should be determined empirically for each specific reaction.
Solvents Aqueous Buffer, with optional co-solvent (DMSO, DMF)This compound is typically water-soluble. If the maleimide-containing molecule has poor aqueous solubility, a minimal amount (<10%) of an organic co-solvent like DMSO or DMF can be used.[10][11]
Reducing Agents (Optional) TCEP (tris(2-carboxyethyl)phosphine)If the maleimide-containing molecule is a protein with internal disulfide bonds that need to be reduced to generate free thiols, TCEP is the preferred reducing agent. It does not contain a thiol and does not need to be removed prior to conjugation.[3][8] DTT must be removed before adding the PEG-thiol.
Chelating Agents 1-5 mM EDTAIncluding a chelating agent like EDTA can prevent metal-catalyzed oxidation of the thiol group.[12]

Potential Side Reactions and Mitigation Strategies

While the thiol-maleimide reaction is robust, several side reactions can occur, potentially impacting the yield and stability of the conjugate.

Side ReactionDescriptionCauseMitigation Strategy
Maleimide Hydrolysis The maleimide ring opens in the presence of water to form an unreactive maleamic acid.[1]Occurs in aqueous solutions; the rate increases with higher pH (>7.5).[1][3]Prepare maleimide solutions immediately before use.[13] Avoid storing maleimides in aqueous buffers.[1] Perform the reaction within the optimal pH range of 6.5-7.5.
Retro-Michael Reaction The thioether bond is reversible and can undergo exchange with other thiols (e.g., glutathione (B108866) in vivo).[7]The succinimide (B58015) ring structure makes the bond susceptible to nucleophilic attack.After conjugation, hydrolyze the succinimide ring by incubating at pH 8.5-9.0 to form a stable, ring-opened structure.[8][14]
Reaction with Amines Maleimides can react with primary amines (e.g., lysine side chains).[8]Reaction pH is above 7.5. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[1][2]Maintain the reaction pH strictly between 6.5 and 7.5.[8]
Thiazine (B8601807) Rearrangement An intramolecular cyclization occurs when the maleimide is conjugated to an N-terminal cysteine.[4]The N-terminal amine attacks the succinimide carbonyl group, leading to a stable six-membered thiazine ring.[15]This can be promoted for increased stability by incubating the conjugate post-reaction.[16] If undesirable, modify the N-terminus or use a different conjugation strategy.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Maleimide-Activated Molecule

This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for the molecules involved.

Materials:

  • This compound

  • Maleimide-activated molecule (e.g., protein, peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5 mM EDTA. Prepare fresh and degas thoroughly.

  • Quenching Solution: 1 M Cysteine or N-acetylcysteine in water.

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis, tangential flow filtration (TFF)).

Procedure:

  • Prepare the Maleimide-Activated Molecule: Dissolve the maleimide-activated molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[10]

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the Conjugation Buffer to a concentration that will achieve the desired molar excess (e.g., 10-20 fold) when added to the reaction.

  • Initiate Conjugation: Add the required volume of the this compound solution to the maleimide-activated molecule solution. Mix gently but thoroughly.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quench the Reaction (Optional): To quench any unreacted maleimide groups, add the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove excess this compound and quenching reagent from the conjugate using an appropriate purification method such as SEC or dialysis against a suitable storage buffer.

Protocol 2: Post-Conjugation Stabilization via Ring Hydrolysis

To prevent the retro-Michael reaction and improve in-vivo stability, the succinimide ring can be intentionally hydrolyzed after purification.[8]

  • Adjust pH: After purifying the conjugate, adjust the buffer pH to 8.5-9.0 using a suitable base (e.g., 0.5 M sodium borate).

  • Incubate: Incubate the solution at room temperature or 37°C for 1-2 hours.[8]

  • Monitor Progress: Monitor the ring-opening by mass spectrometry to confirm the mass increase corresponding to the addition of one water molecule.

  • Re-neutralize: Once hydrolysis is complete, adjust the pH back to a neutral range (7.0-7.5) for storage.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Maleimide Inactivity: Maleimide was hydrolyzed prior to the reaction.[8]Prepare maleimide solutions fresh in anhydrous DMSO/DMF or aqueous buffer immediately before use.[10][13]
Thiol Oxidation: The thiol group on this compound was oxidized to a disulfide.[12]Use degassed buffers and include 1-5 mM EDTA.[12] Handle this compound solutions promptly.
Incorrect pH: Reaction pH was too low (<6.5), slowing the reaction rate.[8]Ensure the buffer pH is accurately measured and maintained between 6.5 and 7.5.
Poor Yield / Heterogeneous Product Side Reactions: Reaction with amines (pH > 7.5) or other side reactions occurred.[1]Strictly control the pH. Analyze the product mixture by HPLC or mass spectrometry to identify side products and optimize conditions accordingly.
Suboptimal Molar Ratio: Insufficient this compound was used to drive the reaction.Perform a titration experiment with varying molar ratios of this compound to the maleimide to find the optimal ratio.
Precipitation During Reaction Solubility Issues: One of the reactants or the final conjugate has poor solubility in the reaction buffer.Decrease the concentration of reactants. If using an organic co-solvent, ensure the final concentration is low enough (<10%) to maintain protein stability.[11]

Visualizations

Caption: Thiol-Maleimide Michael Addition Reaction.

Experimental_Workflow prep_reagents 1. Prepare Reagents (Degassed Buffer, pH 7.2 + EDTA) dissolve_mal 2. Dissolve Maleimide Molecule (1-10 mg/mL) prep_reagents->dissolve_mal dissolve_peg 3. Dissolve this compound (Calculate for 10-20x excess) prep_reagents->dissolve_peg conjugate 4. Mix and Incubate (2-4h @ RT or O/N @ 4°C) dissolve_mal->conjugate dissolve_peg->conjugate quench 5. Quench Reaction (Optional) (Add excess cysteine) conjugate->quench purify 6. Purify Conjugate (SEC or Dialysis) quench->purify stabilize 7. Stabilize (Optional) (pH shift to 8.5-9.0) purify->stabilize final_product Final PEGylated Product purify->final_product (if stabilization not needed) stabilize->final_product

Caption: General Experimental Workflow for PEGylation.

Side_Reactions start Thiol + Maleimide main_path Desired Thioether Product (pH 6.5-7.5) start->main_path Correct Pathway hydrolysis Hydrolysis (Inactive Maleamic Acid) start->hydrolysis Condition: High pH / H₂O amine_reaction Amine Reaction (Lysine Conjugation) start->amine_reaction Condition: pH > 7.5 retro_michael Retro-Michael Reaction (Thiol Exchange) main_path->retro_michael Condition: Presence of other thiols

Caption: Key Reaction and Side-Reaction Pathways.

References

Application Notes & Protocols: Bioconjugation Techniques Using Thiol-Reactive PEGs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol-Reactive PEGylation

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules.[1][2] By increasing the hydrodynamic size, PEGylation can enhance serum half-life, improve stability, and reduce immunogenicity.

Site-specific PEGylation is often desired to maintain the biological activity of the molecule. Cysteine residues, with their unique thiol (-SH) group, provide an excellent target for precise modification. The thiol group is a strong nucleophile and is relatively rare in proteins compared to amine groups (lysine), allowing for controlled, site-selective conjugation. This document provides an overview and detailed protocols for the most common thiol-reactive PEGylation chemistries.

Overview of Thiol-Reactive Chemistries

The selection of a thiol-reactive PEG reagent is critical and depends on the desired stability of the final conjugate and the specific reaction conditions required. The three most prevalent thiol-reactive chemistries are based on maleimide (B117702), vinyl sulfone, and pyridyl disulfide functional groups.

  • Maleimide-PEG: Reacts with thiols via a Michael addition to form a stable thioether bond. This is one of the most common and rapid methods for thiol conjugation.[3][4]

  • Vinyl Sulfone-PEG: Also reacts with thiols through a Michael addition, forming a highly stable thioether linkage that is resistant to hydrolysis.[5][6]

  • Pyridyl Disulfide-PEG: Reacts with thiols via a thiol-disulfide exchange mechanism, creating a new disulfide bond.[7][8] This linkage is cleavable by reducing agents, which can be advantageous for drug delivery applications requiring release of the payload in a reducing environment (e.g., intracellularly).[9]

The general workflow for a typical thiol-PEGylation experiment is outlined below.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p1 1. Prepare Protein/Peptide in Thiol-Free Buffer p2 2. (Optional) Reduce Disulfides with TCEP p1->p2 If Cys are oxidized r1 3. Add Thiol-Reactive PEG Reagent p2->r1 r2 4. Incubate under Optimized Conditions (pH, Temp, Time) r1->r2 u1 5. Purify Conjugate (e.g., SEC, IEX) r2->u1 u2 6. Characterize Conjugate (e.g., SDS-PAGE, HPLC) u1->u2

General experimental workflow for thiol-PEGylation.
Comparison of Thiol-Reactive Chemistries

The table below summarizes the key characteristics of the primary thiol-reactive PEGylation chemistries to aid in selecting the appropriate reagent for your application.

FeatureMaleimide-PEGVinyl Sulfone-PEGPyridyl Disulfide-PEG
Reaction pH 6.5 - 7.5[4][10]7.5 - 9.0[5][6]4.0 - 7.5[11]
Reaction Speed Very Fast (minutes to 2 hours)[3][4]Moderate to Slow (hours)[12]Fast (minutes to 2 hours)[11]
Bond Formed Thioether (Succinimidyl Thioether)ThioetherDisulfide
Bond Stability Stable, but can undergo retro-Michael reaction (reversibility) in the presence of other thiols.[10][13] Can be stabilized by hydrolysis of the succinimide (B58015) ring at pH > 8.5.[10][14]Very Stable, essentially irreversible.[5]Reversible/Cleavable by reducing agents (e.g., DTT, TCEP, Glutathione).[9]
Key Side Reactions Hydrolysis of maleimide group (especially at pH > 7.5).[4][15] Reaction with amines at pH > 7.5.[4] Rearrangement with N-terminal cysteines.[3]Can react with amines at higher pH (>9.0).[12]None, highly specific exchange reaction.

Experimental Protocols

Protocol 1: Preparation and Reduction of Thiol-Containing Biomolecules

This protocol describes the preparation of a protein or peptide for conjugation, including an optional step for the reduction of disulfide bonds to generate free thiols.

Materials:

  • Protein/Peptide of interest

  • Degassed, amine-free conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in degassed water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the protein or peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

  • (Optional Reduction Step) If the target cysteine residues are in a disulfide bond, they must be reduced. Add a 10- to 100-fold molar excess of TCEP stock solution to the protein solution.[10]

  • Flush the reaction vial with an inert gas, seal, and incubate for 30-60 minutes at room temperature.

  • TCEP is compatible with maleimide and vinyl sulfone reactions and typically does not need to be removed. If using a pyridyl disulfide reagent, removal of excess reducing agent is recommended via a desalting column to prevent immediate cleavage of the newly formed disulfide bond.

G cluster_mech Reaction Mechanisms cluster_mal Maleimide cluster_vs Vinyl Sulfone cluster_pds Pyridyl Disulfide RSH R-SH (Thiol) MAL_PEG Maleimide-PEG RSH->MAL_PEG + VS_PEG Vinyl Sulfone-PEG RSH->VS_PEG + PDS_PEG Pyridyl Disulfide-PEG RSH->PDS_PEG + MAL_PROD Thioether Bond (Stable) MAL_PEG->MAL_PROD VS_PROD Thioether Bond (Very Stable) VS_PEG->VS_PROD PDS_PROD Disulfide Bond (Reducible) PDS_PEG->PDS_PROD

Thiol-reactive PEGylation chemistries.
Protocol 2: General Thiol-PEGylation Reaction

This protocol provides a general framework for the conjugation reaction. Specific conditions should be optimized for each unique biomolecule.

Materials:

  • Reduced, thiol-containing biomolecule solution (from Protocol 1)

  • Thiol-Reactive PEG Reagent (Maleimide-PEG, Vinyl Sulfone-PEG, or Pyridyl Disulfide-PEG)

  • Anhydrous DMSO or DMF for dissolving the PEG reagent

  • Appropriate reaction buffer (see comparison table)

Procedure:

  • Immediately before use, prepare a stock solution (e.g., 10 mM) of the Thiol-Reactive PEG reagent in anhydrous DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the PEG reagent stock solution to the stirring protein solution.[16] A higher molar excess can help drive the reaction to completion, especially for less reactive sites.[15]

  • Flush the reaction vessel with inert gas, seal, and incubate. Protect from light if using a fluorescently-labeled PEG.

    • For Maleimide-PEG: Incubate for 2 hours at room temperature or overnight at 4°C in a pH 6.5-7.5 buffer.[16]

    • For Vinyl Sulfone-PEG: Incubate for 2-24 hours at room temperature in a pH 7.5-9.0 buffer. The reaction is generally slower than with maleimides.

    • For Pyridyl Disulfide-PEG: Incubate for 1-2 hours at room temperature in a pH 4.0-7.5 buffer. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione byproduct at ~343 nm.[11]

  • After incubation, the reaction can be quenched by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to consume any unreacted PEG reagent. This is particularly important for maleimide reactions to prevent non-specific reactions in downstream steps.

Protocol 3: Purification of the PEG-Conjugate

Purification is essential to remove unreacted PEG, unreacted biomolecule, and any reaction byproducts.[] The choice of method depends on the size difference between the native and PEGylated protein.

Common Purification Methods:

  • Size Exclusion Chromatography (SEC): This is the most common and effective method for separating PEGylated proteins from their un-PEGylated counterparts, as PEGylation significantly increases the hydrodynamic radius of the molecule.[][18] It is highly effective at removing unreacted protein and smaller reaction components.[]

  • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its binding affinity to an IEX resin.[] This allows for the separation of species with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated) and positional isomers.[1][19] Cation exchange (CEX) and anion exchange (AEX) can both be effective.[1][18]

  • Hydrophobic Interaction Chromatography (HIC): PEGylation increases the hydrophilicity of a protein, which can be exploited for separation using HIC.[1]

General SEC Purification Protocol:

  • Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Run the chromatography at a pre-determined flow rate, collecting fractions.

  • Monitor the column eluent by UV absorbance (typically at 280 nm for proteins). The PEGylated conjugate will elute earlier than the smaller, unconjugated protein.

  • Pool the fractions containing the purified conjugate.

Protocol 4: Characterization of the PEG-Conjugate

Characterization is performed to confirm successful conjugation, determine the degree of PEGylation, and assess purity.

Common Characterization Methods:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A simple and rapid method to visualize the results of a PEGylation reaction.[18] The PEGylated protein will show a significant increase in apparent molecular weight, resulting in a band shift to a higher position on the gel compared to the unmodified protein.[18]

  • HPLC (High-Performance Liquid Chromatography): Analytical SEC or Reverse-Phase (RP)-HPLC can be used to assess the purity of the conjugate and quantify the amount of remaining unreacted protein.[15][18]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise mass of the conjugate, confirming the number of PEG chains attached to the biomolecule.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Efficiency Oxidized Thiols: Target cysteine residues have formed disulfide bonds and are unavailable for reaction.[10]Perform a reduction step with TCEP prior to adding the PEG reagent (Protocol 1).[10] Ensure all buffers are degassed to prevent re-oxidation.
Hydrolyzed Maleimide Reagent: Maleimide groups are susceptible to hydrolysis in aqueous buffers, especially at pH > 7.5.[10][15]Always prepare aqueous solutions of maleimide-PEG immediately before use.[10] Store stock solutions in dry, aprotic solvents like DMSO or DMF.[4]
Incorrect pH: The reaction pH is outside the optimal range for the chosen chemistry.Ensure the buffer pH is correct for your specific thiol-reactive PEG (see comparison table). For maleimides, maintain pH between 6.5 and 7.5.[10][15]
Protein Aggregation/Precipitation Exposure of Hydrophobic Residues: Reduction of disulfide bonds can sometimes alter protein conformation, exposing hydrophobic regions.Include solubility-enhancing additives like arginine in the conjugation buffer. Optimize protein concentration and temperature.
Instability of Conjugate (Maleimide) Retro-Michael Reaction / Thiol Exchange: The thioether bond formed by maleimide conjugation is reversible and can be transferred to other thiols (e.g., glutathione (B108866) in vivo).[10][15]To create a permanently stable bond, perform a post-conjugation hydrolysis step. After purification, adjust the conjugate solution pH to 8.5-9.0 and incubate to open the thiosuccinimide ring, which prevents the reverse reaction.[10][13]
Loss of Biological Activity PEGylation at a Critical Site: The PEG chain has been attached to a cysteine residue that is essential for the protein's function or binding.If possible, use site-directed mutagenesis to move the target cysteine to a less critical region of the protein. Alternatively, explore different PEGylation chemistries that target other amino acids (e.g., NHS esters for lysines).

References

Application Notes and Protocols for m-PEG9-SH in Peptide and Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG)ylation is a well-established and widely utilized bioconjugation technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. The covalent attachment of PEG chains can enhance the therapeutic efficacy of biomolecules by increasing their hydrodynamic size, which in turn extends their circulatory half-life by reducing renal clearance.[1][2][3] Furthermore, PEGylation can shield peptides and proteins from proteolytic degradation, improve their solubility, and reduce their immunogenicity and antigenicity.[1][2][3]

m-PEG9-SH is a monodisperse methoxy-terminated polyethylene glycol linker with a terminal thiol (-SH) group, separated by a nine-unit ethylene (B1197577) glycol chain. This specific linker offers a reactive handle for several conjugation strategies, primarily targeting cysteine residues or other electrophilic sites on peptides and proteins. The monodisperse nature of this compound ensures the generation of homogeneous conjugates, which is a critical aspect for therapeutic applications, simplifying analysis and ensuring batch-to-batch consistency.

This document provides detailed application notes and experimental protocols for the use of this compound in linking peptides and proteins, aimed at researchers, scientists, and professionals in the field of drug development.

Key Applications of this compound

The terminal thiol group of this compound allows for its application in several key bioconjugation strategies:

  • Thiol-Maleimide Conjugation: While the more common approach involves reacting a maleimide-functionalized PEG with a protein's cysteine, a thiol-PEG like this compound can be reacted with a protein that has been functionalized with a maleimide (B117702) group.

  • Thiol-Disulfide Exchange: The thiol group can react with a disulfide bond on a peptide or protein to form a new, reversible disulfide linkage. This strategy is particularly useful for creating prodrugs where the release of the native biomolecule is desired.[4]

  • Conjugation to Electrophilic Sites: The thiol group can react with other electrophilic functional groups that may be present or introduced onto a peptide or protein.

  • Surface Immobilization: The thiol group provides a means to attach PEGylated biomolecules to gold surfaces or other thiol-reactive materials for applications in biosensors and diagnostics.

Data Presentation: Quantitative Insights into PEGylation

The following tables summarize key quantitative data related to the effects of PEGylation on peptides. While this data is not specific to this compound, it provides a valuable reference for the expected outcomes of PEGylation.

Table 1: Impact of PEGylation on Peptide Stability in Biological Media

PeptidePEG LinkerMatrixHalf-life (Unconjugated)Half-life (PEGylated)Fold Increase in StabilityReference
A20FMDV2 analoguePEG8Rat Serum~24 hours (partially degraded)> 48 hours (>58% intact)> 2[5]
A20FMDV2 analoguePEG20Rat Serum~24 hours (partially degraded)> 48 hours (>70% intact)> 2[5]
TNYL-RAW40 kDa branched PEGMouse blood circulationVery shortSignificantly increasedNot quantified[6]
PCSK9 inhibitory peptideLipidated tag (albumin binder)Human SerumNot specified> 48 hoursNot specified[7]

Table 2: Influence of PEGylation Site on Biological Activity

PeptidePEGylation SitePEG Size (Da)Change in In Vitro PotencyReference
[Ala15]-hGRF(1-29)-NH2NH2-terminus2000 or 5000Reduced potency[8]
[Ala15]-hGRF(1-29)-NH2Asp8 or Lys122000 or 5000Decreased potency[8]
[Ala15]-hGRF(1-29)-NH2Lys21 or Asp25Not specifiedNot significantly affected[8]
[Ala15]-hGRF(1-29)-NH2COOH-terminusNot specifiedRetained increased activity[8]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the use of thiol-terminated PEG linkers for bioconjugation.

Protocol 1: Site-Specific PEGylation via Thiol-Disulfide Exchange

This protocol describes the conjugation of this compound to a peptide or protein containing an accessible disulfide bond. The reaction proceeds via a thiol-disulfide exchange mechanism, resulting in a new disulfide linkage between the PEG linker and the biomolecule.

Materials:

  • Peptide or protein with a disulfide bond

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing agent (optional, for partial reduction): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: N-ethylmaleimide (NEM) or iodoacetamide

  • Purification system: Size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC)

Procedure:

  • Peptide/Protein Preparation: Dissolve the peptide or protein in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

  • (Optional) Partial Reduction: If the target disulfide bond is not readily accessible, a mild reduction step may be necessary. Add a 1.1 to 1.5-fold molar excess of TCEP to the peptide/protein solution and incubate for 30-60 minutes at room temperature.

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of this compound to the peptide/protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by RP-HPLC or SDS-PAGE.

  • Quenching: (Optional) To stop the reaction, add a 2-fold molar excess of a quenching agent like NEM over the initial amount of this compound.

  • Purification: Purify the PEGylated conjugate from unreacted PEG and peptide/protein using SEC or RP-HPLC.

  • Characterization: Characterize the purified conjugate by mass spectrometry (MALDI-TOF or ESI-MS) to confirm the mass of the PEGylated product and by SDS-PAGE to assess purity.

Protocol 2: Conjugation of this compound to a Maleimide-Activated Protein

This protocol outlines the procedure for linking this compound to a protein that has been pre-activated with a maleimide group.

Materials:

  • Maleimide-activated peptide or protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA, degassed

  • Purification system: Size-exclusion chromatography (SEC)

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated peptide or protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

  • PEGylation Reaction: Add a 1.5- to 5-fold molar excess of this compound to the protein solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C for 4-16 hours. The reaction progress can be monitored by analyzing the decrease in free thiol groups using Ellman's reagent or by RP-HPLC.

  • Purification: Separate the PEGylated conjugate from unreacted starting materials using SEC.

  • Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and SDS-PAGE.

Visualizations: Workflows and Pathways

To aid in the understanding of the experimental processes and the biological context of PEGylated peptides, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Thiol-Disulfide Exchange PEGylation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Peptide_Protein Peptide/Protein with Disulfide Bond Mix Mix Components Peptide_Protein->Mix Peptide_Protein->Mix 1-5 mg/mL mPEG9SH This compound mPEG9SH->Mix mPEG9SH->Mix 10-50x molar excess Buffer Degassed Reaction Buffer (pH 7.0-7.5) Buffer->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify (SEC or RP-HPLC) Incubate->Purify Incubate->Purify Monitor progress Characterize Characterize (MS, SDS-PAGE) Purify->Characterize

Caption: Workflow for site-specific PEGylation via thiol-disulfide exchange.

G General Signaling Pathway of a PEGylated Peptide Antagonist cluster_info Mechanism of Action PEG_Peptide PEGylated Peptide Antagonist (e.g., PEG-TNYL-RAW) Receptor Cell Surface Receptor (e.g., EphB4) PEG_Peptide->Receptor Binds and Blocks Ligand Signaling Downstream Signaling Cascade Receptor->Signaling Initiates Ligand Endogenous Ligand (e.g., ephrin-B2) Ligand->Receptor Binds and Activates Response Cellular Response (e.g., Angiogenesis, Proliferation) Signaling->Response Leads to info The PEGylated peptide acts as a competitive antagonist, preventing the natural ligand from binding to its receptor and thereby inhibiting the downstream signaling pathway.

Caption: Antagonistic action of a PEGylated peptide on a signaling pathway.

Conclusion

The use of this compound provides a versatile and precise tool for the PEGylation of peptides and proteins. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of bioconjugation and drug development. Successful PEGylation can significantly enhance the therapeutic potential of biomolecules by improving their stability, solubility, and pharmacokinetic profiles. Careful optimization of the reaction conditions and thorough characterization of the resulting conjugates are crucial for achieving the desired therapeutic outcomes.

References

Application Notes and Protocols for m-PEG9-SH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-PEG9-SH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses a methoxy-terminated PEG chain of nine ethylene (B1197577) glycol units, providing hydrophilicity and biocompatibility, and a terminal thiol (-SH) group. The thiol group is highly reactive towards specific functional groups, making this compound a valuable reagent for bioconjugation, drug delivery, and surface modification of materials like gold nanoparticles. The defined length of the PEG chain (MW: 444.58 g/mol ) ensures monodispersity, which is critical for the synthesis of well-defined conjugates.[1] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals utilizing this compound.

Application 1: Bioconjugation to Maleimide-Activated Biomolecules

The thiol group of this compound reacts specifically and efficiently with maleimide (B117702) groups to form a stable thioether bond.[2][3] This reaction, a Michael addition, is highly chemoselective for thiols within a pH range of 6.5-7.5.[2][3][4] This specificity makes it a cornerstone reaction for site-specific PEGylation of proteins, peptides, or other biomolecules that have been functionalized with a maleimide group.

Experimental Workflow: this compound Conjugation to a Maleimide-Activated Protein

G Workflow for this compound Conjugation to a Maleimide-Activated Protein cluster_prep 1. Preparation cluster_reaction 2. Reaction & Purification cluster_analysis 3. Analysis prep_protein Prepare Maleimide-Activated Protein in Amine-Free Buffer (e.g., PBS, pH 7.2) reaction Combine Reactants (e.g., 10-20 fold molar excess of PEG) Incubate at RT for 1-2 hours prep_protein->reaction prep_peg Prepare this compound Solution in Degassed, Amine-Free Buffer (e.g., PBS, pH 7.2) prep_peg->reaction quench Quench Reaction (Optional) Add excess free thiol (e.g., Cysteine, β-ME) reaction->quench purify Purify Conjugate (e.g., SEC, IEX, or Dialysis) to remove excess PEG and quenching agent quench->purify characterize Characterize Conjugate (SDS-PAGE, Mass Spec, HPLC) purify->characterize store Store Conjugate (-20°C or -80°C) characterize->store

Caption: Workflow for conjugating this compound to a maleimide-activated protein.

Detailed Experimental Protocol

This protocol describes the conjugation of this compound to a protein previously functionalized with a maleimide group.

1. Materials and Reagents:

  • Maleimide-activated protein

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or other thiols.[4][5] The buffer should be degassed to minimize oxidation of the thiol group. Including 1-5 mM EDTA can help chelate metal ions that catalyze thiol oxidation.[4]

  • Quenching Solution (Optional): L-cysteine or β-mercaptoethanol (100 mM stock in reaction buffer).

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns, or dialysis cassettes.[][7]

2. Procedure:

  • Prepare the Protein Solution: Dissolve the maleimide-activated protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in the Reaction Buffer. To ensure efficient conjugation, a molar excess of this compound is typically used. A 10- to 50-fold molar excess over the protein is a common starting point.[5]

  • Conjugation Reaction: Add the freshly prepared this compound solution to the protein solution. Mix gently by pipetting or brief vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5] Reaction progress can be monitored by analyzing aliquots over time.

  • Quenching (Optional): To stop the reaction, add a quenching agent (e.g., L-cysteine) to a final concentration that is in several-fold excess to the initial amount of this compound. Incubate for 15-30 minutes. This step ensures that any unreacted maleimide groups on the protein are capped.

  • Purification: Remove unreacted this compound and quenching reagent from the PEGylated protein conjugate using SEC, IEX, or dialysis.[][7][8] The choice of method depends on the size difference between the conjugate and the excess PEG.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale & Reference
pH 6.5 - 7.5Optimal for specific thiol-maleimide reaction; minimizes reaction with amines and hydrolysis of maleimide.[2][3][4]
Buffer Phosphate, HEPES (Amine-free)Amine-containing buffers (e.g., Tris) compete with the reaction.[5]
Molar Ratio 10-50x excess of this compoundDrives the reaction to completion. The optimal ratio should be determined empirically.[5]
Reaction Time 1 - 2 hours at RT; up to overnight at 4°CSufficient for reaction completion. Lower temperatures can be used for sensitive proteins.[5]
Additives 1-5 mM EDTAChelates divalent metals that can catalyze the oxidation of sulfhydryl groups.[4]

Application 2: Surface Functionalization of Gold Nanoparticles (AuNPs)

The thiol group of this compound has a strong affinity for gold surfaces, forming a self-assembled monolayer via a dative covalent Au-S bond. This process is widely used to coat AuNPs, which imparts stability, reduces non-specific protein binding, and provides a hydrophilic surface for biomedical applications.[9][10]

Experimental Workflow: Functionalization of AuNPs with this compound

G Workflow for Gold Nanoparticle (AuNP) Functionalization cluster_prep 1. Preparation cluster_reaction 2. Functionalization & Purification cluster_analysis 3. Analysis prep_gnp Synthesize or Procure AuNPs (e.g., citrate-capped) reaction Add this compound to AuNP Suspension (large excess, e.g., >10^4 molecules per NP) Stir overnight at RT prep_gnp->reaction prep_peg Prepare this compound Solution in Deionized Water or Ethanol prep_peg->reaction purify Purify Functionalized AuNPs (e.g., repeated centrifugation and resuspension) to remove excess PEG reaction->purify characterize Characterize Functionalized AuNPs (UV-Vis, DLS, TEM, FTIR) purify->characterize store Store AuNP Suspension (4°C) characterize->store

Caption: Workflow for the surface functionalization of gold nanoparticles using this compound.

Detailed Experimental Protocol

This protocol describes the functionalization of pre-synthesized citrate-capped AuNPs.

1. Materials and Reagents:

  • Aqueous suspension of citrate-capped AuNPs (e.g., 10-20 nm diameter).

  • This compound

  • Deionized (DI) water

  • Centrifuge capable of pelleting the AuNPs.

2. Procedure:

  • Prepare this compound Solution: Dissolve this compound in DI water to a concentration of approximately 1-2 mM.

  • Functionalization: Add a large excess of the this compound solution to the aqueous AuNP suspension. A typical ratio is >10,000 PEG molecules per nanoparticle to ensure complete surface coverage.[11]

  • Incubation: Stir the resulting suspension overnight at room temperature to allow for the formation of a stable Au-S bond and the displacement of the citrate (B86180) capping agent.

  • Purification: The removal of excess, unbound this compound is critical. This is typically achieved through repeated centrifugation cycles.

    • Centrifuge the suspension at a speed sufficient to pellet the AuNPs (e.g., 17,000 x g for 20 minutes for ~16 nm particles).[11]

    • Carefully remove the supernatant containing the excess PEG.

    • Resuspend the AuNP pellet in fresh DI water.

    • Repeat this centrifugation and resuspension process at least 3-5 times to ensure complete removal of unbound PEG.[11]

Quantitative Data Summary
ParameterRecommended Value/RangeRationale & Reference
Solvent Deionized Water / EthanolCommon solvents for AuNP functionalization.
Molar Ratio >10,000 this compound per AuNPA large excess is used to drive the ligand exchange reaction and ensure full surface coverage.[11]
Reaction Time Overnight at RTAllows for complete ligand exchange and formation of a stable self-assembled monolayer.[11]
Purification 3-5 cycles of centrifugation/resuspensionEnsures removal of unbound PEG, which is critical for downstream applications.[11]
AuNP Concentration ~0.01 - 1 nMTypical concentration range for functionalization reactions.[11]

Purification and Characterization of PEGylated Products

Proper purification and characterization are essential to confirm the success of the reaction and ensure the quality of the final product.

Comparison of Purification Techniques
TechniquePrincipleApplicationAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Separating PEGylated proteins from unreacted protein and excess PEG.[][7]Efficient removal of low molecular weight reactants.[]Resolution may be poor if size difference is small.
Ion-Exchange Chromatography (IEX) Separation based on surface charge.Separating PEGylated species from native protein, as PEGylation can shield charges.[][7]Can separate positional isomers and different degrees of PEGylation.[12]Effectiveness diminishes with higher degrees of PEGylation.[7]
Dialysis / Ultrafiltration Separation based on molecular weight cutoff.Removing small molecules like excess this compound.[7][8]Simple setup.Cannot fully remove all impurities; trade-off between purity and yield.[7]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Polishing step after IEX.[12][13]Good supplementary tool to IEX.[]Relatively low capacity and resolution.[]
Overview of Characterization Methods
MethodInformation ObtainedNotes
SDS-PAGE Apparent molecular weight increase.PEGylation causes proteins to migrate slower than their actual MW would suggest, providing qualitative confirmation.
Mass Spectrometry (MALDI-TOF, ESI-MS) Exact molecular weight of the conjugate; degree of PEGylation.Provides definitive confirmation and can resolve heterogeneous mixtures.[8]
HPLC (SEC, RP-HPLC) Purity, aggregation, and separation of species.SEC-HPLC can quantify free PEG.[14] RP-HPLC can separate isomers on an analytical scale.[]
UV-Vis Spectroscopy Confirmation of AuNP functionalization.Successful PEGylation of AuNPs can cause a slight shift (a few nm) in the Surface Plasmon Resonance (SPR) peak.[10][15]
Dynamic Light Scattering (DLS) Hydrodynamic diameter of AuNPs.An increase in size confirms the presence of the PEG layer on the nanoparticle surface.
NMR Spectroscopy Structural confirmation of PEG conjugation.Can be used to quantify the degree of functionalization and identify impurities in the starting PEG material.[16]

References

Troubleshooting & Optimization

Technical Support Center: m-PEG9-SH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG9-SH conjugation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound conjugation reactions, helping you to identify the root cause and implement effective solutions.

Question 1: Why is my conjugation yield consistently low or non-existent?

Low or no conjugation can stem from several factors related to the reactants and reaction conditions.

Possible Causes & Solutions:

Cause Recommended Action
Oxidation of this compound The thiol (-SH) group on this compound is susceptible to oxidation, forming a disulfide bond (S-S dimer), which is unreactive towards maleimides.[1] Solution: Prepare this compound solutions fresh for each experiment. If storing, do so at -20°C or lower under an inert gas (e.g., argon or nitrogen).[1] Before use, consider a brief treatment with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to cleave any disulfide bonds, followed by removal of the reducing agent.[2]
Inaccessible or Oxidized Thiols on the Target Molecule Cysteine residues on your protein or peptide may be forming disulfide bonds or be sterically hindered within the molecule's structure.[2][3] Solution: Reduce disulfide bonds by treating your molecule with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature.[2][4] It is often not necessary to remove TCEP before proceeding with the conjugation.[4]
Hydrolysis of the Maleimide (B117702) Group The maleimide group on your target molecule is prone to hydrolysis, especially at pH values above 7.5, rendering it inactive.[2][5] Solution: Maintain the reaction pH between 6.5 and 7.5.[2][4][5] Prepare maleimide-activated molecules immediately before use and avoid storing them in aqueous solutions.[2]
Suboptimal Molar Ratio An insufficient amount of this compound relative to the target molecule will result in a low yield. Solution: Start with a 10-20 fold molar excess of the this compound reagent relative to your protein or peptide.[2] This ratio may require optimization for your specific molecule.
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris) can compete with the desired thiol-maleimide reaction at higher pH.[2] Buffers with extraneous thiols (e.g., DTT) will directly compete for the maleimide.[4] Solution: Use non-amine, non-thiol buffers such as Phosphate-Buffered Saline (PBS) or HEPES.[4]
Question 2: My conjugate is formed, but it appears to be unstable and loses its PEGylation over time. What is happening?

The stability of the resulting thioether bond is a critical consideration.

Possible Causes & Solutions:

Cause Recommended Action
Retro-Michael Reaction The thioether bond formed from the thiol-maleimide reaction can be reversible, especially in the presence of other thiols like glutathione (B108866) in a biological environment.[5][6] This can lead to the transfer of the PEG chain to other molecules. Solution: After the initial conjugation, you can increase the stability of the linkage by inducing hydrolysis of the thiosuccinimide ring. Adjust the pH of the conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C.[2] Monitor the ring-opening by mass spectrometry until the reaction is complete, then re-neutralize the solution for storage.[2]
Thiazine (B8601807) Rearrangement (for N-terminal Cysteine) If you are conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[7][8] This can complicate purification and characterization.[7][8] Solution: To prevent this, consider acetylating the N-terminal cysteine before conjugation.[7][8] Alternatively, performing the conjugation at a more acidic pH (around 5.0) can suppress the formation of thiazine by protonating the N-terminal amine.[7][8] However, the conjugate must then be stored and used under acidic conditions to prevent subsequent rearrangement.[7][8]
Question 3: I am observing significant protein aggregation after my conjugation reaction. How can I prevent this?

Aggregation is a common issue, particularly when modifying proteins.

Possible Causes & Solutions:

Cause Recommended Action
High Degree of PEGylation Excessive PEGylation can alter the protein's surface properties, leading to aggregation.[9] Solution: Optimize the molar ratio of this compound to your protein.[9] A lower ratio may be necessary to prevent aggregation.
Exposure of Hydrophobic Residues The reduction of disulfide bonds can sometimes expose hydrophobic regions of the protein, leading to aggregation.[4] Solution: Include solubility-enhancing additives like arginine in your reaction buffer.[4] Performing the reaction at a lower protein concentration can also be beneficial.[4]
Suboptimal Reaction Conditions Incorrect pH or temperature can contribute to protein instability. Solution: Ensure the reaction is carried out within the optimal pH range of 6.5-7.5.[2][5] Consider performing the reaction at 4°C overnight instead of at room temperature for a shorter period.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to a maleimide?

The optimal pH range is between 6.5 and 7.5.[2][4][5][10] In this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing the competing hydrolysis of the maleimide group, which becomes more significant at pH values above 8.5.[10]

Q2: How should I store my this compound reagent?

For long-term storage, this compound should be stored as a solid at -20°C or lower, preferably under an inert atmosphere.[1] For short-term use, stock solutions can be prepared in a dry, biocompatible solvent like DMSO and stored at -20°C.[5] Avoid repeated freeze-thaw cycles.[1] Aqueous solutions should be prepared fresh before each use.

Q3: How can I confirm that my conjugation reaction was successful?

Several analytical techniques can be used to confirm PEGylation:

  • SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of your protein, which can be visualized as a band shift on an SDS-PAGE gel.[11]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide a precise measurement of the molecular weight of the conjugate, allowing you to determine the number of PEG chains attached.[11][12][13]

  • HPLC: Reversed-phase or size-exclusion chromatography can be used to separate the PEGylated product from the unreacted starting materials.[12][14]

Q4: What are some common side reactions to be aware of?

Besides the issues mentioned in the troubleshooting guide, be mindful of:

  • Reaction with other nucleophiles: At pH values above 8.0, maleimides can start to react with primary amines, such as the side chain of lysine, although this reaction is much slower than the reaction with thiols.[10][15]

  • Thiol Exchange: The formed thiosuccinimide linkage can potentially react with other free thiols in the solution, leading to an exchange of the PEG group.[6]

Experimental Protocols & Visualizations

General Protocol for this compound Conjugation to a Maleimide-Activated Protein
  • Protein Preparation:

    • If your protein is not in an appropriate buffer, exchange it into an amine-free and thiol-free buffer (e.g., PBS, pH 7.2).

    • Ensure the protein concentration is suitable, typically >0.5 mg/mL.[9]

  • Reduction of Disulfide Bonds (if necessary):

    • Prepare a fresh solution of TCEP in the reaction buffer.

    • Add a 10-100 fold molar excess of TCEP to the protein solution.[2]

    • Incubate for 20-60 minutes at room temperature.[4]

  • Conjugation Reaction:

    • Prepare a fresh solution of this compound in the reaction buffer.

    • Add the desired molar excess (e.g., 10-20 fold) of this compound to the protein solution.[2]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching (Optional but Recommended):

    • To stop the reaction and cap any unreacted maleimides, add a small molecule thiol like L-cysteine or β-mercaptoethanol.

  • Purification:

    • Remove excess this compound and other reaction components using size-exclusion chromatography (SEC) or a desalting column.[9]

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and/or HPLC to confirm successful conjugation and assess purity.

Visual Workflow and Troubleshooting

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_analysis 3. Analysis & Troubleshooting cluster_success cluster_fail start Start: Protein & this compound buffer_exchange Buffer Exchange (PBS, pH 7.2) start->buffer_exchange reduction Reduce Disulfides (TCEP) buffer_exchange->reduction conjugate Add this compound (10-20x molar excess) reduction->conjugate incubation Incubate (RT, 1-2h or 4°C, o/n) conjugate->incubation check_yield Conjugation Successful? incubation->check_yield success Success! Purify (SEC) check_yield->success Yes fail Low/No Yield check_yield->fail No ts_oxidation Check Reagent Oxidation fail->ts_oxidation ts_ph Verify pH (6.5-7.5) ts_oxidation->ts_ph ts_ratio Optimize Molar Ratio ts_ph->ts_ratio

Caption: A general workflow for this compound conjugation with key troubleshooting checkpoints.

G cluster_reaction Thiol-Maleimide Reaction & Side Reactions thiol Protein-SH conjugate Stable Thioether (Desired Product) thiol->conjugate maleimide Maleimide maleimide->conjugate hydrolysis Maleimide Hydrolysis (Inactive) maleimide->hydrolysis retro_michael Retro-Michael (Unstable Conjugate) conjugate->retro_michael high_ph pH > 7.5 high_ph->hydrolysis other_thiols Other Thiols (e.g., Glutathione) other_thiols->retro_michael

Caption: Key reactions in this compound conjugation, including common side reactions.

References

how to prevent disulfide bond formation with m-PEG9-SH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG9-SH. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent unwanted disulfide bond formation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is disulfide bond formation a problem?

A: this compound is a linear methoxy-polyethylene glycol molecule with a terminal thiol (-SH) group. This thiol group is the reactive site for conjugation to other molecules, such as maleimides on proteins or surfaces like gold nanoparticles.[1][2] The primary issue is that the thiol group is highly susceptible to oxidation, especially in the presence of oxygen. This process causes two this compound molecules to link together, forming a disulfide bond (-S-S-).[1][3] This resulting dimer is unreactive for its intended conjugation, which can lead to low reaction yields, inaccurate quantification, and wasted reagents.

// Nodes PEG_SH_1 [label="this compound (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEG_SH_2 [label="this compound (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEG_SS_PEG [label="m-PEG9-S-S-PEG9-m (Inactive Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agent\n(e.g., TCEP)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {PEG_SH_1, PEG_SH_2} -> PEG_SS_PEG [label="Oxidation\n(e.g., O2, pH > 7)", color="#EA4335"]; PEG_SS_PEG -> PEG_SH_1 [label="Reduction", color="#34A853"]; ReducingAgent -> PEG_SS_PEG [style=dashed, arrowhead=none, color="#34A853"];

} dot Figure 1. The reversible oxidation of this compound to its inactive disulfide dimer.

Q2: How should I properly store and handle this compound to minimize oxidation?

A: Proper storage and handling are critical to maintaining the integrity of the thiol group.

  • Solid Reagent: Store the lyophilized powder at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[4][5] Avoid direct sunlight.[1]

  • Stock Solutions: For maximum stability, prepare stock solutions in a dry, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6] Aliquot and store at -20°C or -80°C under an inert gas.[4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6][7]

  • Aqueous Solutions: Avoid long-term storage in aqueous buffers. If necessary, use a slightly acidic (pH 6.0-6.5), deoxygenated buffer and store at 4°C for only short periods.[8]

Q3: What are the ideal buffer conditions for reactions involving this compound?

A: The buffer composition plays a direct role in preventing disulfide formation.

  • pH: For reactions with maleimides, the optimal pH range is 6.5-7.5.[8][9] This range offers a good compromise between thiol reactivity and stability. At pH values above 8.0, thiols become more susceptible to oxidation, and maleimides can undergo hydrolysis.[10]

  • Deoxygenation: Always use buffers that have been thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for several minutes or by using a vacuum/gas cycling method.[3][8]

  • Additives: Include a chelating agent like EDTA (1-5 mM) in your reaction buffer. EDTA sequesters divalent metal ions that can catalyze the oxidation of thiols.[8]

  • Buffer Type: Use non-amine and non-thiol containing buffers such as PBS, HEPES, or MES.[3][6][10] Buffers like Tris can interfere with certain downstream reactions.[6]

Troubleshooting Guide

Q4: My this compound shows low reactivity. I suspect disulfide dimer formation. What should I do?

A: This is a common issue caused by the oxidation of the thiol group. To ensure your this compound is in its active, reduced state, you should pre-treat it with a reducing agent before use. The two most common choices are TCEP and DTT.

The general workflow involves dissolving the this compound in a deoxygenated buffer and adding a reducing agent to break any existing disulfide bonds. After a short incubation, the active this compound is ready for your conjugation reaction.

// Nodes start [label="Start:\nSuspected m-PEG-SH Dimerization", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolve m-PEG-SH\nin deoxygenated buffer\n(pH 6.5-7.5 + EDTA)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reductant [label="Add Reducing Agent\n(e.g., TCEP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate for 15-30 min\nat Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; check_dtt [label="Using DTT?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; remove_dtt [label="Remove excess DTT\n(e.g., desalting column)", fillcolor="#F1F3F4", fontcolor="#202124"]; proceed [label="Proceed with Conjugation Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> add_reductant; add_reductant -> incubate; incubate -> check_dtt; check_dtt -> proceed [label=" No (TCEP)"]; check_dtt -> remove_dtt [label=" Yes"]; remove_dtt -> proceed; } dot Figure 2. Workflow for reactivating this compound prior to a conjugation experiment.

Q5: Which reducing agent is better for my experiment, TCEP or DTT?

A: Both TCEP (Tris(2-carboxyethyl)phosphine) and DTT (Dithiothreitol) are effective at reducing disulfide bonds, but TCEP is often the preferred choice for applications involving maleimide (B117702) chemistry.[8][11] TCEP is more stable, odorless, and effective over a broader pH range.[12][13][14] Crucially, excess TCEP does not react with maleimides and does not need to be removed prior to conjugation.[8][10][13] DTT, being a thiol-containing compound itself, will compete with your this compound for reaction with the maleimide and must be removed after the reduction step.[8]

// Nodes start [label="Do I need to\nreduce disulfide bonds?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; maleimide [label="Is my reaction with\na Maleimide?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; imac [label="Does my protocol involve\nImmobilized Metal Affinity\nChromatography (IMAC)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_tcep [label="Use TCEP", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_dtt [label="Use DTT\n(but remove before\nconjugation)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; no_reductant [label="No reducing agent needed", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> maleimide [label="Yes"]; start -> no_reductant [label="No"]; maleimide -> use_tcep [label="Yes"]; maleimide -> imac [label="No"]; imac -> use_tcep [label="Yes"]; imac -> use_dtt [label="No"]; } dot Figure 3. Decision guide for choosing between TCEP and DTT as a reducing agent.

Quantitative Comparison of Common Reducing Agents
FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Effective pH Range 1.5 - 8.5[8][12]> 7.0[8][12]
Removal Required? No, does not need to be removed before maleimide conjugation.[8][10][13]Yes, excess DTT must be removed as it contains a free thiol.[8]
Stability More stable, resistant to air oxidation.[11][13][14]Less stable, sensitive to air oxidation.[11][12]
Odor Odorless.[11][12][13]Strong, unpleasant sulfur smell.[11][12]
Compatibility Compatible with maleimide chemistry and IMAC protein purification.[11][12]Reacts with maleimides; can interfere with IMAC by reducing metal ions.[12]
Typical Concentration 5-10 fold molar excess over the thiol.[10]10-100 fold molar excess over the thiol.[3]

Experimental Protocols

Protocol: Reconstitution and Activation of this compound for Conjugation

This protocol describes how to dissolve this compound and treat it with TCEP to ensure the thiol group is reduced and available for reaction.

Materials:

  • This compound powder

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.2, containing 5 mM EDTA)

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • Nitrogen or Argon gas supply

  • Syringes and septum-capped vials

Methodology:

  • Prepare Deoxygenated Buffer:

    • Prepare your chosen reaction buffer (e.g., 100 mM PBS, 5 mM EDTA, pH 7.2).

    • Place the buffer in a suitable container and bubble with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Prepare TCEP Stock Solution:

    • Prepare a 100 mM stock solution of TCEP-HCl in the deoxygenated buffer. TCEP is stable in most buffers, but less so in phosphate (B84403) buffers at neutral pH, so it is best to prepare this solution fresh.[12][14]

  • Reconstitute this compound:

    • Allow the vial of this compound powder to warm to room temperature before opening.

    • Prepare a concentrated stock solution (e.g., 100 mM) by dissolving the this compound in anhydrous DMSO or DMF. Mix gently until fully dissolved.

  • Reduce and Activate this compound:

    • In a new microcentrifuge tube, dilute the this compound stock solution to your desired final reaction concentration using the deoxygenated buffer.

    • Add the TCEP stock solution to the diluted this compound to achieve a final TCEP concentration that is in 5-10 fold molar excess to the this compound.

    • Flush the headspace of the tube with nitrogen or argon, cap it tightly, and incubate at room temperature for 15-30 minutes.[13]

  • Proceed to Conjugation:

    • The activated this compound solution is now ready to be added to your reaction mixture (e.g., a protein solution containing maleimide groups).

    • It is not necessary to remove the TCEP before proceeding with the conjugation.[10] For best results, maintain an inert atmosphere over the conjugation reaction if possible.

References

Technical Support Center: Optimizing m-PEG9-SH Thiol-Maleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during m-PEG9-SH thiol-maleimide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide reaction?

The optimal pH range for the this compound thiol-maleimide reaction is 6.5 to 7.5 .[1][2][3][4][5] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][4][5]

Q2: What happens if the pH is too low?

Below pH 6.5, the rate of the thiol-maleimide reaction is significantly reduced.[2][5] This is because the thiol group (R-SH) is predominantly in its protonated form, which is less nucleophilic than the thiolate anion (R-S⁻).[2]

Q3: What are the risks of performing the reaction at a pH above 7.5?

At pH values above 7.5, two main side reactions become more prevalent:

  • Reaction with Amines: The maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity for the target thiol group.[1][2]

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis at alkaline pH, which opens the ring to form an unreactive maleamic acid, thus preventing conjugation.[1][2][6]

Q4: My maleimide reagent seems to have lost reactivity. What could be the cause?

Loss of maleimide reactivity is often due to hydrolysis. The maleimide ring is unstable in aqueous solutions and the rate of hydrolysis increases with pH.[1][6] To avoid this, it is crucial to prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[2]

Q5: I am observing low or no conjugation. What are the possible reasons?

Low conjugation efficiency can be attributed to several factors:

  • Suboptimal pH: Ensure the reaction buffer is within the recommended 6.5-7.5 range.

  • Maleimide Hydrolysis: Use freshly prepared maleimide solutions.[2]

  • Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive towards maleimides.[2] Consider using a reducing agent like TCEP prior to conjugation.

  • Incorrect Stoichiometry: An insufficient molar excess of the this compound may be the issue.

Troubleshooting Guide

Issue: Low or No Conjugation Efficiency

This guide provides a systematic approach to troubleshooting poor outcomes in your thiol-maleimide conjugation experiments.

Potential Cause Recommended Action
Incorrect pH of Reaction Buffer Verify the pH of your buffer and adjust it to the optimal range of 6.5-7.5.[1][2][3][4][5]
Hydrolysis of Maleimide Prepare the m-PEG9-maleimide solution fresh in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[2] Avoid storing maleimides in aqueous buffers.[1]
Oxidation of Thiol Groups Pre-treat your thiol-containing molecule with a reducing agent like TCEP to reduce any disulfide bonds.[2] Include a chelating agent such as EDTA (1-5 mM) in your buffer to prevent metal-catalyzed re-oxidation.[2]
Suboptimal Molar Ratio Increase the molar excess of the m-PEG9-maleimide reagent. A 10-20 fold molar excess is a common starting point for labeling proteins.[2][5]
Presence of Nucleophiles in Buffer Ensure your buffer is free of primary and secondary amines and other thiols (e.g., from DTT).[1][2]
Issue: Presence of Unexpected Side Products
Potential Cause Recommended Action
Reaction with Primary Amines Maintain the reaction pH at or below 7.5 to ensure selectivity for thiols over amines.[1][2]
Thiazine (B8601807) Rearrangement (with N-terminal Cysteine) If conjugating to a peptide with an N-terminal cysteine, this side reaction can occur at neutral or basic pH.[7][8] To prevent this, perform the conjugation at a more acidic pH (e.g., 5.0) or acetylate the N-terminal amine.[7][9]

Data Summary

The following table summarizes the effect of pH on the key aspects of the this compound thiol-maleimide reaction.

pH RangeReaction Rate with ThiolsSelectivity for ThiolsPotential Side Reactions
< 6.5Slow[2][5]High-
6.5 - 7.5 Optimal [2][5]High [1][3]Minimal
> 7.5FastDecreasedReaction with amines, Maleimide hydrolysis[1][2][5][6]

Experimental Protocol: General Procedure for Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating this compound to a thiol-containing protein. Optimization may be required for specific applications.

1. Preparation of Reagents:

  • Reaction Buffer: Prepare a suitable buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2. Ensure the buffer is degassed and does not contain any primary amines or thiols.[10]

  • Thiol-containing Protein: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[10]

  • Reducing Agent (Optional): If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature to reduce the disulfides.[11][12]

  • m-PEG9-Maleimide Stock Solution: Immediately before use, dissolve the m-PEG9-maleimide in an anhydrous solvent such as DMSO or DMF to a concentration of 10 mg/mL.[2][10]

2. Conjugation Reaction:

  • Add the freshly prepared m-PEG9-maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a typical starting point.[2][5]

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[2][5] Gentle mixing during incubation is recommended.

3. Quenching and Purification:

  • To quench the reaction, add a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[2]

  • Purify the resulting conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove unreacted m-PEG9-maleimide and quenching agent.[2]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the thiol-maleimide conjugation process.

TroubleshootingWorkflow start Start: Low/No Conjugation check_ph Check Reaction pH start->check_ph ph_ok Is pH 6.5-7.5? check_ph->ph_ok adjust_ph Action: Adjust Buffer pH ph_ok->adjust_ph No check_maleimide Check Maleimide Reagent ph_ok->check_maleimide Yes adjust_ph->check_maleimide maleimide_fresh Was it prepared fresh in anhydrous solvent? check_maleimide->maleimide_fresh prepare_fresh Action: Prepare fresh maleimide solution maleimide_fresh->prepare_fresh No check_thiol Check Thiol Availability maleimide_fresh->check_thiol Yes prepare_fresh->check_thiol thiol_reduced Was a reducing agent (e.g., TCEP) used? check_thiol->thiol_reduced add_reducing Action: Add reducing agent (TCEP) and chelator (EDTA) thiol_reduced->add_reducing No check_ratio Check Molar Ratio thiol_reduced->check_ratio Yes add_reducing->check_ratio ratio_sufficient Is maleimide in sufficient excess? check_ratio->ratio_sufficient increase_ratio Action: Increase molar excess of maleimide ratio_sufficient->increase_ratio No success Conjugation Successful ratio_sufficient->success Yes increase_ratio->success side_products Start: Unexpected Side Products check_amine_reaction Check for Amine Reactivity side_products->check_amine_reaction ph_high Is pH > 7.5? check_amine_reaction->ph_high lower_ph Action: Lower pH to 6.5-7.5 ph_high->lower_ph Yes check_n_term_cys Check for N-terminal Cysteine ph_high->check_n_term_cys No lower_ph->check_n_term_cys n_term_present Is N-terminal Cysteine present? check_n_term_cys->n_term_present acidic_ph Action: Perform reaction at pH ~5.0 or acetylate N-terminus n_term_present->acidic_ph Yes purify Purify to remove side products n_term_present->purify No acidic_ph->purify

Caption: Troubleshooting workflow for thiol-maleimide conjugation.

References

Technical Support Center: Troubleshooting m-PEG9-SH Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG9-SH labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of their PEGylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound labeling?

A1: The labeling reaction utilizes the specific and efficient Michael addition chemistry between a thiol group (-SH) from your molecule of interest (e.g., a cysteine residue in a protein) and the maleimide (B117702) group of the m-PEG9-maleimide reagent. This reaction forms a stable thioether bond, covalently attaching the PEG chain to your target.[1]

Q2: My this compound labeling yield is lower than expected. What are the most common causes?

A2: Low labeling yield can stem from several factors. The most common culprits include:

  • Suboptimal pH: The reaction is highly pH-dependent.

  • Presence of interfering substances: Reducing agents in your sample can cap the maleimide groups.

  • Steric hindrance: The accessibility of the thiol group on your target molecule can be limited.

  • Hydrolysis of the maleimide group: Maleimides can hydrolyze, especially at higher pH, rendering them unreactive.

  • Incorrect quantification: The method used to determine the labeling efficiency might not be accurate.

This guide will walk you through troubleshooting each of these potential issues.

Troubleshooting Guide

Issue 1: Suboptimal Reaction pH

Q: What is the optimal pH for the thiol-maleimide reaction and how does it affect the yield?

A: The thiol-maleimide reaction is most efficient at a pH range of 6.5-7.5.[2] The reaction rate is dependent on the concentration of the thiolate anion (-S⁻), which is a more potent nucleophile than the protonated thiol (-SH). The pKa of a typical cysteine thiol is around 8.5.

  • Below pH 6.5: The concentration of the reactive thiolate is low, leading to a slow reaction rate and potentially incomplete labeling.

  • Above pH 7.5: While the thiolate concentration is higher, the maleimide group becomes increasingly susceptible to hydrolysis, which competes with the desired thiol addition. Furthermore, at pH values above 7.0, the maleimide can react with free amines (e.g., lysine (B10760008) residues), leading to non-specific labeling.[2]

The following table summarizes the effect of pH on the reaction:

pH RangeEffect on ThiolEffect on MaleimideOverall Impact on Labeling Yield
< 6.5Low thiolate concentrationStableSlow reaction rate, potentially low yield
6.5 - 7.5 Optimal thiolate concentration Relatively stable Optimal reaction rate and yield
> 7.5High thiolate concentrationProne to hydrolysis and reaction with aminesIncreased risk of low yield due to maleimide instability and non-specific labeling

Experimental Protocol: pH Optimization

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 6.5 to 7.5 in 0.2 pH unit increments (e.g., phosphate-buffered saline, PBS).

  • Reaction Setup: Set up parallel labeling reactions for your target molecule with this compound in each of the prepared buffers. Keep all other parameters (e.g., concentration of reactants, temperature, reaction time) constant.

  • Analysis: After the reaction, quantify the labeling efficiency for each pH condition using a suitable method (see Issue 5).

Issue 2: Interference from Other Molecules

Q: Can other components in my sample interfere with the labeling reaction?

A: Yes. The most common interfering substances are reducing agents, which are often used to prevent disulfide bond formation and maintain proteins in a reduced state.

Commonly used reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol (BME) contain free thiol groups. These thiols will compete with the thiol on your target molecule for reaction with the maleimide, leading to a significant decrease in labeling efficiency.

Troubleshooting Workflow for Interfering Substances

G start Low Labeling Yield check_reducing Are reducing agents (e.g., DTT, BME) present in your sample? start->check_reducing remove_reducing Remove reducing agents prior to labeling. Use dialysis, desalting columns, or buffer exchange. check_reducing->remove_reducing Yes proceed Proceed with labeling reaction. check_reducing->proceed No remove_reducing->proceed end Improved Yield proceed->end

Caption: Workflow to address interference from reducing agents.

Experimental Protocol: Removal of Reducing Agents

  • Dialysis: Dialyze your sample against a buffer that does not contain any reducing agents. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for your target molecule.

  • Desalting Columns: Use a desalting column (e.g., a spin column) to perform a rapid buffer exchange and remove small molecules like DTT and BME.

  • Buffer Exchange: Concentrate your sample and then dilute it with the desired reaction buffer. Repeat this process several times to reduce the concentration of the interfering agent.

Issue 3: Steric Hindrance

Q: What is steric hindrance and how can I overcome it?

A: Steric hindrance refers to the physical blocking of the thiol group on your target molecule, preventing the this compound reagent from accessing it. This is a common issue when the thiol is located within a folded protein structure or in a sterically crowded environment.

Increasing the pressure during the reaction can sometimes improve yields by temporarily unfolding the protein and exposing the target thiol group. In one study, increasing the pressure to 250 megapascals increased the yield of a PEGylated protein from 5% to 90%. However, this requires specialized equipment.

A more accessible approach is to use a longer PEG-maleimide linker, which can provide more flexibility for the maleimide to reach the hindered thiol.

Logical Relationship of Steric Hindrance

G cluster_0 Factors Affecting Thiol Accessibility cluster_1 Potential Solutions protein_folding Protein Tertiary/Quaternary Structure low_yield Low Labeling Yield due to Steric Hindrance protein_folding->low_yield thiol_location Location of Thiol Group (Buried vs. Surface-Exposed) thiol_location->low_yield longer_linker Use a PEG-maleimide with a longer linker arm high_pressure High-Pressure Reaction Conditions (If available) low_yield->longer_linker low_yield->high_pressure

References

avoiding aggregation during protein PEGylation with m-PEG9-SH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using m-PEG9-SH for protein PEGylation, with a specific focus on preventing and mitigating protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

Methoxy-polyethylene glycol-thiol (m-PEG-SH), such as this compound, is a monofunctional PEG reagent used for the covalent modification of proteins. The terminal thiol (-SH) group is highly reactive towards specific functional groups on a protein, most commonly maleimides, to form a stable thioether bond. This process, known as PEGylation, is used to improve the therapeutic properties of proteins by increasing their hydrodynamic size, which can enhance serum half-life, improve stability, and reduce immunogenicity.[1][2][3] The "m" (methoxy) group at the other end of the PEG chain ensures that the reagent is monofunctional, preventing unwanted cross-linking between protein molecules.[2]

Q2: What are the primary causes of protein aggregation during thiol-reactive PEGylation?

Protein aggregation during PEGylation can arise from several factors, often related to the protein's stability and the reaction conditions:

  • Suboptimal Buffer Conditions (pH and Ionic Strength): Proteins are most stable within a specific pH and salt concentration range. Deviating from this can expose hydrophobic patches or alter the protein's surface charge, leading to protein-protein interactions and aggregation.[4][5] The thiol-maleimide reaction rate is also pH-dependent, generally increasing with higher pH (7.0-8.5), which may not be optimal for protein stability.[2][6]

  • High Protein or Reagent Concentration: High concentrations of protein molecules increase the probability of intermolecular interactions, a leading cause of aggregation.[4][5] Similarly, a very high concentration of the PEG reagent can sometimes destabilize the protein.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also decrease protein stability and promote aggregation.[4][5]

  • Intermolecular Disulfide Bonding: If the target protein contains multiple cysteine residues, improper handling can lead to the formation of intermolecular disulfide bonds, causing dimerization and aggregation even before the PEGylation reaction begins.[7] This is especially critical if the protein is not pre-activated with a maleimide (B117702) group and disulfide exchange is the intended reaction.

  • Local Unfolding: The binding of the PEG molecule itself can sometimes induce minor conformational changes in the protein, which, if unfavorable, can lead to aggregation.[8]

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques are effective for detecting and quantifying aggregates:

MethodPrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[4]Quantifies the percentage of monomer, aggregates, and fragments. Aggregates elute earlier than the monomeric protein.[]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution by analyzing light scattering fluctuations.[4]Detects the presence of larger aggregate species and provides an overall size distribution profile.
SDS-PAGE (Non-reducing) Separates proteins by molecular weight.Visualizes high-molecular-weight bands corresponding to dimers, trimers, and larger aggregates.[4]
Turbidity Measurement (UV-Vis) Measures the scattering of light by insoluble particles at a specific wavelength (e.g., 340-600 nm).Provides a rapid assessment of the formation of large, insoluble aggregates.[4]
Mass Spectrometry (MS) Determines the precise molecular weight of the species in a sample.[10]Can identify the presence of multimers and confirm the degree of PEGylation on the monomer.[4]

Q4: What role do excipients and additives play in preventing aggregation?

Adding stabilizing excipients to the reaction buffer can significantly reduce aggregation by promoting protein stability.

AdditiveRecommended ConcentrationMechanism of Action
Arginine 50-100 mMSuppresses non-specific protein-protein interactions and can help solubilize proteins.[4]
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Act as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the folded state.[4]
Polyols (e.g., Glycerol, Sorbitol) 5-20% (v/v)Similar to sugars, they stabilize the native protein structure.[4]
Non-ionic Surfactants (e.g., Polysorbate 20/80) 0.01-0.05% (v/v)Reduce surface tension and prevent aggregation at air-water interfaces or on vessel surfaces.[4]
Reducing Agents (e.g., TCEP, DTT) 1-5 mM (Use with caution)Can prevent the formation of intermolecular disulfide bonds. TCEP is often preferred as it does not interfere with maleimide chemistry as readily as DTT.[5] Note: Should be used primarily during protein purification and storage, and removed before reacting with a maleimide-activated protein.

Troubleshooting Guide

Problem: I am observing significant precipitation or cloudiness in my reaction tube.

This indicates the formation of large, insoluble aggregates. The following workflow can help identify and solve the issue.

G cluster_start cluster_causes cluster_solutions cluster_verify start Precipitation Observed During PEGylation conc High Protein/Reagent Concentration start->conc buffer Suboptimal Buffer (pH, Ionic Strength) start->buffer temp High Reaction Temperature start->temp purity Poor Protein Stability or Purity start->purity sol_conc Lower Protein Concentration (e.g., 0.5-2 mg/mL) conc->sol_conc sol_buffer Screen pH Range (e.g., 6.5-7.5) Adjust Salt Concentration buffer->sol_buffer sol_temp Lower Temperature (e.g., 4°C vs. RT) temp->sol_temp sol_add Add Stabilizing Excipients (Arginine, Sucrose) purity->sol_add sol_peg Stepwise Addition of PEG Reagent sol_conc->sol_peg Also consider verify Analyze Small-Scale Trial by SEC or SDS-PAGE sol_conc->verify sol_buffer->verify sol_temp->verify sol_add->verify sol_peg->verify G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis p_prep Prepare Protein Solution (ensure purity, add excipients) mix Combine Protein and this compound at Optimal Ratio & Temp p_prep->mix peg_prep Prepare Fresh this compound Solution in Reaction Buffer peg_prep->mix incubate Incubate with Gentle Mixing (e.g., 2h at 4°C) mix->incubate purify Purify PEG-Protein (e.g., SEC, IEX) incubate->purify analyze Characterize Final Product (SDS-PAGE, SEC, MS) purify->analyze G cluster_reactants cluster_product prot Protein-Maleimide plus + prot->plus peg This compound peg->plus conj Stable PEG-Protein Conjugate (Thioether Bond) plus->conj pH 6.5-7.5

References

Technical Support Center: Purification of m-PEG9-SH Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the purification of proteins modified with m-PEG9-SH.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying proteins modified with a small PEG like this compound?

The primary challenge is the subtle difference in physicochemical properties between the PEGylated and unmodified protein.[1] A small PEG chain (~425 Da for PEG9) results in a minimal increase in hydrodynamic radius and molecular weight, making separation by standard size exclusion chromatography (SEC) difficult.[1][2] Additionally, since the PEG is neutral, it may only slightly shield the protein's surface charge, making ion-exchange chromatography (IEX) separation less effective than with larger PEGs.[1][2]

Q2: Which chromatographic technique is best suited for separating this compound modified proteins from their unmodified counterparts?

There is no single "best" technique, as the optimal method depends on the specific properties of the target protein. However, a general recommendation is to start with high-resolution chromatography methods:

  • Ion-Exchange Chromatography (IEX): This is often the most effective method.[3][4][5] Even a small PEG can alter the surface charge distribution enough to allow for separation, especially if the PEGylation site is near a charged region.[]

  • Reversed-Phase Chromatography (RPC): RPC separates based on hydrophobicity and can be very effective at separating closely related species. It is particularly useful for analytical-scale separations and identifying PEGylation sites.[1]

  • Hydrophobic Interaction Chromatography (HIC): The utility of HIC depends on how the PEG modification alters the protein's overall hydrophobicity.[4] It can be a good polishing step after IEX.[]

  • Size Exclusion Chromatography (SEC): Standard SEC is generally not recommended for separating the PEGylated from the un-PEGylated protein due to the small size difference.[2] However, it is very effective for removing excess, unreacted this compound reagent from the reaction mixture.[]

Q3: How can I confirm that my protein has been successfully modified with this compound?

Several analytical techniques can be used for confirmation:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS are the most definitive methods.[3][8] A successful conjugation will result in a mass shift corresponding to the molecular weight of the this compound moiety (~425 Da).

  • SDS-PAGE: A noticeable shift in the protein's apparent molecular weight on an SDS-PAGE gel can indicate PEGylation. However, for a small PEG like PEG9, this shift may be subtle and difficult to resolve. Native PAGE can sometimes provide better resolution as it separates based on both size and charge.[][9]

  • HPLC/UPLC: Analytical IEX or RPC can show a new peak corresponding to the more or less retained PEGylated species.[1][3]

Q4: My this compound conjugation reaction has low efficiency. What could be the cause?

Low efficiency in thiol-specific PEGylation can be due to several factors:

  • Reduced Cysteine Residues: The target cysteine residue must be in its reduced (free thiol) form to react with the maleimide (B117702) or other thiol-reactive group on the PEG. Ensure that a sufficient concentration of a reducing agent like DTT or TCEP was used prior to the reaction and subsequently removed, as it will compete for the PEG reagent.

  • pH of the Reaction: The optimal pH for maleimide-thiol reactions is typically between 6.5 and 7.5. At higher pH values, the maleimide group can hydrolyze, and it may also react with primary amines (e.g., lysine (B10760008) residues).[4]

  • Accessibility of the Cysteine: The target cysteine may be buried within the protein's structure, making it inaccessible to the PEG reagent.[10]

  • Oxygen in the Buffer: Oxygen can promote the formation of disulfide bonds between protein molecules, reducing the availability of free thiols for PEGylation.[3] Degassing buffers can help mitigate this.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No separation between PEGylated and un-PEGylated protein on IEX. The PEGylation site is in a region that does not significantly alter the protein's overall surface charge. The buffer pH is not optimal for resolving the charge difference.Systematically screen a range of pH values for your binding and elution buffers to maximize the charge difference.[5][11] Consider using a shallower salt gradient for elution.[12] If available, try a different IEX resin (anion vs. cation exchange).
Poor peak shape and resolution in SEC. The column is not appropriate for the size of the protein. There are secondary interactions between the protein/PEG-protein and the column matrix.Use a high-resolution SEC column with a fractionation range suitable for your protein's molecular weight.[13] Modify the mobile phase by increasing the salt concentration (e.g., 150-300 mM NaCl) or adding a small amount of an organic solvent like isopropanol (B130326) to minimize non-specific interactions.[14]
Protein precipitates during HIC. The salt concentration used for binding is too high, causing the protein to "salt out".Reduce the initial salt concentration in your binding buffer.[15] Screen different types of salts (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride).
Loss of PEG chain during SDS-PAGE analysis. The thiosuccinimide linkage formed from a maleimide-thiol reaction can be unstable, especially at high temperatures.This has been observed with PEG-maleimide modified proteins.[8] If possible, use lower temperatures during sample preparation for SDS-PAGE or consider Native PAGE for analysis, which avoids harsh denaturing conditions.[][9]
Multiple peaks observed in analytical chromatography. Incomplete reaction leading to a mix of un-PEGylated, mono-PEGylated, and possibly di-PEGylated (if there are multiple accessible cysteines) species. Formation of positional isomers if the protein has more than one accessible cysteine. Protein aggregation or degradation.Use mass spectrometry to identify the species in each peak.[16] Optimize the PEGylation reaction (e.g., molar ratio of PEG to protein, reaction time) to favor mono-PEGylation.[4] Use SEC to check for aggregation.

Comparison of Purification Strategies

The choice of purification strategy depends on the properties of the target protein and the required purity level. The following table summarizes the suitability of common chromatographic techniques for purifying this compound modified proteins.

Technique Principle Resolution for Small PEGs Capacity Primary Use Case Considerations
Ion-Exchange (IEX) Surface ChargePotentially HighHighSeparating un-PEGylated, mono-PEGylated, and multi-PEGylated species.[4][5]Highly protein-dependent. Requires significant pH and salt gradient optimization.[5]
Reversed-Phase (RPC) HydrophobicityHighLow to ModerateHigh-resolution separation of closely related species, including positional isomers.[1]Often requires organic solvents and denaturing conditions, which may not be suitable for all proteins.
Hydrophobic Interaction (HIC) HydrophobicityVariableModeratePolishing step to remove remaining impurities after IEX or SEC.[]Performance is difficult to predict and depends on how PEGylation affects the protein's surface hydrophobicity.[4]
Size Exclusion (SEC) Hydrodynamic RadiusLowModerateExcellent for removing excess unreacted this compound and for buffer exchange.[][]Generally unable to resolve un-PEGylated from mono-PEGylated protein due to the small size difference.[2]

Experimental Protocols

Protocol 1: Removal of Excess this compound using Size Exclusion Chromatography (SEC)

This protocol is designed as a first step after the conjugation reaction to remove the small, unreacted PEG reagent.

  • Column Selection: Choose a desalting or buffer exchange column (e.g., Sephadex G-25) with an appropriate exclusion limit to separate the protein (~>5 kDa) from the small this compound (~425 Da).

  • Equilibration: Equilibrate the column with at least 5 column volumes (CVs) of your desired buffer (e.g., PBS or Tris, pH 7.4).

  • Sample Preparation: Ensure your reaction mixture is clear and free of precipitates. If necessary, centrifuge or filter the sample (0.22 µm filter).

  • Sample Loading: Load the sample onto the column. The sample volume should not exceed the manufacturer's recommendation (typically <30% of the column volume for desalting columns).

  • Elution: Elute the sample with the equilibration buffer at the recommended flow rate. The protein will elute in the void volume, while the smaller this compound reagent will be retained and elute later.

  • Fraction Collection: Collect fractions and monitor the protein concentration using UV absorbance at 280 nm. Pool the fractions containing your protein.

Protocol 2: Separation of PEGylated and Un-PEGylated Protein using Ion-Exchange Chromatography (IEX)

This protocol provides a general framework for separating the desired mono-PEGylated protein from the native, unmodified protein.

  • Column Selection: Choose a high-resolution IEX column. The choice between anion exchange (e.g., Q-sepharose) and cation exchange (e.g., SP-sepharose) depends on the isoelectric point (pI) of your protein and the desired working pH.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl). The pH should be chosen to maximize the charge difference between the native and PEGylated protein (typically 1-2 pH units away from the protein's pI).

    • Elution Buffer (Buffer B): Binding buffer with a high concentration of salt (e.g., 20 mM Tris-HCl + 1 M NaCl).

  • Equilibration: Equilibrate the column with Buffer A until the pH and conductivity are stable (typically 5-10 CVs).

  • Sample Preparation: The sample from the SEC step should be buffer-exchanged into Binding Buffer A to ensure low ionic strength for efficient binding.

  • Sample Loading: Load the sample onto the column at a low flow rate to maximize binding.

  • Wash: Wash the column with Buffer A (typically 5-10 CVs) to remove any unbound molecules.

  • Elution: Elute the bound proteins using a shallow linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 CVs). A shallow gradient is crucial for resolving species with small charge differences.

  • Fraction Analysis: Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify which peaks correspond to the un-PEGylated and mono-PEGylated protein.

Visualization of Workflows

General Workflow for Purification of this compound Modified Proteins

G cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein with Cys-SH Reaction PEGylation Reaction (pH 6.5-7.5) Protein->Reaction PEG This compound Reagent PEG->Reaction Reaction_Mix Reaction Mixture (PEG-Protein, Protein, excess PEG) SEC Step 1: Size Exclusion (Removal of excess PEG) Reaction_Mix->SEC IEX Step 2: Ion Exchange (Separation of PEG-Protein from native Protein) SEC->IEX HIC_RPC Optional Polishing: HIC or RPC IEX->HIC_RPC Analysis Characterization: - SDS-PAGE / Native PAGE - Mass Spectrometry - Analytical HPLC IEX->Analysis HIC_RPC->Analysis

Caption: General purification workflow for this compound modified proteins.

Decision Tree for Method Selection

G Start Start: Crude PEGylated Protein Mixture Remove_PEG Is excess PEG reagent present? Start->Remove_PEG Yes_PEG Yes Remove_PEG->Yes_PEG No_PEG No Remove_PEG->No_PEG SEC Use Size Exclusion Chromatography (SEC) Yes_PEG->SEC Charge_Diff Is there a significant charge difference between native and PEGylated protein? No_PEG->Charge_Diff SEC->Charge_Diff Yes_Charge Yes Charge_Diff->Yes_Charge No_Charge No Charge_Diff->No_Charge IEX Use Ion Exchange Chromatography (IEX) Yes_Charge->IEX Hydro_Diff Is there a significant hydrophobicity difference? No_Charge->Hydro_Diff Yes_Hydro Yes Hydro_Diff->Yes_Hydro No_Hydro No Hydro_Diff->No_Hydro HIC_RPC Use HIC or RPC Yes_Hydro->HIC_RPC Optimize Optimize reaction or use orthogonal methods No_Hydro->Optimize

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: m-PEG9-SH Reactivity and Buffer Choice

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG9-SH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation reactions involving this compound, with a specific focus on the critical role of buffer selection. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?

A1: The optimal pH range for the reaction of the maleimide (B117702) group of this compound with a thiol (sulfhydryl) group is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][2]

Q2: How does pH affect the reactivity of the thiol group?

A2: The reactivity of a thiol group is dependent on the formation of the thiolate anion (-S⁻), which is a much stronger nucleophile than the protonated thiol (-SH). The equilibrium between the thiol and thiolate is governed by the pKa of the thiol (typically around 8.5 for cysteine) and the pH of the buffer. At pH values approaching the pKa, the concentration of the reactive thiolate increases, thus accelerating the reaction rate. However, increasing the pH too much can lead to undesirable side reactions.

Q3: What are the potential side reactions to be aware of when using this compound?

A3: The two primary side reactions are:

  • Maleimide Hydrolysis: At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative.[1] This will reduce the conjugation efficiency. Therefore, it is recommended to work within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.

  • Reaction with Amines: Above pH 7.5, the reaction of the maleimide group with primary amines (e.g., lysine (B10760008) residues on a protein) becomes a competing reaction, which can lead to a loss of selectivity.[2]

Q4: Which buffers are recommended for this compound conjugation reactions?

A4: Phosphate-buffered saline (PBS) at a pH of 7.0-7.4 is a commonly used and recommended buffer. Other suitable buffers include HEPES, MES, and MOPS, as they are effective at maintaining the desired pH and do not contain competing nucleophiles. Citrate buffers can also be used and may slow down the reaction compared to PBS.[3]

Q5: Are there any buffers I should avoid?

A5: Yes. Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they can compete with the target thiol for reaction with the maleimide group. Also, ensure that the buffer is free of any thiol-containing additives, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, which will directly compete in the reaction.

Q6: How does buffer concentration impact the reaction?

A6: Lowering the buffer concentration can slow down the reaction kinetics.[4][5] This can be advantageous in applications where a very fast reaction is difficult to control, such as in the formation of hydrogels. For typical bioconjugation in solution, standard buffer concentrations (e.g., 1x PBS) are generally suitable.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inactive this compound: The maleimide group may have hydrolyzed due to improper storage or handling.- Use a fresh vial of this compound. - Prepare solutions of this compound immediately before use. - Ensure storage at -20°C or lower and protect from moisture.[6]
Oxidized Thiols: The thiol groups on the target molecule may have formed disulfide bonds.- Reduce the disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before conjugation.[7]
Suboptimal pH: The reaction buffer pH is outside the optimal range of 6.5-7.5.- Carefully prepare and verify the pH of the reaction buffer.
Presence of Competing Nucleophiles: The buffer or sample contains amines or other thiols.- Use a recommended buffer such as PBS, HEPES, or MES. - Ensure the sample is free from interfering substances by performing a buffer exchange.
Reaction is Too Fast and Difficult to Control High pH: The reaction is being performed at the higher end of the optimal pH range, leading to very rapid kinetics.- Lower the pH of the reaction buffer to the lower end of the recommended range (e.g., pH 6.5-7.0).[4][5]
High Buffer Concentration: Higher buffer concentrations can sometimes accelerate the reaction.- Reduce the concentration of the buffer (e.g., use 0.1x PBS instead of 1x PBS).[3]
Poor Selectivity (Reaction with Amines) pH is Too High: The reaction is being performed at a pH above 7.5.- Lower the reaction pH to the 6.5-7.5 range to ensure chemoselectivity for thiols.[2]
Instability of the Conjugate Retro-Michael Reaction: The thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione (B108866) in vivo).- While the thioether bond is generally considered stable, be aware of this possibility in thiol-rich environments. Some strategies to increase stability include hydrolysis of the succinimide (B58015) ring post-conjugation, though this is an advanced technique.

Data Presentation

Buffer System pH Range Relative Reaction Rate Key Considerations
Phosphate-Buffered Saline (PBS) 6.5 - 7.5FastCommonly used, provides good buffering capacity.
Citrate Buffer 5.8 - 6.4Slower than PBSCan be used to slow down the reaction.[3]
HEPES Buffer 6.8 - 8.2FastGood alternative to PBS, non-interfering.
MES Buffer 5.5 - 6.7SlowerUseful for reactions at the lower end of the optimal pH range.

Note: The reaction rate is highly dependent on the specific thiol-containing molecule, temperature, and reactant concentrations. The information in this table provides a general guideline for buffer selection.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein
  • Preparation of the Protein Solution:

    • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2) to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds, reduce them by adding a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-60 minutes. It is generally not necessary to remove the TCEP.[8]

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in the conjugation buffer or a compatible anhydrous solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the PEG solution dropwise while gently stirring.[8]

    • Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), seal, and incubate at room temperature for 2 hours or at 4°C overnight.

  • Quenching the Reaction (Optional):

    • To cap any unreacted maleimide groups, a quenching solution (e.g., 1 M 2-Mercaptoethanol or Cysteine) can be added to a final concentration of 1-10 mM and incubated for 15-30 minutes.

  • Purification of the Conjugate:

    • Remove excess unreacted this compound and quenching reagent using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC to confirm conjugation and assess purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Degassed Buffer, pH 7.2) conjugation Conjugation (Molar Excess of PEG, RT for 2h or 4°C overnight) protein_prep->conjugation peg_prep Prepare this compound Solution (Freshly Made) peg_prep->conjugation purification Purification (SEC or Dialysis) conjugation->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Yield check_ph Is pH between 6.5 and 7.5? start->check_ph check_thiols Are thiols reduced and available? check_ph->check_thiols Yes adjust_ph Adjust pH check_ph->adjust_ph No check_peg Is this compound fresh? check_thiols->check_peg Yes reduce_protein Reduce protein with TCEP check_thiols->reduce_protein No check_buffer Is buffer free of competing nucleophiles? check_peg->check_buffer Yes use_fresh_peg Use fresh this compound check_peg->use_fresh_peg No buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No success Re-run Reaction check_buffer->success Yes adjust_ph->success reduce_protein->success use_fresh_peg->success buffer_exchange->success

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: m-PEG9-SH Reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling m-PEG9-SH to prevent and troubleshoot degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound reagent degradation?

A1: The primary cause of this compound degradation is the oxidation of its terminal thiol (-SH) group. This sulfhydryl group is highly susceptible to oxidation, which leads to the formation of a disulfide bond (R-S-S-R), resulting in the dimerization of the PEG reagent.[1][2] This dimerization renders the reagent inactive for its intended conjugation reactions with thiol-reactive moieties like maleimides or gold surfaces.[2]

Q2: What are the visible signs of this compound degradation?

A2: While there may not be distinct visible signs for disulfide formation without analytical instrumentation, inconsistent or failed experimental results, such as low conjugation efficiency, are strong indicators of reagent degradation. For a definitive assessment of purity and degradation, analytical techniques like High-Performance Liquid Chromatography (HPLC) are recommended.[][4]

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is crucial to store it under the recommended conditions. The solid form of the reagent is generally more stable for long-term storage.[2]

Q4: Can I salvage this compound that has been partially degraded?

A4: Yes, in cases where degradation is due to the formation of disulfide bonds, the dimerized PEG can often be converted back to its active thiol form. This can be achieved by treating the this compound solution with a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP).[1] TCEP is often preferred over dithiothreitol (B142953) (DTT) because it does not contain a thiol group itself and is less likely to interfere with subsequent conjugation reactions.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Low or no conjugation to maleimide-functionalized molecules. Degradation of this compound via oxidation to disulfide dimers.Before use, treat the this compound solution with a mild reducing agent like TCEP to cleave any disulfide bonds.[1] Ensure the reaction pH is between 6.5 and 7.5 for optimal thiol-maleimide reaction efficiency.[1]
Inconsistent results between experiments. Improper handling and storage leading to variable reagent quality. Moisture contamination can also facilitate degradation.[2]Strictly adhere to recommended storage and handling protocols.[2][5][6][7] Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles and exposure to air and moisture.[6]
Difficulty in weighing and dispensing the reagent. This compound can be a low-melting solid or a viscous liquid, making it challenging to handle accurately.[5][7][8]To facilitate handling, it is recommended to create a stock solution.[5][7] Allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.[2][5][7] Dissolve the reagent in an anhydrous, water-miscible organic solvent such as DMF or DMSO to a desired concentration (e.g., 10-100 mM).[2][7]
Side reactions observed in the final product. The thiol group can undergo other side reactions, such as further oxidation to sulfenic, sulfinic, and sulfonic acids, or thiazine (B8601807) rearrangement when reacting with a maleimide-conjugated molecule.[1]Control the reaction pH carefully. The rate of thiol oxidation increases with higher pH.[1] For thiol-maleimide reactions, maintain a pH of 6.5-7.5.[1]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

Parameter Recommended Condition Rationale
Temperature -20°C for long-term storage.[2][5][6][7]Minimizes the rate of chemical degradation, including oxidation of the thiol group.[2]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[2][5][6][7]Prevents oxidation of the thiol group by atmospheric oxygen.[2]
Light Exposure Protect from light; store in the dark.[2][6]Light can contribute to degradation pathways.[2]
Moisture Store in a desiccated environment.[2][7]Prevents hydrolysis and other moisture-mediated degradation.[2]
Container Keep in a tightly sealed container.[2]Prevents exposure to moisture and atmospheric oxygen.[2]
Form Solid (as supplied) is generally more stable for long-term storage.[2]For ease of use, prepare stock solutions in anhydrous solvents like DMF or DMSO.[2][5][7]

Experimental Protocols

Protocol 1: Assessment of this compound Purity using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of PEGylated compounds.[][4] Size-Exclusion Chromatography (SEC-HPLC) can be used to separate the monomeric this compound from its dimerized form based on molecular weight.

Objective: To determine the percentage of active (monomeric) this compound and identify the presence of disulfide-linked dimers.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • SEC-HPLC column suitable for the molecular weight range of this compound and its dimer.

  • Mobile phase (e.g., phosphate-buffered saline, PBS)

  • Anhydrous solvent for sample preparation (e.g., DMSO)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the SEC-HPLC column with the mobile phase.

    • Inject the prepared this compound sample.

    • Run the analysis using an isocratic elution with the mobile phase.

    • Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 214 nm for the peptide bond if applicable, or a wavelength suitable for the end group if it has a chromophore).

  • Data Analysis:

    • The chromatogram will show peaks corresponding to different species in the sample. The monomeric this compound will elute at a later retention time compared to the larger, dimerized form.

    • Integrate the peak areas for the monomer and dimer to calculate the percentage purity of the active reagent.

Visualizations

Degradation Pathway of this compound A This compound (Active) (R-SH) C Disulfide Dimer (Inactive) (R-S-S-R) A->C Oxidation B This compound (Active) (R-SH) B->C Oxidation C->A Reduction D Oxidizing Agents (e.g., O2, Metal Ions) D->A D->B E Mild Reducing Agent (e.g., TCEP) E->C

Caption: Primary degradation pathway of this compound via oxidation.

Troubleshooting Workflow for this compound Experiments A Start: Inconsistent or Failed Experimental Results B Is the reagent stored correctly? (-20°C, inert gas, dark, dry) A->B C Review and correct storage and handling procedures B->C No D Was the reagent handled properly before use? (warmed to RT, etc.) B->D Yes C->D E Implement proper handling techniques D->E No F Suspect disulfide formation? D->F Yes E->F G Treat reagent with TCEP before use F->G Yes K Consider purchasing fresh reagent and perform quality control F->K No H Perform a small-scale test reaction G->H I Problem Resolved? H->I J Continue with experiment I->J Yes I->K No

Caption: Troubleshooting workflow for this compound related issues.

Recommended Handling Workflow for this compound A Start: Retrieve reagent from -20°C storage B Equilibrate vial to room temperature before opening A->B C Work in an inert atmosphere (e.g., glove box) if possible B->C D Quickly weigh the desired amount or prepare a stock solution in anhydrous solvent (DMF/DMSO) C->D E Flush the original container with inert gas before resealing D->E G For stock solutions, store at -20°C under inert gas and use a septum for dispensing D->G F Return the main container to -20°C storage promptly E->F H Proceed with experiment F->H G->H

Caption: Recommended workflow for handling this compound reagent.

References

Technical Support Center: Optimizing m-PEG9-SH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of m-PEG9-SH conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a methoxy-terminated polyethylene (B3416737) glycol (PEG) linker with nine ethylene (B1197577) glycol units and a terminal thiol (-SH) group. The thiol group is highly reactive towards maleimides, vinyl sulfones, and noble metal surfaces like gold. Its primary application is in bioconjugation, where it serves as a hydrophilic spacer to link molecules, for instance, attaching a small molecule drug to a protein or functionalizing a nanoparticle surface.

Q2: What is the optimal pH for this compound conjugation with a maleimide (B117702)?

The optimal pH for the reaction between the thiol group of this compound and a maleimide is between 6.5 and 7.5.[1][2][3][4] In this pH range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as the hydrolysis of the maleimide ring and reactions with primary amines.[1][2][3]

Q3: My protein's cysteine residues are involved in disulfide bonds. How can I make them available for reaction with a maleimide-functionalized molecule before introducing this compound?

To make the cysteine residues available, you need to reduce the disulfide bonds. A common method is to use a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it does not contain a thiol group and therefore does not need to be removed before introducing the maleimide-functionalized reagent.[3][5] Dithiothreitol (DTT) is another effective reducing agent, but being a thiol-containing compound, it must be completely removed before the conjugation step to prevent it from competing with the protein's thiols.[3][5][6]

Q4: How should I store this compound to maintain its reactivity?

This compound should be stored under dry and dark conditions. For short-term storage (days to weeks), refrigeration at 0 - 4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[7] Proper storage is crucial to prevent the oxidation of the thiol group, which can lead to the formation of disulfide-linked dimers and a loss of reactivity.

Q5: What are the common methods for purifying the final PEGylated product?

The choice of purification method depends on the properties of the conjugate. Common techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.[8][][10]

  • Ion Exchange Chromatography (IEX): Can separate molecules based on differences in their net charge, which may be altered by PEGylation.[8][][10][11]

  • Dialysis or Ultrafiltration: Useful for removing small molecule impurities.[8][12]

  • Reverse Phase Chromatography (RPC): Can be used for analytical-scale separation and to separate positional isomers.[]

  • Hydrophobic Interaction Chromatography (HIC): Another option for purification, though its effectiveness can depend on the hydrophobicity of the protein and the PEG.[][10][12]

Troubleshooting Guide

Low or No Conjugation Efficiency

Issue: You are observing a low yield or a complete lack of your desired PEGylated product.

Potential Cause Recommended Solution
Oxidation of this compound Store this compound under an inert gas and use degassed buffers for the reaction. Consider a brief treatment with a reducing agent like TCEP before starting the conjugation.[13]
Hydrolysis of the Maleimide Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[1] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5).[1]
Incorrect Reaction pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][3][4] Buffers like phosphate-buffered saline (PBS) or HEPES are suitable.[4][13]
Suboptimal Stoichiometry Optimize the molar ratio of the reactants. A 1.5 to 20-fold molar excess of the maleimide-containing molecule over this compound (or vice-versa, depending on your experimental design) is a good starting point.
Presence of Competing Thiols Ensure that buffers and other reagents are free of thiol-containing compounds (e.g., DTT, β-mercaptoethanol) that can compete with this compound for the maleimide.[3]
Product Instability or Presence of Side Products

Issue: The final conjugate is not stable, or you observe unexpected byproducts during analysis.

Potential Cause Recommended Solution
Thiazine (B8601807) Rearrangement If conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative.[14][15] This can be minimized by performing the conjugation at a more acidic pH (e.g., pH 6.0) to keep the N-terminal amine protonated.[1]
Reaction with Other Nucleophiles At pH values above 7.5, maleimides can start to react with primary amines, such as the side chain of lysine (B10760008) residues.[1][3] Adhering to the recommended pH range of 6.5-7.5 will ensure selectivity for thiols.[2]
Retro-Michael Reaction The thioether bond formed between the thiol and the maleimide can undergo a retro-Michael reaction, leading to dissociation of the conjugate. While generally stable, this can be a concern. Ensuring complete reaction and proper storage of the conjugate can help.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Maleimide-Activated Protein
  • Reagent Preparation:

    • Equilibrate the maleimide-activated protein and this compound to room temperature.

    • Prepare a stock solution of this compound in a degassed, amine-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.[16] To ensure the thiol is in its reduced, reactive state, you can optionally add a 2-3 fold molar excess of TCEP and incubate for 30 minutes at room temperature.

    • Ensure the maleimide-activated protein is in a compatible buffer within the same pH range.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the maleimide-activated protein solution.

    • Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if either component is light-sensitive.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added to the reaction mixture.

  • Purification:

    • Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove unreacted this compound and quenching reagents.[8][12]

Protocol 2: Quantification of Free Thiols with Ellman's Reagent

To assess the concentration of free thiols in your this compound solution or on a protein, you can use Ellman's reagent (DTNB).

  • Prepare Reagents:

    • Prepare a 4 mg/mL solution of Ellman's reagent in a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).

    • Prepare your thiol-containing sample in the reaction buffer.

  • Assay:

    • Add 50 µL of the Ellman's reagent solution to 2.5 mL of the reaction buffer.

    • Add 250 µL of your thiol-containing sample to the mixture.

    • Mix and incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure the absorbance of the solution at 412 nm.

  • Calculation:

    • The concentration of thiol groups can be calculated using the molar extinction coefficient of the TNB²⁻ product, which is 14,150 M⁻¹cm⁻¹.

Visualizations

Reaction_Workflow This compound Conjugation Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification prep_peg Prepare this compound in degassed buffer (pH 7.0-7.5) conjugation Mix this compound and Maleimide-Protein (e.g., 10-20x molar excess of PEG) prep_peg->conjugation prep_protein Prepare Maleimide-Protein in compatible buffer (pH 7.0-7.5) prep_protein->conjugation incubation Incubate: 2 hours at RT or overnight at 4°C conjugation->incubation purify Purify conjugate via SEC, IEX, or Dialysis incubation->purify final_product Characterize final PEGylated product purify->final_product

Caption: Workflow for this compound conjugation to a maleimide-activated protein.

Troubleshooting_Workflow Troubleshooting Low Conjugation Yield start Low/No Conjugation Yield check_ph Is Reaction pH Optimal (6.5-7.5)? start->check_ph check_reagents Are Reagents Active? check_ph->check_reagents Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_ratio Is Molar Ratio Optimized? check_reagents->check_ratio Yes fresh_reagents Use fresh maleimide; Check this compound for oxidation check_reagents->fresh_reagents No check_competing Are Competing Thiols Present? check_ratio->check_competing Yes optimize_ratio Perform titration of reactants check_ratio->optimize_ratio No remove_thiols Remove competing thiols (e.g., DTT) before reaction check_competing->remove_thiols Yes success Improved Yield check_competing->success No adjust_ph->check_reagents fresh_reagents->check_ratio optimize_ratio->check_competing remove_thiols->success

Caption: Troubleshooting workflow for low this compound conjugation yield.

References

Validation & Comparative

The Impact of PEG Linker Length on Bioconjugate Activity: A Comparative Analysis of m-PEG9-SH and Other Thiol-Reactive PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on selecting the optimal PEG linker length for enhanced therapeutic efficacy and experimental success. This guide provides a detailed comparison of m-PEG9-SH with other discrete PEG linker lengths, supported by experimental data, protocols, and visual workflows.

The length of the polyethylene (B3416737) glycol (PEG) linker in a bioconjugate is a critical design parameter that significantly influences its physicochemical properties, pharmacokinetics, and biological activity. While PEGylation is a widely adopted strategy to improve the stability and solubility of therapeutic molecules, the precise number of PEG units can dictate the ultimate success of a conjugate. This guide focuses on the comparative performance of this compound and other short-chain, discrete m-PEG-SH linkers in various applications, with a particular emphasis on antibody-drug conjugates (ADCs).

The Balancing Act: How PEG Linker Length Modulates Conjugate Performance

The choice of PEG linker length is a balancing act between several competing factors. Shorter linkers may offer a more direct connection between the targeting moiety and the payload, which can be advantageous in certain contexts. However, they may also lead to steric hindrance, reduced solubility, and potential aggregation of hydrophobic payloads. Conversely, longer linkers can enhance solubility, reduce aggregation, and provide greater spatial separation between the conjugated molecules, but they may also negatively impact binding affinity and in vitro potency.[1][2]

Recent studies have shown that an optimal linker length often exists for a given bioconjugate, where both conjugation efficiency and biological activity are maximized. For instance, in the context of ADCs, both very short and very long PEG linkers have been shown to result in lower efficacy compared to intermediate-length linkers.[1]

Comparative Analysis of Discrete PEG-SH Linker Lengths in Antibody-Drug Conjugates

A key study in the field systematically evaluated the impact of varying PEG linker lengths on the drug-to-antibody ratio (DAR) and in vitro efficacy of ADCs. In this research, the monoclonal antibody trastuzumab was conjugated to a maleimide-activated auristatin derivative (MMAD) using PEG linkers with 4, 6, 8, 12, and 24 ethylene (B1197577) glycol units.

Drug-to-Antibody Ratio (DAR)

The length of the PEG linker was found to have a direct impact on the conjugation efficiency, as reflected in the average DAR. The results indicated that intermediate PEG spacer lengths of 6, 8, and 12 units resulted in higher drug loading compared to both the shorter PEG4 and the longer PEG24 linkers.[1]

LinkerNumber of PEG Units (x)Average Drug-to-Antibody Ratio (DAR)
Maleimide-PEG4-MMAD42.5
Maleimide-PEG6-MMAD65.0
Maleimide-PEG8-MMAD84.8
Maleimide-PEG12-MMAD123.7
Maleimide-PEG24-MMAD243.0
Table 1: Influence of PEG Linker Length on the Average Drug-to-Antibody Ratio (DAR) of Trastuzumab-PEG-MMAD Conjugates. Data sourced from a study on uniform PEG compounds in ADC design.[1]
In Vitro Efficacy

The in vitro efficacy of these ADCs was also found to be dependent on the PEG linker length. Even after normalizing for the DAR, a clear trend emerged where conjugates with intermediate-length PEG spacers (PEG6, PEG8, and PEG12) exhibited greater potency. Both the shortest (PEG4) and the longest (PEG24) linkers resulted in reduced in vitro efficacy.[1] This suggests that an optimal spatial separation between the antibody and the payload is crucial for efficient internalization, payload release, and target engagement.

While specific data for a PEG9 linker was not presented in this particular study, the trend strongly suggests that an this compound linker would fall within the optimal range for both conjugation efficiency and in vitro activity, making it a compelling choice for ADC development.

In Vivo Efficacy: A Case Study with a PEG6 Linker

The in vivo performance of an ADC is the ultimate measure of its therapeutic potential. In a study evaluating non-cleavable ADCs in a xenograft model, a conjugate utilizing a PEG6 linker (Site I-PEG6-C2-MMAD) demonstrated significant in vivo efficacy.[3] This provides a concrete example of how a well-chosen, intermediate-length PEG linker can contribute to the successful in vivo performance of an ADC.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates with varying PEG linker lengths. Below are generalized protocols for key experimental procedures.

Protocol 1: General Procedure for Antibody-Drug Conjugation via Thiol-Maleimide Coupling

This protocol outlines the steps for conjugating a thiol-reactive payload (activated with a maleimide (B117702) group via an m-PEGx-SH linker) to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • m-PEGx-Maleimide activated payload (e.g., m-PEG9-Maleimide-MMAD) dissolved in a compatible organic solvent (e.g., DMSO).

  • Quenching reagent: N-acetylcysteine.

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Procedure:

  • Antibody Reduction:

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.

    • Add a 2.5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing the reactive thiol groups.

    • Remove the excess TCEP using a desalting column or dialysis.

  • Conjugation Reaction:

    • Immediately after reduction, add the m-PEGx-Maleimide activated payload to the reduced antibody solution. A typical molar excess of the payload is 1.5 to 5-fold per thiol group.

    • Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide payload) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unreacted payload, excess reagents, and aggregated protein using SEC or TFF.

    • Exchange the buffer to a suitable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

  • Characterization:

    • Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the level of aggregation using size-exclusion chromatography (SEC).

    • Confirm the identity and purity of the ADC using SDS-PAGE and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This assay is used to determine the potency of the ADC against cancer cell lines.

Materials:

  • Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs).

  • Antigen-negative control cell line.

  • Complete cell culture medium.

  • ADC constructs with varying PEG linker lengths.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well microplates.

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC constructs in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Incubate the plates for 72-120 hours at 37°C in a humidified incubator.

  • Cell Viability Measurement:

    • After the incubation period, equilibrate the plates to room temperature.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each ADC construct using a non-linear regression model.

Visualizing Key Processes in ADC Development

Understanding the underlying biological and chemical processes is crucial for rational ADC design. The following diagrams, created using the DOT language for Graphviz, illustrate the receptor-mediated endocytosis pathway for ADCs and a typical workflow for ADC synthesis and characterization.

Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC ADC Receptor Receptor ADC->Receptor 1. Binding ADC_Receptor_Complex ADC-Receptor Complex Receptor->ADC_Receptor_Complex Clathrin_Coated_Pit Clathrin-Coated Pit ADC_Receptor_Complex->Clathrin_Coated_Pit 2. Internalization Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome 3. Trafficking Lysosome Lysosome Late_Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release 4. Degradation Cell_Death Cell Death Payload_Release->Cell_Death 5. Cytotoxicity

Caption: Receptor-Mediated Endocytosis Pathway for Antibody-Drug Conjugates (ADCs).

ADC_Synthesis_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody Reduction 1. Antibody Reduction (e.g., TCEP) Antibody->Reduction Reduced_Antibody Reduced Antibody (-SH groups exposed) Reduction->Reduced_Antibody Conjugation 2. Thiol-Maleimide Conjugation Reduced_Antibody->Conjugation Linker_Payload m-PEGx-SH Linker + Cytotoxic Payload (Maleimide Activation) Linker_Payload->Conjugation Quenching 3. Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Crude_ADC Crude ADC Mixture Purification 4. Purification (e.g., SEC, TFF) Crude_ADC->Purification Quenching->Crude_ADC Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis 5a. DAR Analysis (HIC, UV-Vis) Purified_ADC->DAR_Analysis Aggregation_Analysis 5b. Aggregation Analysis (SEC) Purified_ADC->Aggregation_Analysis Purity_Analysis 5c. Purity & Identity (SDS-PAGE, MS) Purified_ADC->Purity_Analysis

Caption: General Workflow for the Synthesis and Characterization of an Antibody-Drug Conjugate (ADC).

Conclusion

The selection of an appropriate PEG linker is a critical step in the design and development of effective bioconjugates. The available data strongly indicates that for applications such as ADCs, an optimal PEG linker length exists that maximizes both conjugation efficiency and biological activity. While very short and very long linkers can be detrimental to performance, intermediate-length linkers, such as those in the range of 6 to 12 PEG units, appear to offer the most favorable properties.

Based on these findings, an this compound linker represents a highly promising candidate for researchers and drug developers. It is positioned within the optimal range to potentially enhance drug loading, maintain high in vitro potency, and contribute to favorable in vivo efficacy. As with any aspect of bioconjugate design, empirical testing is essential to determine the optimal linker for a specific antibody, payload, and therapeutic application. This guide provides a foundational understanding and practical protocols to aid in this critical decision-making process.

References

A Comparative Guide: m-PEG9-SH vs. Amine-Reactive PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene (B3416737) glycol (PEG) linker is a critical step in the design of bioconjugates with optimal efficacy, stability, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison between thiol-reactive linkers, specifically m-PEG9-SH, and the widely used amine-reactive PEG linkers. This comparison is supported by experimental data and detailed methodologies to assist in making informed decisions for your bioconjugation strategies.

At a Glance: Thiol-Reactive vs. Amine-Reactive PEGylation

The fundamental difference between these two classes of PEG linkers lies in their target reactivity on biomolecules. Thiol-reactive linkers like this compound, which typically feature a maleimide (B117702) group, target the sulfhydryl groups of cysteine residues. In contrast, amine-reactive linkers, most commonly employing N-hydroxysuccinimide (NHS) esters, react with the primary amines found on lysine (B10760008) residues and the N-terminus of proteins. This difference in targeting has significant implications for the specificity, reaction conditions, and stability of the final bioconjugate.

Performance Comparison: A Quantitative Overview

While direct head-to-head comparative studies under identical conditions are limited, the following tables summarize key performance indicators based on available data for maleimide- and NHS ester-based PEGylation.

Table 1: Reaction Characteristics and Efficiency

Featurem-PEG9-Maleimide (Thiol-Reactive)NHS-Ester PEG (Amine-Reactive)
Target Residue Cysteine (Thiol group, -SH)Lysine, N-terminus (Amine group, -NH2)
Reaction pH 6.5 - 7.5[1][2]7.2 - 9.0[1][3]
Reaction Time 1-2 hours at room temperature[4]30 minutes to 2 hours at room temperature[3]
Reaction Specificity High for thiols at pH 6.5-7.5[4]Less specific due to multiple lysine residues[5]
Typical Efficiency Can be high (>80%) with accessible cysteines[6]Variable, dependent on protein and reaction conditions[7]
Key Side Reaction Potential reaction with amines at pH > 8[8]Hydrolysis of the NHS ester, especially at higher pH[5][9]

Table 2: Stability of the Resulting Linkage

FeatureThioether Bond (from m-PEG9-Maleimide)Amide Bond (from NHS-Ester PEG)
Bond Type Succinimidyl ThioetherAmide
Stability in Serum Susceptible to retro-Michael reaction and thiol exchange[10]Highly stable under physiological conditions[11][12]
Hydrolytic Stability The maleimide ring can hydrolyze before conjugation. The resulting thioether can undergo ring-opening hydrolysis to a more stable form.[13]The amide bond is very stable with a long half-life.[12]
Cleavability Generally considered non-cleavable, but can be reversed in the presence of excess thiols.[10]Non-cleavable

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for conjugating a protein with either this compound (via a maleimide intermediate) or an amine-reactive NHS-ester PEG.

Protocol 1: Protein Conjugation with m-PEG9-Maleimide

This protocol assumes the protein of interest has an available cysteine residue for conjugation.

Materials:

  • Protein with a free cysteine residue

  • m-PEG9-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Reagent: L-cysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds to generate free thiols and remove the reducing agent.

  • Linker Preparation: Immediately before use, dissolve the m-PEG9-Maleimide in an appropriate solvent (e.g., DMSO) and then dilute to the desired concentration in the reaction buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG9-Maleimide solution to the protein solution.[4]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add an excess of L-cysteine to quench any unreacted maleimide groups. Incubate for an additional 30 minutes.

  • Purification: Purify the PEGylated protein from excess linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Protein Conjugation with NHS-Ester PEG

This protocol is suitable for proteins with accessible lysine residues.

Materials:

  • Protein with accessible amine groups

  • NHS-Ester PEG

  • Reaction Buffer: Phosphate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[3]

  • Linker Preparation: Immediately before use, dissolve the NHS-Ester PEG in a water-miscible organic solvent like DMSO to a concentration of 10 mM.[3]

  • Conjugation Reaction: Add a 20-fold molar excess of the NHS-Ester PEG solution to the protein solution. The final concentration of the organic solvent should be less than 10%.[3]

  • Incubation: Incubate the reaction for 1 hour at room temperature.[3]

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography or dialysis to remove unreacted PEG and quenched linker.

  • Characterization: Characterize the purified conjugate using SDS-PAGE, HPLC, and mass spectrometry to assess the extent of PEGylation and purity.

Mandatory Visualizations

Logical Relationship: Choosing Between Thiol- and Amine-Reactive PEG Linkers

G Decision Pathway for PEG Linker Selection start Start: Need for PEGylation specificity Is site-specific conjugation critical? start->specificity cysteine Does the protein have an accessible cysteine? specificity->cysteine Yes lysine Are there multiple accessible lysines? specificity->lysine No thiol_reactive Use this compound (Thiol-Reactive) cysteine->thiol_reactive Yes engineer_cys Consider engineering a cysteine residue cysteine->engineer_cys No amine_reactive Use Amine-Reactive PEG (e.g., NHS-Ester) lysine->amine_reactive Yes heterogeneous Accept heterogeneous product or optimize conditions amine_reactive->heterogeneous

Caption: A decision tree for selecting between thiol- and amine-reactive PEG linkers.

Experimental Workflow: Bioconjugation and Analysis

G General Workflow for Protein PEGylation and Characterization cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange, Reduction if needed) conjugation Conjugation Reaction (Controlled pH, Temp, Time) protein_prep->conjugation linker_prep PEG Linker Preparation (Freshly Dissolved) linker_prep->conjugation quenching Quenching (Stop Reaction) conjugation->quenching purification Purification (SEC, Dialysis) quenching->purification sds_page SDS-PAGE purification->sds_page hplc HPLC (SEC, RP) purification->hplc ms Mass Spectrometry purification->ms

Caption: A generalized workflow for protein PEGylation experiments.

Conclusion

The choice between this compound and amine-reactive PEG linkers is a critical decision that hinges on the specific goals of the bioconjugation. For applications demanding high specificity and a well-defined conjugate, the thiol-reactive approach with this compound is often superior, provided an accessible cysteine is available or can be engineered. Amine-reactive linkers offer a more straightforward approach when multiple modification sites are acceptable, but researchers must be mindful of the potential for product heterogeneity and the hydrolytic instability of the linker. By carefully considering the factors outlined in this guide and optimizing the experimental conditions, scientists can successfully leverage PEGylation to enhance the therapeutic potential of their biomolecules.

References

A Comparative Guide to Analytical Methods for Characterizing m-PEG9-SH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of methoxy-poly(ethylene glycol)-thiol (m-PEG9-SH) conjugates is critical for ensuring product quality, safety, and efficacy in drug development. The defined length of the discrete PEG chain (n=9) and the reactive thiol group necessitate a suite of analytical techniques to confirm identity, purity, and stability. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their characterization needs.

Key Analytical Techniques at a Glance

A multi-angled analytical approach is essential for the comprehensive characterization of this compound conjugates. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Dynamic Light Scattering (DLS) are the primary methods employed. Each technique offers unique insights into the physicochemical properties of the conjugate.

Quantitative Data Comparison

The following tables summarize key performance parameters for the primary analytical methods used to characterize this compound and similar discrete PEG conjugates.

Table 1: Comparison of Chromatographic Methods

Analytical MethodParameter MeasuredTypical Values/PerformanceAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Purity, presence of impurities, retention timeHigh resolution of conjugate from precursors; Purity >95% achievable.Robust, quantitative, easily automated, high resolving power for molecules with differing hydrophobicity.May not resolve structurally similar impurities or aggregates effectively.
Size-Exclusion Chromatography (SEC-HPLC) Molecular weight, aggregation, polydispersityApparent Molecular Weight determination; Low Polydispersity Index (PDI) expected for discrete PEGs.Gentle, non-denaturing conditions; effective for separating aggregates and determining hydrodynamic volume.Lower resolution for molecules of similar size; potential for non-specific interactions with the column matrix.[1]

Table 2: Comparison of Spectrometric and Scattering Methods

Analytical MethodParameter MeasuredTypical Values/PerformanceAdvantagesLimitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation, impurity identificationHigh mass accuracy (<5 ppm) with high-resolution MS (e.g., TOF, Orbitrap).[2]Provides definitive identity confirmation and molecular weight of the conjugate and impurities.[2]Ionization efficiency can be variable; complex spectra for heterogeneous samples.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural confirmation, confirmation of PEG moiety and thiol groupCharacteristic peaks for PEG backbone (~3.6 ppm) and terminal groups.Provides detailed structural elucidation and confirmation of covalent linkages.Lower sensitivity compared to MS; may be complex to interpret for large conjugates.
Dynamic Light Scattering (DLS) Hydrodynamic diameter, size distributionProvides information on the size and aggregation state in solution.Fast, non-invasive technique for determining size distribution in a native state.Sensitive to contaminants and aggregates; provides an intensity-weighted average which can be skewed by larger particles.[3][4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific conjugate and available instrumentation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

Objective: To determine the purity of the this compound conjugate and separate it from unreacted starting materials and other impurities.

Methodology:

  • System: HPLC or UPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm (if conjugated to a protein/peptide).

  • Sample Preparation: Dissolve the conjugate in a solvent compatible with the mobile phase (e.g., 50:50 Water:ACN).

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Molecular Weight and Aggregation Analysis

Objective: To determine the apparent molecular weight and quantify aggregates of the this compound conjugate.

Methodology:

  • System: HPLC system with a Refractive Index (RI) or Multi-Angle Light Scattering (MALS) detector.[5]

  • Column: SEC column with an appropriate molecular weight range (e.g., 7.8 x 300 mm).

  • Mobile Phase: A buffered saline solution, such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0. The inclusion of arginine (e.g., 200 mM) can help reduce non-specific interactions.[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: RI or MALS for absolute molecular weight determination.

  • Sample Preparation: Dissolve the conjugate in the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight of the this compound conjugate.

Methodology:

  • System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6]

  • Chromatography: Utilize the RP-HPLC method described above.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of the conjugate.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass.[2]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

Objective: To provide detailed structural information and confirm the presence of the this compound entity.

Methodology:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the conjugate is soluble (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized conjugate in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe include the characteristic ethylene (B1197577) glycol protons of the PEG backbone (a broad singlet around 3.6 ppm) and signals corresponding to the terminal methoxy (B1213986) and thiol-adjacent protons.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for characterizing this compound conjugates and the relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Conjugation cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis start This compound + Molecule reaction Conjugation Reaction start->reaction crude Crude Conjugate reaction->crude purify Purification (e.g., HPLC, SEC) crude->purify pure Purified Conjugate purify->pure hplc HPLC (RP & SEC) pure->hplc ms LC-MS pure->ms nmr NMR pure->nmr dls DLS pure->dls purity Purity & Impurities hplc->purity identity Identity & MW ms->identity structure Structure nmr->structure size Size & Aggregation dls->size

Experimental workflow for this compound conjugates.

analytical_relationships cluster_properties Physicochemical Properties cluster_methods Analytical Methods purity Purity identity Identity / MW structure Structure aggregation Aggregation / Size RPHPLC RP-HPLC RPHPLC->purity SEC SEC-HPLC SEC->identity apparent MW SEC->aggregation LCMS LC-MS LCMS->purity LCMS->identity NMR NMR NMR->structure DLS DLS DLS->aggregation

Relationship between analytical methods and properties.

References

Validating m-PEG9-SH Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. The covalent attachment of methoxy-polyethylene glycol-thiol (m-PEG9-SH) to a biomolecule can enhance its pharmacokinetic properties, solubility, and stability. Verifying the success and efficiency of this conjugation is paramount. This guide provides an objective comparison of mass spectrometry, the gold standard for this analysis, with alternative methods such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Size-Exclusion Chromatography (SEC), supported by experimental principles and detailed protocols.

The Gold Standard: Mass Spectrometry

Mass spectrometry (MS) provides the most definitive evidence of successful this compound conjugation by directly measuring the mass of the modified biomolecule. The addition of each this compound molecule results in a precise and predictable mass increase, allowing for unambiguous confirmation and characterization of the conjugate. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are powerful techniques for this purpose.[1][2]

Key Advantages of Mass Spectrometry:

  • High Accuracy and Precision: MS can determine the molecular weight of the conjugate with high accuracy, confirming the addition of the PEG linker.[2]

  • Determination of Heterogeneity: It can identify the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).[2]

  • Identification of Conjugation Sites: Through peptide mapping experiments (LC-MS/MS), the specific amino acid residues that have been modified can be identified.

  • Quantitative Analysis: Mass spectrometry can be used for quantitative analysis of the extent of PEGylation.[2]

Alternative Validation Methods

While mass spectrometry is the most definitive method, other techniques can provide valuable, albeit less direct, evidence of successful conjugation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their approximate molecular weight. The addition of the this compound linker increases the hydrodynamic radius of the protein, leading to a noticeable upward shift in the band position on the gel compared to the unconjugated protein.

Considerations for SDS-PAGE:

  • Apparent Molecular Weight: PEGylated proteins often migrate slower than expected on SDS-PAGE, resulting in an apparent molecular weight that is significantly larger than the actual molecular weight.[3][4] This is due to the PEG chain altering the protein's shape and SDS binding.

  • Qualitative Assessment: While it provides a clear visual confirmation of modification, it is not a precise method for determining the exact molecular weight or degree of PEGylation.

  • Potential for PEG Chain Loss: Under certain sample preparation conditions (e.g., high heat), the linkage between the PEG-maleimide and the protein's thiol group can be unstable, potentially leading to the loss of the PEG chain and inaccurate results.[5][6]

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size in solution. Successful conjugation with this compound will increase the size of the biomolecule, causing it to elute earlier from the SEC column compared to its unmodified counterpart.

Considerations for SEC:

  • Confirmation of Increased Size: A shift to a shorter retention time provides strong evidence of conjugation.

  • Limitations in Molecular Weight Determination: Standard SEC calibrated with protein standards can overestimate the molecular weight of PEGylated proteins because the PEG chain gives them a larger hydrodynamic radius than a protein of equivalent mass.[7]

  • SEC-MALS for Accurate Molecular Weight: Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) allows for the direct measurement of the absolute molar mass of the conjugate in solution, overcoming the limitations of conventional SEC.[8][9]

Quantitative Data Comparison

The following table summarizes the expected quantitative results from the analysis of a hypothetical 50 kDa protein conjugated with one molecule of this compound (Molecular Weight ≈ 488 Da) using the different techniques.

Analytical TechniqueParameter MeasuredExpected Result for Unconjugated ProteinExpected Result for Mono-PEGylated ProteinAccuracyThroughput
Mass Spectrometry (ESI-MS) Molecular Weight (Da)50,000 Da50,488 DaVery HighMedium
SDS-PAGE Apparent Molecular Weight (kDa)~50 kDa>55 kDa (anomalous migration)LowHigh
Size-Exclusion Chromatography (SEC) Retention Time (min)e.g., 15.0 min< 15.0 minN/A (relative)High
SEC-MALS Absolute Molecular Weight (kDa)50 kDa50.5 kDaHighMedium

Experimental Protocols

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation:

    • Desalt the protein conjugate using a suitable method (e.g., buffer exchange spin column) into a volatile buffer such as 10 mM ammonium (B1175870) acetate.

    • Dilute the sample to a final concentration of 0.1-1 mg/mL in an aqueous/organic solvent mixture compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

    • Set the instrument to positive ion mode for protein analysis.

  • Data Acquisition:

    • Infuse the sample directly or perform a liquid chromatography separation prior to MS analysis (LC-MS).

    • Acquire data over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein conjugate.

    • Compare the mass of the conjugated protein to the unconjugated protein to confirm the mass addition corresponding to the this compound linker.

SDS-PAGE Protocol
  • Sample Preparation:

    • Mix the unconjugated protein and the this compound conjugate samples with 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).

    • Heat the samples at 70°C for 10 minutes. Avoid boiling, as it can promote PEG chain cleavage with certain linkers.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) alongside a molecular weight marker.

    • Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • Destain the gel to visualize the protein bands.

    • Compare the migration of the conjugated protein to the unconjugated protein and the molecular weight marker.

Size-Exclusion Chromatography (SEC) Protocol
  • System Preparation:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.

  • Sample Preparation:

    • Filter the protein and conjugate samples through a 0.22 µm filter to remove any particulates.

    • Ensure the sample concentration is within the linear range of the detector.

  • Chromatography:

    • Inject a defined volume of the unconjugated protein and the conjugate onto the SEC column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Compare the retention times of the conjugated and unconjugated protein peaks. A shift to a shorter retention time indicates an increase in hydrodynamic size, confirming conjugation.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between these validation methods, the following diagrams are provided.

G Experimental Workflow for this compound Conjugation and Validation cluster_conjugation Conjugation Reaction cluster_validation Validation protein Protein with Thiol Group reaction Conjugation Reaction (e.g., Maleimide Chemistry) protein->reaction peg This compound peg->reaction conjugate This compound Conjugated Protein reaction->conjugate ms Mass Spectrometry conjugate->ms Direct Mass Measurement sds SDS-PAGE conjugate->sds Apparent MW Shift sec Size-Exclusion Chromatography conjugate->sec Retention Time Shift

Caption: Workflow for this compound conjugation and subsequent validation.

G Comparison of Validation Techniques for this compound Conjugation ms Mass Spectrometry + High Accuracy + Definitive Confirmation + Site Identification - Higher Cost/Complexity sds SDS-PAGE + High Throughput + Simple & Quick - Qualitative - Anomalous Migration ms->sds Provides more precise and accurate data than sec Size-Exclusion Chromatography + High Throughput + Assesses Size Increase - Indirect MW - Potential for Overestimation ms->sec Provides absolute MW (especially with MALS) sds->sec Both are high-throughput screening methods

Caption: Logical comparison of validation methods for PEGylation.

References

Navigating the Functional Landscape of Thiol-Modified Biomolecules: A Comparative Guide to Assays for m-PEG9-SH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy to enhance the therapeutic properties of biomolecules. The m-PEG9-SH linker, a methoxy-terminated PEG with nine ethylene (B1197577) glycol units and a terminal thiol group, offers a versatile tool for such modifications. This guide provides a comparative overview of essential functional assays for evaluating biomolecules modified with this compound and similar thiol-reactive PEGs, supported by experimental data and detailed protocols.

The Impact of Thiol-PEGylation on Biomolecule Function

The introduction of a PEG chain via a thiol group, typically by targeting a native or engineered cysteine residue, can significantly alter a biomolecule's pharmacokinetics and pharmacodynamics. These changes, however, necessitate a thorough functional evaluation to ensure that the therapeutic efficacy is retained or enhanced. Key functional aspects to assess include:

  • Biological Activity: Does the modified biomolecule still interact with its target with sufficient affinity and elicit the desired biological response?

  • Stability: Is the PEGylated molecule more resistant to degradation by proteases or other enzymes?

  • Immunogenicity: Does the PEG chain effectively shield the biomolecule from the host's immune system?

  • Safety Profile: Has the modification introduced any unintended cytotoxic or hemolytic effects?

This guide will delve into the assays used to answer these critical questions, providing a framework for the comprehensive characterization of your this compound modified biomolecule.

Comparative Analysis of Functional Assays

The choice of functional assay is dictated by the nature of the biomolecule and its intended therapeutic application. Below, we compare key assays for different classes of biomolecules.

Table 1: Functional Assays for PEGylated Proteins (e.g., Enzymes, Antibodies, Cytokines)
Functional AssayPrincipleTypical ReadoutUnmodified Protein (Control)This compound Modified ProteinAlternative Modification (e.g., m-PEG-Maleimide)
Enzyme Activity Assay Measures the rate of substrate conversion to product.Michaelis-Menten kinetics (Km, Vmax), specific activity (U/mg)High specific activityOften a slight to moderate decrease in Vmax, minimal change in Km.[1][2]Similar to m-PEG-SH, with the extent of activity loss dependent on the PEG size and attachment site.[1][2]
Cell Proliferation/Cytotoxicity Assay Assesses the ability of a therapeutic protein to inhibit or stimulate cell growth.IC50 or EC50 valuesPotent IC50/EC50May show a slight increase in IC50/EC50 (reduced in vitro potency) due to steric hindrance.[3]Similar effects to m-PEG-SH; the magnitude of change is influenced by the linker and PEG size.
Receptor Binding Assay Quantifies the binding affinity of a PEGylated ligand to its receptor.Dissociation constant (Kd), binding capacity (Bmax)High affinity (low Kd)May exhibit a slight to moderate increase in Kd (reduced affinity) due to steric hindrance from the PEG chain.[4]Comparable to m-PEG-SH, with affinity changes dependent on the proximity of the PEG chain to the binding site.[4]
Antiviral Assay Measures the ability of a PEGylated antiviral protein (e.g., interferon) to inhibit viral replication.Viral titer reduction, cytopathic effect (CPE) inhibitionHigh antiviral activityMay show reduced in vitro activity but prolonged in vivo efficacy.[5][6][7]Similar profile to m-PEG-SH, with a trade-off between in vitro potency and in vivo half-life.[5][6]
Table 2: Functional Assays for PEGylated Peptides (e.g., Antimicrobial, Hormonal)
Functional AssayPrincipleTypical ReadoutUnmodified Peptide (Control)This compound Modified PeptideAlternative Modification (e.g., Glycosylation)
Antimicrobial Susceptibility Test Determines the minimum concentration of a peptide required to inhibit microbial growth.Minimum Inhibitory Concentration (MIC)Low MICMay show a slight increase in MIC, but often coupled with improved stability.[8][9]Can also lead to altered MIC values, with effects dependent on the glycan structure.[10]
Hemolysis Assay Measures the lytic effect of the peptide on red blood cells.HC50 (concentration for 50% hemolysis)Can have significant hemolytic activityGenerally shows a significant increase in HC50 (reduced hemolytic activity).[9][10]Glycosylation can also modulate hemolytic activity.[10]
Proteolytic Stability Assay Assesses the peptide's resistance to degradation by proteases.Half-life (t1/2) in the presence of proteasesShort half-lifeSignificantly increased half-life.[8]Glycosylation is also a known strategy to improve proteolytic stability.[10]
Table 3: Functional Assays for PEGylated Oligonucleotides (e.g., siRNA, Aptamers)
Functional AssayPrincipleTypical ReadoutUnmodified Oligonucleotide (Control)This compound Modified OligonucleotideAlternative Modification (e.g., Phosphorothioate)
Gene Silencing Assay (for siRNA) Measures the downregulation of a target gene's expression.mRNA or protein levels of the target geneEffective gene silencingMay show slightly reduced in vitro silencing efficiency but improved in vivo delivery and stability.[11][12]Phosphorothioate modification enhances nuclease resistance and can affect silencing activity.[11]
Target Binding Assay (for Aptamers) Quantifies the binding affinity of the aptamer to its target molecule.Dissociation constant (Kd)High affinity (low Kd)May have a slightly altered Kd depending on the PEG attachment site.[12]Modifications to the backbone or bases can influence binding affinity.
Nuclease Stability Assay Evaluates the resistance of the oligonucleotide to degradation by nucleases.Half-life (t1/2) in the presence of nucleasesShort half-lifeSignificantly increased half-life.[11]Phosphorothioate backbone modifications are a primary strategy to increase nuclease stability.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key functional assays.

Enzyme Activity Assay (General Protocol)

This protocol provides a general framework for determining the kinetic parameters of a PEGylated enzyme.

Materials:

  • Unmodified and this compound modified enzyme

  • Substrate specific to the enzyme

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Prepare a series of substrate concentrations in the assay buffer.

  • Add a fixed concentration of the unmodified or PEGylated enzyme to initiate the reaction.

  • Monitor the formation of the product over time by measuring the change in absorbance or fluorescence.

  • Calculate the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[2]

dot

Enzyme_Kinetics_Workflow Enzyme Enzyme Solution (Unmodified & PEGylated) Mix Mix Enzyme & Substrate Enzyme->Mix Substrate Substrate Dilutions Substrate->Mix Buffer Assay Buffer Measure Measure Product Formation (Spectrophotometry) Mix->Measure Velocity Calculate Initial Velocity (V₀) Measure->Velocity Plot Plot V₀ vs. [Substrate] Velocity->Plot Kinetics Determine Km & Vmax (Michaelis-Menten) Plot->Kinetics

Caption: Workflow for determining enzyme kinetic parameters.

Cell Viability (MTT) Assay for Cytotoxic Molecules

This assay is commonly used to assess the cytotoxic effect of PEGylated drugs or antibody-drug conjugates (ADCs).

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Unmodified and this compound modified cytotoxic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the unmodified and PEGylated cytotoxic agent in complete medium.

  • Remove the old medium from the cells and add the different concentrations of the test agents.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[13]

dot

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Serial Dilutions of Test Agents start->treat incubate1 Incubate (e.g., 48-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance (e.g., 570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Isolate_RBC Isolate & Wash RBCs Prepare_Suspension Prepare RBC Suspension Isolate_RBC->Prepare_Suspension Mix Mix RBCs with Samples & Controls in 96-well Plate Prepare_Suspension->Mix Prepare_Samples Prepare Sample Dilutions Prepare_Samples->Mix Incubate Incubate at 37°C Mix->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Measure Measure Absorbance of Hemoglobin Transfer->Measure Calculate Calculate % Hemolysis & Determine HC50 Measure->Calculate

References

A Head-to-Head Battle of ADC Linkers: m-PEG9-SH vs. Non-PEG Counterparts in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). The linker, a seemingly simple bridge, profoundly influences an ADC's stability, pharmacokinetics, and therapeutic index. This guide provides an in-depth, objective comparison of a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, m-PEG9-SH, against commonly used non-PEG linkers, supported by experimental data and detailed methodologies.

In the landscape of ADC development, linkers are broadly categorized based on their chemical properties and release mechanisms. Hydrophilic linkers, such as those incorporating PEG moieties, have gained prominence for their ability to mitigate the challenges posed by hydrophobic payloads. In contrast, traditional non-PEG linkers, which can be cleavable or non-cleavable, have a long-standing history in approved ADCs. This guide will focus on a comparative analysis of this compound, a discrete PEG linker, with two representative non-PEG linkers: the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the cleavable valine-citrulline (Val-Cit) dipeptide linker.

The Contenders: A Glimpse into Their Chemical Nature

This compound: This linker features a methoxy-capped polyethylene glycol chain of nine ethylene (B1197577) glycol units with a terminal thiol group. The PEG chain imparts hydrophilicity, which can enhance the solubility and stability of the ADC, particularly when conjugated with hydrophobic drugs. The terminal thiol group allows for site-specific conjugation to the antibody through a maleimide (B117702) or other thiol-reactive group.

Non-PEG Linkers:

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A classic non-cleavable linker that forms a stable thioether bond. Drug release from an SMCC-linked ADC relies on the complete lysosomal degradation of the antibody, releasing the drug with the linker and a residual amino acid attached.[1][2]

  • Val-Cit (Valine-Citrulline): A dipeptide-based cleavable linker that is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[3][] This allows for the targeted release of the payload within the cancer cell.

Performance Under the Microscope: A Data-Driven Comparison

The true measure of a linker's utility lies in its impact on the ADC's performance. The following tables summarize key quantitative data, compiled from various studies, to provide a comparative overview. It is important to note that direct head-to-head comparisons in a single study are limited, and these tables represent a synthesis of data from experiments with similar antibodies and payloads.

Parameter This compound Linker SMCC Linker (Non-PEG, Non-cleavable) Val-Cit Linker (Non-PEG, Cleavable)
Drug-to-Antibody Ratio (DAR) Can facilitate higher DARs (up to 8) with reduced aggregationTypically lower to moderate DARs (2-4) to avoid aggregationModerate to high DARs (4-8) are achievable, but aggregation can be a concern with hydrophobic payloads
In Vitro Cytotoxicity (IC50) Potency is maintained or slightly reduced compared to non-PEG linkersGenerally potent, but the released metabolite (drug-linker-amino acid) must be activeHighly potent due to the release of the unmodified or near-unmodified drug
In Vivo Efficacy Can lead to improved tumor growth inhibition due to enhanced pharmacokineticsEffective, particularly for homogenous tumors, but lacks a bystander effectPotent in vivo activity, with the potential for a bystander effect if the released drug is membrane-permeable
Pharmacokinetics (Half-life) Generally longer half-life and reduced clearance due to the hydrophilic nature of PEGStable in circulation with a predictable pharmacokinetic profileStability can be variable, with some studies showing susceptibility to premature cleavage in mouse plasma
Stability High plasma stability, with the PEG chain shielding the linker and payloadVery high plasma stability due to the non-cleavable nature of the thioether bondGenerally stable in human plasma, but can be less stable in rodent plasma

Table 1: Comparative Performance of this compound vs. Non-PEG Linkers in ADC Development

Delving Deeper: Experimental Methodologies

To ensure the reproducibility and accuracy of the data presented, it is crucial to understand the experimental protocols employed in the characterization of these ADCs.

Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to an antibody is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.

Protocol Outline:

  • Sample Preparation: The ADC sample is diluted in a high-salt mobile phase A (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).

  • Chromatographic Separation: The sample is injected onto a HIC column. A gradient from high salt (mobile phase A) to low salt (mobile phase B) is used to elute the different drug-loaded species. The unconjugated antibody elutes first, followed by species with increasing DAR, which are more hydrophobic.[5]

  • Data Analysis: The area of each peak, corresponding to a specific drug load, is integrated. The weighted average DAR is calculated by summing the product of the peak area percentage and the corresponding drug load for each species.[6]

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing cancer cells in a controlled laboratory setting. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.[7][8]

Protocol Outline:

  • Cell Culture: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.[9]

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free drug.

  • Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.[9]

  • Cell Viability Assessment: A cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo) is added to each well. The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is plotted against the logarithm of the ADC concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[7]

Pharmacokinetic Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC in a living organism.[10][11]

Protocol Outline:

  • Animal Dosing: The ADC is administered to a cohort of animals (typically mice or rats) via intravenous injection.[12]

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Bioanalysis: The concentration of total antibody, conjugated antibody, and/or free payload in the plasma samples is quantified using methods such as ELISA or LC-MS/MS.[13]

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC).

In Vivo Efficacy Studies

These studies evaluate the anti-tumor activity of the ADC in animal models of cancer.[14][15]

Protocol Outline:

  • Tumor Xenograft Model: Human cancer cells are implanted into immunocompromised mice.

  • Treatment: Once the tumors reach a specified size, the mice are treated with the ADC, vehicle control, and other relevant controls.

  • Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated and compared between the different treatment groups to assess the efficacy of the ADC.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the ADC structures, experimental workflows, and the signaling pathway of a common payload.

ADC_Structures cluster_mPEG9 ADC with this compound Linker cluster_SMCC ADC with SMCC Linker cluster_ValCit ADC with Val-Cit Linker mAb1 Antibody Linker1 This compound mAb1->Linker1 Conjugation Payload1 Payload Linker1->Payload1 mAb2 Antibody Linker2 SMCC mAb2->Linker2 Conjugation Payload2 Payload Linker2->Payload2 mAb3 Antibody Linker3 Val-Cit mAb3->Linker3 Conjugation Payload3 Payload Linker3->Payload3

Figure 1. Structures of ADCs with different linkers.

ADC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation DAR DAR Determination (HIC) Cytotoxicity Cytotoxicity Assay (IC50) PK Pharmacokinetic Study Cytotoxicity->PK Efficacy Efficacy Study (Xenograft) PK->Efficacy ADC_Synthesis ADC Synthesis & Purification ADC_Synthesis->DAR ADC_Synthesis->Cytotoxicity

Figure 2. Experimental workflow for ADC characterization.

Payload_Pathway ADC ADC binds to a tumor cell antigen Internalization Internalization into endosome ADC->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Release Payload Release (Cleavage or Degradation) Lysosome->Release Target Payload binds to intracellular target (e.g., tubulin, DNA) Release->Target Apoptosis Cell Cycle Arrest & Apoptosis Target->Apoptosis

Figure 3. General mechanism of action for an ADC.

Concluding Remarks: Choosing the Right Tool for the Job

The selection of a linker is a nuanced decision that depends on the specific characteristics of the antibody, the payload, and the target indication.

This compound and other hydrophilic PEG linkers offer a compelling advantage in overcoming the challenges associated with hydrophobic payloads. By improving solubility and pharmacokinetics, they can enable the development of ADCs with higher drug loading and potentially enhanced efficacy. The hydrophilic nature of the PEG chain can also shield the payload from premature degradation and reduce non-specific uptake, potentially leading to a better safety profile.[16]

Non-PEG linkers like SMCC provide exceptional stability, which is advantageous for minimizing off-target toxicity.[17] However, the lack of a bystander effect may limit their efficacy in heterogeneous tumors. Val-Cit linkers, on the other hand, offer the benefit of targeted payload release and the potential for a bystander effect, but their stability in preclinical models can be a concern.[3]

Ultimately, the optimal linker choice requires a careful balancing of these properties. As ADC technology continues to evolve, a deeper understanding of the interplay between the linker, payload, and the biological system will be paramount in designing the next generation of highly effective and safe cancer therapeutics. This guide serves as a foundational resource for researchers to navigate the complex landscape of ADC linker technology and make informed decisions in their drug development endeavors.

References

A Comparative Analysis of Cleavable vs. Non-Cleavable PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates, particularly in antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, enhancing solubility, stability, and pharmacokinetic profiles. These linkers are broadly categorized into two classes: cleavable and non-cleavable, each with distinct mechanisms of drug release and, consequently, unique advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

Executive Summary

The fundamental difference between cleavable and non-cleavable PEG linkers lies in their drug release mechanism. Cleavable linkers are designed to release their payload in response to specific triggers within the target cell or tumor microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. This can lead to a potent "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells. In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the drug, which typically results in greater plasma stability and a more favorable safety profile by minimizing premature drug release. The selection of the optimal linker strategy is therefore a nuanced decision that depends on the specific therapeutic application, the nature of the target, and the desired balance between efficacy and toxicity.

Comparative Data on Linker Performance

The following tables summarize quantitative data from various preclinical studies to provide a comparative overview of cleavable and non-cleavable PEG linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in published literature, and values can be highly dependent on the specific antibody, payload, and cell line used.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

ADC ConfigurationLinker TypeCell LineTarget AntigenPayloadIC50 (approx. ng/mL)Reference(s)
Trastuzumab-vc-MMAECleavable (vc)SK-BR-3 (High HER2)HER2MMAE~13-50[1]
Trastuzumab-MCC-DM1 (Kadcyla®)Non-cleavable (MCC)SK-BR-3 (High HER2)HER2DM1Not specified in direct comparison[1]
Trastuzumab-vc-MMAECleavable (vc)MDA-MB-361-DYT2 (Moderate HER2)HER2MMAE~25-80 (High DAR)[1]
Sulfatase-linker-ADCCleavable (sulfatase)HER2+ cellsHER2AuristatinHigher cytotoxicity than non-cleavable[2]
Non-cleavable ADCNon-cleavableHER2+ cellsHER2Auristatin609 pmol/L[2]
Plasma Stability

Plasma stability is crucial for minimizing premature payload release and associated off-target toxicity. This is often measured by the percentage of intact ADC remaining over time.

Linker TypePayloadSpeciesTime Point% Intact ADC / Stability MetricReference(s)
Cleavable (disulfide)DM1Rat-Faster ADC clearance than non-cleavable[3]
Non-cleavable (thioether - MCC)DM1Rat-Slower ADC clearance[3]
Cleavable (silyl ether)MMAEHuman Plasma>7 dayst1/2 > 7 days[2]
Cleavable (hydrazone)-Human Plasma2 dayst1/2 = 2 days[2]
Non-cleavable (mc-MMAF)MMAFVarious plasmas144 hours0.02-0.03% of total MMAF released[4]
In Vivo Efficacy (Tumor Growth Inhibition)

In vivo studies, typically using xenograft models, are critical for evaluating the anti-tumor activity of an ADC.

ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Reference(s)
Fc-U-ZHER2-MMAECleavable (novel)NCI-N87 Gastric CancerSingle doseComplete tumor regression in a portion of animals[5]
mil40-15Non-cleavable (Cys-linker)BT-474-Potent anti-tumor activity[6]
SC134-deruxtecanCleavableDMS79 SCLC xenograft3mg/kgPotent in vivo killing[7]
Pharmacokinetics

Pharmacokinetic parameters such as half-life (t½) and clearance (CL) describe the disposition of an ADC in an organism.

ADC AnalyteLinker TypeHalf-Life (t½)Clearance (CL)Reference(s)
Antibody-conjugated MMAE (acMMAE)Cleavable (vc)~3.4 - 12 days~0.10 - 0.9 L/day[6]
Unconjugated MMAECleavable (vc)Shorter than acMMAEHigher than acMMAE[6]
ADC with SPP-DM1Cleavable (disulfide)-Faster clearance[3]
ADC with MCC-DM1Non-cleavable (thioether)-Slower clearance[3]

Mechanisms of Action and Experimental Workflows

Signaling Pathways and Release Mechanisms

The distinct release mechanisms of cleavable and non-cleavable linkers are central to their differing performance characteristics.

G Payload Release Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker in Circulation TargetCell_C Target Cell Internalization (Endocytosis) ADC_C->TargetCell_C Targeting Lysosome_C Endosome/Lysosome TargetCell_C->Lysosome_C Trigger Specific Trigger (Low pH, Enzymes, High Glutathione) Lysosome_C->Trigger PayloadRelease_C Cleavage & Payload Release (Active Drug) Trigger->PayloadRelease_C Bystander Bystander Effect: Payload diffuses to neighboring cells PayloadRelease_C->Bystander ADC_NC ADC with Non-Cleavable Linker in Circulation TargetCell_NC Target Cell Internalization (Endocytosis) ADC_NC->TargetCell_NC Targeting Lysosome_NC Lysosome TargetCell_NC->Lysosome_NC Degradation Complete Antibody Degradation Lysosome_NC->Degradation PayloadRelease_NC Payload-Linker-Amino Acid Complex Release Degradation->PayloadRelease_NC

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

This workflow outlines a common method for determining the IC50 of an ADC.

G Workflow for In Vitro Cytotoxicity (MTT) Assay start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate overnight to allow cell attachment seed_cells->incubate1 treat_adc Treat cells with serial dilutions of ADC incubate1->treat_adc incubate2 Incubate for 72-96 hours treat_adc->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance (e.g., at 570 nm) solubilize->read_absorbance analyze Calculate % viability and determine IC50 read_absorbance->analyze end End analyze->end

Caption: General workflow for ADC in vitro cytotoxicity assays.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative controls)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells containing only medium.

  • Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

In Vitro Plasma Stability Assay (LC-MS based)

Objective: To assess the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) and the release of free payload over time.

Materials:

  • ADC

  • Human or animal plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 1 mg/mL) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immunoaffinity Capture: Isolate the ADC from the plasma samples using immunoaffinity capture beads. Wash the beads with PBS to remove unbound plasma proteins.

  • Sample Preparation for DAR Analysis: Elute the ADC from the beads. For analysis of the intact ADC, the sample can be directly analyzed. For analysis of subunits, the ADC can be reduced with DTT to separate the light and heavy chains.

  • Sample Preparation for Free Payload Analysis: To measure the released payload, precipitate the plasma proteins from an aliquot of the incubation mixture (e.g., with acetonitrile). Centrifuge and collect the supernatant.

  • LC-MS Analysis: Analyze the prepared samples using an appropriate LC-MS method. For DAR analysis, the different drug-loaded species are separated and their relative abundance is determined. For free payload analysis, the concentration of the released drug is quantified against a standard curve.

  • Data Analysis: Calculate the average DAR at each time point. A decrease in DAR over time indicates drug deconjugation. Quantify the concentration of free payload over time to assess the rate of premature drug release.

Bystander Effect Co-culture Assay

Objective: To quantify the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • 96-well plates

  • ADC

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Also, seed monocultures of each cell line as controls. Incubate overnight.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. Include untreated controls.

  • Incubation: Incubate the plates for 72-144 hours.

  • Data Acquisition: Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader. This provides a measure of the viability of the Ag- cell population.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of the Ag- cells in the monoculture treated with the ADC and the untreated co-culture. A significant decrease in the viability of Ag- cells in the treated co-culture compared to the treated monoculture indicates a bystander effect.

Conclusion: A Strategic Choice for Optimal Therapeutic Outcomes

The decision between a cleavable and a non-cleavable PEG linker is a critical juncture in the design of ADCs and other bioconjugates, with profound implications for the therapeutic index of the final product. Cleavable linkers offer the potential for enhanced potency through the bystander effect, which can be particularly advantageous in treating heterogeneous tumors. However, this often comes with the trade-off of lower plasma stability and a higher risk of off-target toxicity.

Conversely, non-cleavable linkers provide superior plasma stability, which can translate to a better safety profile and a wider therapeutic window. The absence of a significant bystander effect makes them well-suited for targeting homogenous tumors with high antigen expression.

Ultimately, the optimal linker strategy is not universal but is dictated by the specific biological context of the intended application. A thorough understanding of the target antigen, the tumor microenvironment, and the physicochemical properties of the payload is essential for making an informed decision that balances efficacy and safety to achieve the best possible therapeutic outcome. The experimental protocols provided herein offer a framework for the rigorous evaluation of these critical parameters in the development of next-generation targeted therapies.

References

Assessing the Purity of m-PEG9-SH Starting Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success, reproducibility, and, ultimately, the safety and efficacy of the final product. This guide provides an objective comparison of key analytical techniques for assessing the purity of m-PEG9-SH (2,5,8,11,14,17,20,23,26-nonaoxaoctacosane-28-thiol), a commonly used PEGylated linker. We present a head-to-head comparison of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by detailed experimental protocols and representative data.

Comparison of Analytical Techniques for this compound Purity Assessment

The selection of an appropriate analytical method for purity determination depends on various factors, including the type of impurities to be detected, the required level of accuracy and precision, and the available instrumentation. Below is a summary of the performance of HPLC-ELSD, ¹H-NMR, and LC-MS for the analysis of this compound.

ParameterHPLC-ELSD¹H-NMRLC-MS
Principle Separation by chromatography, detection of non-volatile analytesQuantitative analysis based on the integral of proton signals relative to a standardSeparation by chromatography, identification and quantification by mass-to-charge ratio
Primary Use Quantification of major components and non-volatile impuritiesAbsolute quantification of purity, structural confirmationIdentification and quantification of impurities, including isomers and byproducts
Reported Purity >98.5%99.1%Main component detected, impurities identified
Limit of Detection ng rangemg rangepg to ng range
Precision (RSD) < 2%< 1%< 5%
Throughput HighMediumHigh
Strengths - High sensitivity for non-UV active compounds- Robust and reproducible- Primary analytical method- No need for reference standards of impurities- Provides structural information- High sensitivity and selectivity- Capable of identifying unknown impurities- Provides molecular weight information
Limitations - Non-linear detector response- Requires reference standards for quantification- Lower sensitivity than chromatographic methods- Potential for signal overlap- Ionization efficiency can vary between compounds- Complex data analysis

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Objective: To determine the purity of this compound by separating it from potential non-volatile impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

  • Gradient: 30-70% B over 15 minutes, then a 5-minute hold at 70% B, followed by a 5-minute re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • ELSD Drift Tube Temperature: 50 °C

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H-NMR Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh and add approximately 2 mg of a certified internal standard (e.g., maleic acid) to the same NMR tube.

  • Add 0.75 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O) to the NMR tube and dissolve the sample completely.

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 30 seconds for quantitative analysis).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Temperature: 298 K

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

Where:

  • I_sample = Integral of a characteristic this compound proton signal

  • N_sample = Number of protons corresponding to the integrated signal of the sample

  • I_IS = Integral of a characteristic internal standard proton signal

  • N_IS = Number of protons corresponding to the integrated signal of the internal standard

  • MW_sample = Molecular weight of this compound (444.58 g/mol )

  • m_sample = Mass of this compound

  • MW_IS = Molecular weight of the internal standard

  • m_IS = Mass of the internal standard

  • P_IS = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify potential impurities in the this compound starting material.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Same as HPLC-ELSD protocol.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • Mass Range: 100-1000 m/z

  • Data Acquisition: Full scan mode for impurity identification and selected ion monitoring (SIM) for quantification of known impurities.

Sample Preparation:

  • Same as HPLC-ELSD protocol.

Data Analysis: Impurities are identified by their accurate mass and fragmentation patterns. Quantification can be performed by comparing the peak area of the impurity to that of a reference standard or, for an estimation, by assuming a similar ionization response to the main component.

Visualization of Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Assessment Sample This compound Starting Material Weigh Accurate Weighing Sample->Weigh Dissolve Dissolution in Solvent Weigh->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter HPLC HPLC-ELSD Filter->HPLC NMR ¹H-NMR Filter->NMR LCMS LC-MS Filter->LCMS Purity_HPLC Purity by Area % HPLC->Purity_HPLC Purity_NMR Absolute Purity Calculation NMR->Purity_NMR Impurity_ID Impurity Identification & Quantification LCMS->Impurity_ID Comparison Comparative Purity Report Purity_HPLC->Comparison Purity_NMR->Comparison Impurity_ID->Comparison

Experimental workflow for purity assessment.

Potential Impurities in this compound Synthesis

Understanding the synthetic route of this compound is crucial for anticipating potential impurities. A common synthetic pathway involves the tosylation of m-PEG9-OH followed by displacement with a thiol-containing nucleophile.

synthesis_pathway mPEG_OH m-PEG9-OH TsCl TsCl, Pyridine (B92270) Impurity1 Unreacted m-PEG9-OH mPEG_OH->Impurity1 Impurity3 PEG-dithiol (from diol impurity) mPEG_OH->Impurity3 mPEG_OTs m-PEG9-OTs TsCl->mPEG_OTs Impurity2 m-PEG9-Cl TsCl->Impurity2 NaSH NaSH mPEG_SH This compound NaSH->mPEG_SH

Potential impurities in this compound synthesis.

Common impurities that can arise from this synthesis include:

  • Unreacted starting material (m-PEG9-OH): Incomplete tosylation can lead to residual starting alcohol.

  • Chlorinated byproduct (m-PEG9-Cl): Reaction of the alcohol with pyridine and tosyl chloride can sometimes lead to the formation of the corresponding chloride.

  • PEG-dithiol: If the starting m-PEG9-OH contains a diol impurity (HO-PEG9-OH), this can lead to the formation of a dithiolated PEG.

Conclusion

The purity assessment of this compound starting material is a critical step in ensuring the quality and consistency of research and development outcomes. This guide has provided a comparative overview of three powerful analytical techniques: HPLC-ELSD, ¹H-NMR, and LC-MS.

  • ¹H-NMR stands out as a primary method for absolute purity determination, offering high precision and structural information without the need for impurity reference standards.

  • HPLC-ELSD serves as a robust and high-throughput method for quantifying the main component and detecting non-volatile impurities.

  • LC-MS is indispensable for the sensitive detection and identification of known and unknown impurities, providing a comprehensive impurity profile.

For a comprehensive quality control strategy, a combination of these techniques is recommended. ¹H-NMR can be used to establish the absolute purity of the batch, while HPLC-ELSD can be employed for routine quality control and release testing. LC-MS is invaluable for initial batch characterization and for investigating any out-of-specification results. By employing these methods, researchers and drug development professionals can be confident in the quality of their this compound starting material, leading to more reliable and reproducible results.

Navigating Protein Modification: A Comparative Guide to m-PEG9-SH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the therapeutic properties of proteins is a paramount challenge. Post-translational modification is a key strategy, and among the various techniques, PEGylation has emerged as a gold standard. This guide provides an objective comparison of protein modification with m-PEG9-SH, a short-chain thiol-reactive polyethylene (B3416737) glycol (PEG) linker, against other alternatives, supported by experimental data and detailed protocols.

The covalent attachment of PEG chains, or PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. Furthermore, the hydrophilic PEG chains can shield the protein from proteolytic degradation and reduce its immunogenicity.

This guide will delve into the biological activity of proteins after modification with this compound, compare it with other PEGylation strategies and alternative modification technologies, and provide the necessary experimental details to empower researchers in making informed decisions for their specific applications.

Performance Comparison: this compound vs. Alternatives

The choice of modification strategy can have a profound impact on the biological activity and in vivo performance of a therapeutic protein. While specific data for this compound is limited in publicly available research, we can infer its likely effects based on studies of other short-chain PEG-maleimide conjugates and compare these to longer-chain PEGs and alternative technologies.

Table 1: Comparison of In Vitro Biological Activity

ModificationProtein ExampleKey Bioactivity FindingReference
Short-chain PEG (inferred for this compound) Interferon-betaSite-specific PEGylation with a 10 kDa PEG resulted in a 11- to 78-fold improvement in in vitro bioactivity compared to the un-PEGylated protein.[1][1]
Longer-chain PEG Interferon-gammaModification with 10, 20, and 40 kDa PEGs resulted in in vitro bioactivities comparable to the unmodified protein.[2][2]
Branched PEG StaphylokinaseConjugation with an 8-arm PEG essentially maintained the in vitro bioactivity of the enzyme.[3][3]
HESylation AnakinraReduced receptor affinity by one order of magnitude, but was more affine than the PEGylated version.[4][4]
PASylation Human Growth HormoneRetained high receptor binding affinity, comparable to the native protein.[5]
Lipidation GLP-1 (Semaglutide)Maintained GLP-1 receptor potency compared to the native ligand.[6][6]

Table 2: Comparison of In Vivo Pharmacokinetics

ModificationProtein ExampleKey Pharmacokinetic FindingReference
Short-chain PEG (inferred for this compound) PeptideShort-chain PEGs (<5 kDa) have a more modest impact on half-life extension compared to larger PEGs.[7]
Longer-chain PEG Interferon-beta-1aPEGylation with a 20 kDa PEG decreased systemic clearance by over 7-fold in monkeys.[8][8]
Branched PEG Interferon alpha-2bA 12 kDa branched PEG significantly enhanced the serum half-life.[9][9]
HESylation AnakinraThe elimination half-life in rats was extended to 10.8 hours compared to 1.7 hours for the unconjugated protein.[3]
PASylation Human Growth HormoneThe terminal half-life in mice was extended to 4.42 hours compared to 0.047 hours for the unmodified protein.[10][10]
Lipidation GLP-1 (Semaglutide)Achieved a half-life of approximately 1 week in humans.[6][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful modification and characterization of therapeutic proteins.

Protocol 1: Site-Specific Protein PEGylation with m-PEG9-Maleimide

This protocol describes a general procedure for the conjugation of a maleimide-activated m-PEG9 to a protein containing a free cysteine residue. If the protein of interest does not have a free cysteine, one can be introduced at a specific site via mutagenesis.

Materials:

  • Protein of interest with a free cysteine residue in a thiol-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.0-7.5).

  • m-PEG9-Maleimide.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reduction of disulfide bonds).

  • Quenching solution (e.g., 1 M 2-Mercaptoethanol or N-acetylcysteine).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Purification system (e.g., Size-Exclusion Chromatography - SEC).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If necessary, reduce any disulfide bonds by adding a 10-fold molar excess of TCEP and incubating at room temperature for 30 minutes. Remove excess TCEP using a desalting column.

  • PEGylation Reaction:

    • Dissolve the m-PEG9-Maleimide in DMSO or DMF to prepare a stock solution (e.g., 100 mM).

    • Add the m-PEG9-Maleimide stock solution to the protein solution at a 10- to 20-fold molar excess.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted maleimide (B117702) groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by SEC.

    • Collect fractions and analyze for the presence of the PEGylated protein using SDS-PAGE and UV-Vis spectroscopy.

  • Characterization:

    • Determine the extent of PEGylation using methods such as MALDI-TOF mass spectrometry or HPLC.

    • Assess the biological activity of the purified conjugate using a relevant in vitro assay.

Protocol 2: In Vitro Bioactivity Assay for PEGylated Interferon (Antiviral Assay)

This protocol outlines a method to determine the in vitro biological activity of PEGylated interferon-alpha or -beta based on its ability to protect cells from a viral challenge.

Materials:

  • A549 cells (human lung carcinoma cell line) or other susceptible cell line.

  • Encephalomyocarditis virus (EMCV) or other suitable virus.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Unmodified and PEGylated interferon standards and samples.

  • Crystal Violet staining solution.

Procedure:

  • Cell Seeding:

    • Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Interferon Treatment:

    • Prepare serial dilutions of the interferon standards and PEGylated samples in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the interferon dilutions to the respective wells.

    • Incubate for 24 hours to allow the cells to develop an antiviral state.

  • Viral Challenge:

    • Add a predetermined amount of EMCV (sufficient to cause complete cell lysis in control wells) to all wells except for the cell-only controls.

    • Incubate for another 24-48 hours until complete cytopathic effect (CPE) is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Gently wash the plate with PBS.

    • Add 100 µL of Crystal Violet solution to each well and incubate for 15 minutes.

    • Wash the plate with water to remove excess stain and allow it to dry.

    • Solubilize the stain by adding 100 µL of methanol (B129727) or a suitable solubilization buffer to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each interferon concentration.

    • Determine the EC50 (the concentration of interferon that protects 50% of the cells from viral CPE) for both the unmodified and PEGylated proteins.

Visualizing the Impact: Signaling Pathways and Workflows

Understanding the mechanism of action of PEGylated proteins often involves examining their effect on cellular signaling pathways. Similarly, a clear experimental workflow is crucial for reproducibility.

experimental_workflow cluster_prep Protein Preparation cluster_reac PEGylation Reaction cluster_pur Purification & Analysis Protein Protein Solution TCEP TCEP Reduction (optional) Protein->TCEP Desalting Desalting TCEP->Desalting Reaction Incubation Desalting->Reaction PEG_Maleimide m-PEG9-Maleimide PEG_Maleimide->Reaction Quenching Quenching Reaction->Quenching SEC Size-Exclusion Chromatography Quenching->SEC Analysis Characterization (SDS-PAGE, MS, HPLC) SEC->Analysis Bioassay Biological Activity Assay Analysis->Bioassay

A generalized workflow for protein PEGylation with m-PEG9-maleimide.

The modification of proteins can alter their interaction with receptors and, consequently, the downstream signaling cascades. For instance, Toll-like receptor 7 (TLR7) agonists, when PEGylated, can still activate the MyD88-dependent signaling pathway leading to the activation of NF-κB and the production of pro-inflammatory cytokines.

TLR7_signaling cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation Gene_expression Pro-inflammatory Gene Expression NFkB_p50_p65_nuc->Gene_expression Transcription

Simplified diagram of the TLR7-MyD88-NF-κB signaling pathway.

Another critical pathway often modulated by PEGylated biologics is the JAK-STAT pathway, which is central to the action of interferons. PEGylated interferons bind to their receptors, leading to the phosphorylation of JAKs and STATs, which then translocate to the nucleus to regulate gene expression.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN_Receptor Interferon Receptor JAK1 JAK1 IFN_Receptor->JAK1 Activation TYK2 TYK2 IFN_Receptor->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation STAT1_P p-STAT1 STAT1->STAT1_P STAT2_P p-STAT2 STAT2->STAT2_P ISGF3 ISGF3 Complex STAT1_P->ISGF3 STAT2_P->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Binding Gene_expression Interferon-Stimulated Gene Expression ISRE->Gene_expression Transcription PEG_IFN PEGylated Interferon PEG_IFN->IFN_Receptor Binding

Overview of the JAK-STAT signaling pathway activated by PEGylated interferon.

Conclusion

The modification of therapeutic proteins with this compound and other PEG linkers represents a powerful strategy to enhance their clinical potential. While short-chain PEGs like this compound may offer advantages in retaining biological activity due to reduced steric hindrance, longer-chain and branched PEGs often provide a greater extension of in vivo half-life. The choice of modification strategy should be guided by the specific therapeutic application, balancing the desired pharmacokinetic profile with the need to maintain potent biological activity.

Alternatives to PEGylation, such as HESylation and PASylation, are emerging as viable options with their own unique sets of advantages, including biodegradability and potentially lower immunogenicity. As the field of protein engineering continues to advance, a thorough understanding of these modification technologies, supported by robust experimental data, will be crucial for the development of the next generation of protein-based therapeutics.

References

A Head-to-Head Comparison of Thiol-Reactive PEGs for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of proteins and other biomolecules is a cornerstone of therapeutic and diagnostic innovation. Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. Among the various functional groups utilized for PEGylation, thiol-reactive moieties are particularly valuable due to the relatively low abundance and high nucleophilicity of cysteine residues, allowing for site-specific modifications.

This guide provides a comprehensive, head-to-head comparison of four major classes of thiol-reactive PEGs: maleimide (B117702) PEGs, vinyl sulfone PEGs, iodoacetyl PEGs, and pyridyl disulfide PEGs. We will delve into their reaction kinetics, the stability of the resulting conjugates, optimal reaction conditions, and potential side reactions, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Thiol-Reactive PEGs

The choice of a thiol-reactive PEG linker significantly impacts the efficiency of the conjugation reaction and the in-vivo stability of the resulting bioconjugate. The following tables summarize key performance parameters to guide your selection process.

Table 1: Reaction Kinetics and Optimal Conditions
Thiol-Reactive GroupSecond-Order Rate Constant (k) with Cysteine (M⁻¹s⁻¹)Optimal pH RangeRecommended Molar Ratio (PEG:Thiol)Reaction Time
Maleimide ~100 - 1000[1]6.5 - 7.5[2]10:1 to 20:1[2]1-2 hours at RT or overnight at 4°C[2]
Vinyl Sulfone ~0.375 - 3.10[3]8.0 - 9.010:1 to 20:12-4 hours at RT
Iodoacetyl ~0.6[1]7.5 - 8.510:1 to 50:1Several hours at RT
Pyridyl Disulfide Not typically measured as a second-order reaction; rapid disulfide exchange4.0 - 5.0 for optimal exchange[4]5:1 to 10:130 minutes to 2 hours at RT
Table 2: Conjugate Stability and Linkage Properties
Thiol-Reactive GroupFormed BondBond Stability in PlasmaKey Stability Features & Considerations
Maleimide ThioetherModerateSusceptible to retro-Michael addition and thiol exchange, leading to deconjugation. Stability can be improved with "next-generation" maleimides or by hydrolysis of the succinimide (B58015) ring.[4]
Vinyl Sulfone ThioetherHighForms a stable, irreversible thioether bond that is not prone to retro-Michael addition.[5]
Iodoacetyl ThioetherHighForms a very stable, irreversible thioether bond.
Pyridyl Disulfide DisulfideLow (Reductively Cleavable)The disulfide bond is cleavable in reducing environments, such as the intracellular space, which can be advantageous for drug delivery applications.[6]

Reaction Pathways and Mechanisms

Understanding the underlying chemistry of each thiol-reactive PEG is crucial for optimizing conjugation strategies and troubleshooting potential issues. The following diagrams illustrate the reaction pathways for each of the four chemistries.

Figure 1: Reaction of Maleimide-PEG with a thiol.

Figure 2: Reaction of Vinyl Sulfone-PEG with a thiol.

Figure 3: Reaction of Iodoacetyl-PEG with a thiol.

Figure 4: Reaction of Pyridyl Disulfide-PEG with a thiol.

conjugation_efficiency_workflow start Start: Thiol-containing Protein + Thiol-reactive PEG reaction Incubate under optimal conditions (pH, temp, time) start->reaction quench Quench reaction with excess thiol reaction->quench hplc Analyze by HPLC quench->hplc analysis Integrate peak areas of conjugated and unconjugated protein hplc->analysis end Calculate Conjugation Efficiency (%) analysis->end stability_assay_workflow start Start: Purified PEG-Protein Conjugate incubate Incubate in human plasma at 37°C start->incubate time_points Take aliquots at various time points incubate->time_points precipitate Quench and precipitate plasma proteins time_points->precipitate lcms Analyze supernatant by LC-MS/MS precipitate->lcms quantify Quantify remaining intact conjugate lcms->quantify end Determine stability profile and half-life quantify->end

References

Safety Operating Guide

Navigating the Safe Disposal of m-PEG9-SH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific advancement is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents like m-PEG9-SH are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for handling thiol-containing compounds.

While safety data sheets (SDS) for various mPEG-SH products indicate that the substance is not classified as hazardous, the presence of a thiol group necessitates careful management due to its potent and unpleasant odor.[1][2][3] The primary goal of the disposal procedure is to neutralize the malodorous thiol group and to dispose of the resulting material in accordance with institutional and governmental regulations.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes working within a well-ventilated chemical fume hood and wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against potential splashes of the chemical or decontaminating solutions.[4]
Skin Protection Nitrile rubber gloves (double-gloving is recommended) and a flame-resistant lab coat.[4]Prevents direct skin contact with the thiol compound.[4]
Respiratory Protection Work should be conducted in a chemical fume hood to minimize inhalation of any potential vapors.[1][4]Thiols have a very low odor threshold and can be detected at low concentrations.[5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the neutralization and disposal of this compound waste. This method involves the oxidation of the thiol group to a less odorous and less reactive species.

Experimental Protocol: Neutralization of this compound Waste

  • Preparation:

    • Conduct all steps within a certified chemical fume hood.[3]

    • Prepare a fresh decontamination solution of 10% household bleach (sodium hypochlorite (B82951) solution) in water. A 1:1 mixture can also be used for more concentrated waste.[3]

    • Have designated and clearly labeled hazardous waste containers ready for both liquid and solid waste.[4]

  • Decontamination of Liquid Waste:

    • For small quantities of aqueous solutions containing this compound, slowly add the solution to the bleach solution with stirring. The recommended ratio is approximately 7 mL of 5.25% sodium hypochlorite solution to quench 1 mL of a stench chemical, though this may be adjusted based on the concentration of the thiol.[3]

    • Allow the mixture to react for at least 14-24 hours to ensure complete oxidation of the thiol.[3]

    • The reaction can be exothermic; cooling may be necessary for larger quantities.[3]

    • After neutralization, the resulting solution should be disposed of as hazardous chemical waste in a designated container.[3]

  • Decontamination of Solid Waste:

    • Contaminated solid waste, such as pipette tips, gloves, and paper towels, should be placed in a sealed plastic bag.[4]

    • Before sealing the bag, a small amount of the bleach solution can be added to help neutralize any residual odor.

    • This sealed bag should then be placed in a designated solid hazardous waste container.[4]

  • Decontamination of Glassware and Equipment:

    • Immediately after use, submerge all non-disposable items that have come into contact with this compound, such as glassware and syringes, in the prepared bleach solution within the fume hood.[3]

    • Allow the items to soak for at least 14-24 hours.[3]

    • For larger items that cannot be submerged, fill them with the bleach solution, seal, and label them, letting them stand in the fume hood.[3]

    • After soaking, thoroughly rinse the glassware with water before washing as usual.

Waste Management and Disposal Summary

The following table summarizes the key aspects of this compound waste management:

Waste TypeRecommended Disposal MethodKey Considerations
Unused this compound Dispose of as hazardous chemical waste.[3] The original container should be tightly capped, sealed with parafilm or Teflon tape, and placed in the appropriate hazardous waste collection area.[3]Do not attempt to dispose of down the drain or in regular trash.
Liquid Waste (Neutralized) Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate that the container holds neutralized thiol-containing waste.[4]Ensure the neutralization reaction is complete before sealing the container for disposal.
Solid Waste Place contaminated items (gloves, pipette tips, etc.) in a sealed plastic bag and then into a designated solid hazardous waste container.[4]Adding a small amount of bleach solution to the bag can help mitigate odors.
Decontaminated Glassware After soaking in a bleach solution for at least 14-24 hours and thorough rinsing with water, glassware can be washed and reused.[3]Ensure all visible residue is removed before washing.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from generation to final disposal.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Decontamination Protocol cluster_3 Final Disposal start This compound Waste Generated is_liquid Liquid Waste? start->is_liquid neutralize Neutralize with Bleach Solution is_liquid->neutralize Yes package_solid Package in Sealed Bag is_liquid->package_solid No (Solid Waste) liquid_waste_container Hazardous Liquid Waste Container neutralize->liquid_waste_container solid_waste_container Hazardous Solid Waste Container package_solid->solid_waste_container

This compound Waste Disposal Workflow

By adhering to these detailed procedures, laboratory personnel can effectively manage the disposal of this compound, ensuring a safe working environment and responsible chemical waste management. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.